molecular formula C7H14O5 B015823 Methyl-L-rhamnopyranoside CAS No. 63864-94-8

Methyl-L-rhamnopyranoside

Cat. No.: B015823
CAS No.: 63864-94-8
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-UISSTJQFSA-N
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Description

Methyl-L-rhamnopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UISSTJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628661
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63864-94-8
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Natural Origins of Methyl-L-rhamnopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Rhamnose Landscape

To the dedicated researchers, scientists, and drug development professionals delving into the world of glycoscience, this technical guide addresses a question of fundamental importance: What are the natural sources of methyl-L-rhamnopyranoside? While the L-rhamnose moiety is a ubiquitous and vital component of numerous natural products, the specific methylated form, this compound, presents a more nuanced story. This document provides a comprehensive exploration of the known natural occurrences of L-rhamnose and its derivatives, offering a clear perspective on the prevalence of its methylated counterpart. We will delve into the biosynthesis of L-rhamnose, the primary forms in which it is found in nature, and the implications for sourcing and synthesis in a research and development context.

The Centrality of L-Rhamnose in Nature

L-rhamnose is a naturally occurring deoxy sugar, a methyl pentose, that is a constituent of many plant glycosides and bacterial polysaccharides.[1] Unlike most naturally occurring sugars that exist in the D-form, rhamnose is one of the few found in the L-form.[1] Its presence is crucial for the structure and function of a wide array of biomolecules.

L-Rhamnose in the Plant Kingdom

In plants, L-rhamnose is a key component of various complex carbohydrates, including:

  • Pectins: These are a family of complex polysaccharides present in the primary cell walls of terrestrial plants. Rhamnogalacturonan I, a major component of pectin, features a backbone of repeating disaccharide units of rhamnose and galacturonic acid.

  • Glycosides: L-rhamnose is frequently found as a glycone component of glycosides, where it is attached to a non-sugar moiety (aglycone). These aglycones are often flavonoids, terpenoids, or steroids, and the glycosylation with rhamnose can significantly impact their solubility, stability, and biological activity. Notable examples include quercetin-3-O-rhamnoside (quercitrin) and kaempferol-3-O-rhamnoside.

L-Rhamnose in the Microbial World

Bacteria, in particular, utilize L-rhamnose extensively in the construction of their cell surfaces:

  • Lipopolysaccharides (LPS): In many Gram-negative bacteria, the O-antigen of LPS, a major component of the outer membrane, is a polysaccharide chain that often contains L-rhamnose. These O-antigens are crucial for the bacterium's interaction with its environment and host, and they are primary targets for the host immune response.

  • Exopolysaccharides (EPS): Various bacteria secrete EPS to form protective biofilms. These polymers can be composed of a variety of monosaccharides, with L-rhamnose being a frequent constituent.

Biosynthesis of L-Rhamnose: The Foundational Pathway

The widespread presence of L-rhamnose in nature is underpinned by conserved biosynthetic pathways. In both plants and bacteria, the synthesis of L-rhamnose proceeds from a common precursor, D-glucose, through a series of enzymatic steps that result in the formation of a nucleotide-activated form of L-rhamnose. This activated sugar is then readily transferred to acceptor molecules by glycosyltransferases.

Bacterial Biosynthesis of TDP-L-rhamnose

In most bacteria, the precursor for rhamnose-containing glycoconjugates is thymidine diphosphate-L-rhamnose (TDP-L-rhamnose). The pathway involves four key enzymes encoded by the rmlA, rmlB, rmlC, and rmlD genes:

  • Glucose-1-phosphate thymidylyltransferase (RmlA): Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.

  • TDP-D-glucose 4,6-dehydratase (RmlB): Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

  • TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the C3' and C5' positions to yield TDP-4-keto-6-deoxy-L-mannose.

  • TDP-4-keto-L-rhamnose reductase (RmlD): Reduces the keto group at C4' to produce TDP-L-rhamnose.

Bacterial TDP-L-rhamnose Biosynthesis G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc RmlA TDP_Keto_Glc TDP-4-keto-6-deoxy-D-Glucose TDP_Glc->TDP_Keto_Glc RmlB TDP_Keto_Man TDP-4-keto-6-deoxy-L-Mannose TDP_Keto_Glc->TDP_Keto_Man RmlC TDP_Rha TDP-L-Rhamnose TDP_Keto_Man->TDP_Rha RmlD

Bacterial Biosynthesis of TDP-L-rhamnose.

Plant Biosynthesis of UDP-L-rhamnose

In plants, the primary donor of L-rhamnose is uridine diphosphate-L-rhamnose (UDP-L-rhamnose). The biosynthesis pathway is analogous to the bacterial pathway but utilizes UDP-glucose as the starting material.

The Scarcity of Natural this compound

Despite the abundance of L-rhamnose in various natural glycoconjugates, the direct isolation of this compound from natural sources is not well-documented in scientific literature. A comprehensive search of phytochemical and natural product databases reveals a conspicuous absence of this specific methylated monosaccharide as a reported natural isolate.

The vast majority of scientific literature pertaining to this compound describes it as a synthetic compound.[2] It is widely used as a versatile starting material in carbohydrate chemistry for the synthesis of more complex molecules, including:

  • Glycoconjugates

  • Oligosaccharides

  • Biologically active derivatives with potential applications as:

    • Pesticides[2]

    • Vaccine adjuvants[2]

    • Anti-inflammatory agents[2]

The reason for the apparent absence of this compound in nature is likely due to the metabolic pathways in organisms. The biosynthesis of rhamnose-containing structures involves the transfer of the L-rhamnose moiety from its nucleotide-activated form (TDP-L-rhamnose or UDP-L-rhamnose) directly to an acceptor molecule, which is typically a larger aglycone or a growing polysaccharide chain. The formation of a simple methyl glycoside does not appear to be a common enzymatic process in plants or microorganisms.

Isolation and Identification of Rhamnosides from Natural Sources: A Methodological Overview

While this compound itself is not a common natural product, researchers frequently isolate a wide variety of rhamnoside glycosides from natural sources. The general workflow for such an endeavor is outlined below.

Extraction and Fractionation

The initial step involves the extraction of metabolites from the source material (e.g., plant leaves, roots, or microbial biomass). The choice of solvent is critical and is typically guided by the polarity of the target compounds.

Protocol: General Extraction of Plant Glycosides

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction: Macerate or reflux the powdered material with a suitable solvent, such as methanol or ethanol. This initial extraction is often followed by sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Fractionation: The crude extracts are then subjected to various chromatographic techniques to separate the complex mixture into simpler fractions. Common methods include:

    • Column Chromatography (CC) over silica gel or Sephadex LH-20.

    • Flash Chromatography.

Extraction and Fractionation Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane EtOAc Ethyl Acetate Fraction Partitioning->EtOAc BuOH n-Butanol Fraction Partitioning->BuOH Aqueous Aqueous Fraction Partitioning->Aqueous Column_Chromatography Column Chromatography EtOAc->Column_Chromatography BuOH->Column_Chromatography Fractions Purified Fractions Column_Chromatography->Fractions

General workflow for the extraction and fractionation of plant glycosides.

Purification and Structure Elucidation

The fractions obtained from column chromatography are further purified using techniques that offer higher resolution, such as:

  • High-Performance Liquid Chromatography (HPLC): Often using reversed-phase (C18) columns.

  • Preparative Thin-Layer Chromatography (pTLC).

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments, which are essential for elucidating the complete chemical structure and stereochemistry of the molecule.

Table 1: Spectroscopic Data for a Hypothetical Isolated Flavonol Rhamnoside

TechniqueObservationInterpretation
ESI-MS [M+H]+ ion at m/z 449.1083Molecular formula C21H20O11
1H NMR Anomeric proton doublet at δ 5.40 (J = 1.5 Hz)α-L-rhamnopyranosyl unit
Methyl group doublet at δ 1.25 (J = 6.2 Hz)C-6 methyl group of rhamnose
13C NMR Anomeric carbon signal at δ 102.1C-1 of rhamnose
Methyl carbon signal at δ 17.8C-6 of rhamnose

Conclusion and Future Perspectives

For researchers and drug development professionals, this has important implications:

  • Sourcing: this compound for research and development purposes must be obtained through chemical synthesis or from commercial suppliers.

  • Natural Product Discovery: While the direct search for natural this compound may be unfruitful, the vast diversity of naturally occurring rhamnoside glycosides presents a rich landscape for the discovery of novel bioactive compounds.

  • Synthetic Biology: The well-characterized biosynthetic pathways for activated L-rhamnose in bacteria could potentially be engineered to produce novel rhamnosylated compounds, although the synthesis of the simple methyl glycoside would require the identification or engineering of a specific methyltransferase.

This guide serves to clarify the current state of knowledge regarding the natural sources of this compound. As analytical techniques continue to improve in sensitivity and resolution, it is conceivable that trace amounts of this compound may one day be detected in a natural matrix. However, based on the current body of evidence, the focus for obtaining this valuable chemical tool remains firmly in the realm of synthetic chemistry.

References

  • Watson International. All About L-Rhamnose- A Unique Rare Sugar. [Link]

Sources

Whitepaper: Isolation and Purification of Methyl-L-rhamnopyranoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-rhamnopyranoside, a methylated derivative of the deoxy sugar L-rhamnose, is a glycoside found in various plant species. Its unique structure makes it a valuable chiral building block in synthetic chemistry and a target of interest in phytochemical and pharmacological research. However, isolating this compound in high purity from complex plant matrices presents significant challenges due to the presence of numerous structurally related glycosides and other secondary metabolites. This guide provides a comprehensive, technically-grounded workflow for the successful isolation and purification of this compound. We will delve into the rationale behind each step, from initial extraction and fractionation to advanced chromatographic separation and final structural verification, ensuring a self-validating and reproducible protocol.

Foundational Principles: Exploiting Physicochemical Properties

The successful isolation of this compound hinges on the strategic exploitation of its physicochemical properties relative to other compounds in the plant extract. Glycosides are compounds containing a sugar moiety (the glycone) bonded to a non-sugar portion (the aglycone).[1][2] In this compound, the aglycone is a simple methyl group. Key properties leveraged during purification include:

  • Polarity: The multiple hydroxyl groups on the rhamnose sugar moiety render the molecule polar and soluble in polar solvents like methanol, ethanol, and water. This polarity is central to both the extraction and chromatographic separation processes.

  • Solubility: Its solubility profile dictates the choice of solvents for extraction and for partitioning to remove less polar impurities like lipids and chlorophyll or more polar compounds like tannins.

  • Molecular Size and Shape: These characteristics are crucial for separation techniques like size-exclusion chromatography (e.g., with Sephadex resins), which separates molecules based on their hydrodynamic volume.[3]

Phase I: Extraction Strategy and Initial Workup

The primary goal of this phase is to efficiently extract the target glycoside from the raw plant material while minimizing the co-extraction of interfering substances and preventing degradation.

Plant Material Preparation

Proper preparation is critical for maximizing extraction efficiency.

  • Drying: Fresh plant material should be dried in a well-ventilated area away from direct sunlight or in an oven at low temperatures (40–50°C) to prevent the degradation of thermolabile compounds.[4]

  • Grinding: The dried material is ground into a fine powder. This significantly increases the surface area, allowing for more effective solvent penetration and extraction of the target glycoside.[4][5]

Solvent Extraction: A Comparative Overview

The choice of solvent is dictated by the polarity of this compound. Alcohols are generally preferred over water to inhibit microbial fermentation and enzymatic hydrolysis.[6]

Extraction Method Principle Advantages Disadvantages Causality
Maceration Soaking the plant powder in a solvent at room temperature for an extended period.[4]Simple, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.Relies on passive diffusion of the analyte into the solvent.
Soxhlet Extraction Continuous extraction with a hot solvent using a specialized apparatus.[4][5][7]Highly efficient, requires less solvent.Not suitable for heat-sensitive glycosides.The repeated cycling of fresh, hot solvent ensures exhaustive extraction.
Ultrasonic-Assisted Extraction (UAE) Using ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[4]Fast, efficient, operates at lower temperatures.Requires specialized equipment.Cavitation bubbles created by ultrasound break cell walls, accelerating mass transfer.

For this compound, which is relatively stable, Soxhlet extraction with methanol or ethanol is a highly effective and common choice. The heat applied during this process also serves to deactivate many of the native hydrolytic enzymes present in the plant tissue, which could otherwise cleave the glycosidic bond.[6][7]

Workflow for Extraction & Primary Cleanup

The following diagram illustrates the initial stages of processing the plant material to obtain a crude glycosidic extract.

G plant Dried & Powdered Plant Material soxhlet Soxhlet Extraction (Methanol or Ethanol) plant->soxhlet Solvent crude_extract Crude Alcoholic Extract soxhlet->crude_extract concentrate Concentration (Rotary Evaporator) crude_extract->concentrate Reduced Pressure syrup Concentrated Syrup concentrate->syrup precip Impurity Precipitation (e.g., Lead Acetate) syrup->precip Removes Tannins & other impurities filter1 Filtration precip->filter1 filtrate Filtrate (Glycoside-rich) filter1->filtrate Glycosides remain in solution h2s Removal of Excess Lead (H₂S Gas) filtrate->h2s filter2 Filtration h2s->filter2 final_crude Crude Glycoside Fraction filter2->final_crude Ready for Chromatography

Caption: Initial extraction and cleanup workflow.

Protocol 1: General Extraction and Tannin Removal
  • Extraction: Extract 500 g of finely powdered plant material with 2 L of 95% ethanol using a Soxhlet apparatus for 12-24 hours.[5][7]

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-50°C to yield a thick, syrupy residue.

  • Tannin Precipitation: Dissolve the syrup in water. Add a 10% lead acetate solution dropwise until precipitation is complete. This step is crucial as tannins can irreversibly bind to chromatographic stationary phases.[6][7]

  • Filtration: Centrifuge and filter the mixture to remove the precipitated impurities.

  • Excess Lead Removal: Bubble hydrogen sulfide (H₂S) gas through the filtrate to precipitate excess lead as lead sulfide (PbS). (Caution: This step must be performed in a well-ventilated fume hood). [7]

  • Final Filtration: Filter the solution to remove the black PbS precipitate. The resulting clear filtrate is the crude glycoside fraction, ready for chromatographic purification.

Phase II: Chromatographic Purification

This phase involves separating this compound from other glycosides and polar compounds. A multi-step chromatographic approach is almost always necessary.

Column Chromatography (CC) on Silica Gel

Silica gel chromatography is a fundamental technique that separates compounds based on their differential adsorption to the polar silica stationary phase.[8] More polar compounds interact more strongly and elute later.

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is packed into a glass column.

  • Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. Common systems for glycosides include gradients of Chloroform-Methanol or Ethyl Acetate-Methanol.[3][8] The process starts with a less polar mixture to elute non-polar impurities, and the polarity is gradually increased to elute the glycosides.

Solvent System (v/v) Eluted Compounds Rationale
Chloroform (100%)Neutral lipids, very non-polar compounds.[8]Washes the column of compounds that would interfere with glycoside separation.
Chloroform:Acetone (9:1)Acylated sterol glycosides.[8]Selectively elutes glycosides with fatty acid chains, which are less polar.
Chloroform:Acetone (4:6)Digalactosyl diglycerides, sterol glycosides.[8]Increased acetone content increases polarity to elute more polar glycosides.
Dichloromethane:Methanol (88:12)This compound.[9]A specific system reported for purifying synthesized this compound, indicating its suitability.
Ethyl Acetate:Methanol:WaterFlavonoid glycosides.[10]The addition of water creates a highly polar mobile phase for eluting complex, highly polar glycosides.
Size-Exclusion Chromatography on Sephadex LH-20

Sephadex LH-20 is a lipophilic resin that separates compounds based on a combination of size exclusion and reversed-phase partitioning. It is particularly effective for separating flavonoid glycosides and other polyphenolic compounds from the desired product.[3][11] Elution is typically performed with methanol or ethanol-water mixtures.[3]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating irreversible adsorption and sample loss.[10][12] It is exceptionally well-suited for separating polar compounds like glycosides from crude extracts.

  • Principle: The method relies on partitioning the sample between two immiscible liquid phases (a stationary phase and a mobile phase) within a coiled column subjected to a strong centrifugal force.

  • Solvent System Selection: The key to successful HSCCC is choosing a suitable two-phase solvent system. A common system for glycosides is n-Hexane–Ethyl Acetate–Methanol–Water .[10] The ratio is carefully optimized to ensure the target compound has an appropriate partition coefficient (K) for good separation.

Purification Strategy Flowchart

The choice of chromatographic steps depends on the complexity of the extract and the desired purity.

G start Crude Glycoside Fraction silica Silica Gel Column Chromatography start->silica Primary Separation (Polarity-based) hsccc HSCCC (Alternative to Silica/Sephadex) start->hsccc Efficient single-step for some extracts fractions Collect & Pool Fractions (Monitor by TLC) silica->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex Further Purification (Size/Polarity) hplc Preparative HPLC sephadex->hplc Final Polishing (High Resolution) pure_compound Pure this compound (>98% Purity) hplc->pure_compound hsccc->hplc

Caption: Multi-step chromatographic purification strategy.

Phase III: Structural Elucidation and Purity Assessment

Once a compound is isolated, its identity and purity must be rigorously confirmed using spectroscopic methods.[5][7]

Spectroscopic Characterization

The combination of NMR and Mass Spectrometry provides definitive structural proof.

Technique Information Obtained Expected Data for Methyl-α-L-rhamnopyranoside
Mass Spectrometry (MS) Molecular Weight and Formula.Exact Mass: 178.0841 g/mol for C₇H₁₄O₅.
¹H NMR Proton environment, connectivity (via coupling constants).Anomeric proton (H-1) signal, characteristic methyl group doublet (H-6), methoxy group singlet (-OCH₃).[13]
¹³C NMR Number and type of carbon atoms.Anomeric carbon (C-1) signal (~100 ppm), methyl carbon (C-6) signal (~17 ppm), methoxy carbon signal (~55 ppm).[14][15]
FT-IR Presence of functional groups.Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-O stretch (~1100 cm⁻¹).[16]
Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% Chloroform). Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure.

  • Sample Loading: Dissolve the dry crude glycoside fraction (from Protocol 1) in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent. Collect fractions of a fixed volume (e.g., 20 mL).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by incrementally adding methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.). This systematic increase in solvent strength will elute compounds of progressively higher polarity.

  • Monitoring: Analyze each fraction, or every few fractions, using Thin-Layer Chromatography (TLC) against a reference standard if available. Spray the TLC plate with 1% methanolic H₂SO₄ and heat to visualize the spots.[16][17]

  • Pooling: Combine the fractions that contain the pure target compound, as determined by TLC.

  • Concentration: Evaporate the solvent from the pooled fractions to yield the purified compound, which can then be subjected to further purification or characterization.

Conclusion

The isolation of this compound from plant extracts is a multi-faceted process that demands a systematic and logical approach. Success relies on an initial efficient extraction that preserves the integrity of the glycoside, followed by a strategic, multi-step chromatographic purification train. While traditional silica gel and Sephadex column chromatography are robust methods, advanced techniques like HSCCC offer a powerful alternative for cleaner and more efficient separation. The final, indispensable step is rigorous spectroscopic analysis to unequivocally confirm the structure and purity of the isolated compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the challenges of purifying this valuable natural product.

References

  • Isolation - Drugs Containing Glycosides - Pharmacognosy - Pharmacy 180. (n.d.). Vertex AI Search.
  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. (2024, July 12). Neliti.
  • Isolation of Glycosides - Column Chromatography. (n.d.). Chromatography Adsorbent.
  • Extraction of glycosides | DOCX. (n.d.). Slideshare.
  • Glycosides. (n.d.). SlideShare.
  • Column chromatography glycoglycerolipids. (n.d.). Cyberlipid.
  • General Method of Extraction of Glycoside. (2019, November 19). YouTube.
  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (n.d.). NIH.
  • What is the specific solvent system and technique to isolate flavonoid glycosides from ethanol plant extract?. (2015, February 17). ResearchGate.
  • METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis. (n.d.). ChemicalBook.
  • Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695. (n.d.). NIH PubChem.
  • Isolation, Identification and Characterization of Glycosides. (n.d.). Bentham Science Publisher.
  • 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. (n.d.). Chem. zvesti.
  • ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY. (n.d.). PMC - PubMed Central.
  • Method for extracting total cardiac glycosides from oleander leaves. (n.d.). Google Patents.
  • Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. (2023, January 18). PMC - NIH.
  • 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. (1976, February 29). Scilit.
  • Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. (n.d.). PubMed.
  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (n.d.). PMC - NIH.
  • Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. (2025, August 6). ResearchGate.
  • Available Online - J. Sci. Res. 13 (2), 657-668 (2021). (n.d.). Nematic van der Waals Free energy.
  • Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. (2020, November 23). DergiPark.

Sources

A-Senior-Application-Scientist-s-Guide-to-the-Spectroscopic-Characterization-of-Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the structural elucidation of methyl-L-rhamnopyranoside, a monosaccharide derivative of significant interest in glycobiology and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deeper, causality-driven narrative. We will explore the strategic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, grounding each experimental choice in fundamental principles and field-proven insights. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the robust spectroscopic characterization of this and similar carbohydrate molecules.

Introduction: The Significance of this compound

This compound is the methyl glycoside of L-rhamnose, a naturally occurring deoxy sugar. Its presence in various glycoconjugates underscores its importance in biological processes.[1] The precise structural characterization of such molecules is a critical step in understanding their function and in the development of carbohydrate-based therapeutics. The inherent complexity of carbohydrate structures, with their numerous stereocenters and linkage possibilities, presents a significant analytical challenge.[2][3] This guide will demonstrate how a multi-faceted approach, combining the strengths of both mass spectrometry and NMR spectroscopy, can overcome these challenges to provide an unambiguous structural assignment.

Chemical Structure and Properties of Methyl-α-L-rhamnopyranoside:

  • Molecular Formula: C₇H₁₄O₅[4][5]

  • Molecular Weight: 178.18 g/mol [1][4][5]

  • IUPAC Name: (2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol[4]

  • Synonyms: Methyl 6-deoxy-α-L-mannopyranoside, 1-O-Methyl-α-L-rhamnoside[1][4][6]

Mass Spectrometry Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining initial structural information through fragmentation analysis.[7][8] For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and preserve the molecular ion.[2][3]

The "Why": Strategic Ionization and Fragmentation

The choice of ESI is deliberate. Unlike harsher methods, ESI gently transfers the analyte into the gas phase, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.[3][9] This preserves the critical molecular weight information. Subsequent tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation, providing insights into the molecule's connectivity.[8] The fragmentation of glycosides is well-characterized and often involves cleavage of the glycosidic bond and cross-ring cleavages, which can help to identify the sugar moiety.[3][10]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. This will confirm the molecular weight.

  • MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Expected Data and Interpretation

The data obtained should be systematically analyzed to piece together the structure.

Table 1: Expected Mass Spectrometry Data for Methyl-α-L-rhamnopyranoside

Ion m/z (calculated) m/z (observed) Interpretation
[M+H]⁺179.0919~179.09Protonated molecular ion
[M+Na]⁺201.0738~201.07Sodiated molecular ion
[M+H - CH₃OH]⁺147.0654~147.07Loss of the methoxy group as methanol
[M+H - H₂O]⁺161.0813~161.08Loss of a water molecule
Cross-ring fragmentsVariesVariesProvides information on the pyranose ring structure

The fragmentation pattern provides a "fingerprint" of the molecule. The initial loss of methanol is a strong indicator of the methoxy group at the anomeric position. Further fragmentation will involve losses of water and cross-ring cleavages characteristic of the rhamnopyranose ring.

Diagram 1: Mass Spectrometry Fragmentation Workflow

fragmentation_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound ESI Electrospray Ionization Sample->ESI MS1 MS1 Scan (Molecular Ion Detection) ESI->MS1 [M+H]⁺, [M+Na]⁺ CID Collision-Induced Dissociation MS1->CID Precursor Ion Selection MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: Workflow for ESI-MS/MS analysis.

NMR Spectroscopy: Defining the Stereochemistry and Connectivity

While mass spectrometry provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to define the precise 3D structure, including stereochemistry and atom-to-atom connectivity.[11] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.[12]

The "Why": A Multi-dimensional Approach to Structure

A one-dimensional ¹H NMR spectrum of a carbohydrate often suffers from signal overlap, making unambiguous assignment difficult.[11][13] Two-dimensional NMR experiments resolve this by spreading the signals into a second dimension, revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (³JHH). This allows for "walking" along the proton backbone of the sugar ring.[12][14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals.[12][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is key for identifying long-range connectivities, such as the linkage of the methoxy group to the anomeric carbon.[12][14]

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD) in a high-quality NMR tube.[15][16][17] The choice of solvent is critical; D₂O is often used for carbohydrates due to their good solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[11]

  • 1D NMR: Acquire ¹H and ¹³C {¹H} spectra.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Expected Data and Interpretation

The systematic interpretation of the NMR data is the cornerstone of structural elucidation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl-α-L-rhamnopyranoside (in D₂O)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations
H-1~4.8~102HMBC to C-5 and OCH₃
H-2~3.8~71COSY to H-1, H-3
H-3~3.6~72COSY to H-2, H-4
H-4~3.4~73COSY to H-3, H-5
H-5~3.9~70COSY to H-4, H-6
H-6 (CH₃)~1.3~18COSY to H-5
OCH₃~3.4~56HMBC to C-1

The anomeric proton (H-1) is typically the most downfield of the ring protons.[11] Its coupling constant to H-2 provides information about the anomeric configuration (α or β). The correlations observed in the 2D spectra allow for the unambiguous assignment of all proton and carbon signals, confirming the pyranose ring structure and the position of the methyl and methoxy groups.

Diagram 2: NMR Data Analysis Workflow

nmr_workflow cluster_acquisition Data Acquisition cluster_analysis Data Interpretation H1 1D ¹H NMR Proton_Assignment Proton Assignment H1->Proton_Assignment C13 1D ¹³C NMR Carbon_Assignment Carbon Assignment C13->Carbon_Assignment COSY 2D COSY COSY->Proton_Assignment HSQC 2D HSQC HSQC->Carbon_Assignment ¹JCH HMBC 2D HMBC Connectivity Connectivity Mapping HMBC->Connectivity ²⁻³JCH Proton_Assignment->Carbon_Assignment Proton_Assignment->Connectivity Carbon_Assignment->Connectivity Structure Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion: A Synergistic Approach to Structural Certainty

The robust characterization of this compound is achieved through the synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry provides the foundational molecular weight and fragmentation data, while a comprehensive suite of NMR experiments delivers the intricate details of atomic connectivity and stereochemistry. This guide has outlined a field-proven, causality-driven approach, empowering researchers to confidently elucidate the structures of complex carbohydrates. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and rigorous scientific investigation in the field of glycobiology and drug development.

References

  • Mass Spectrometry-Based Techniques to Elucid
  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC.
  • 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. Chem. zvesti.
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • NMR sample prepar
  • A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides
  • Analysis of carbohydr
  • NMR Sample Prepar
  • Carbohydrate Structure Elucid
  • Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695. PubChem.
  • Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies.
  • Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. PubMed.
  • 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Scilit.
  • NMR Sample Preparation: The Complete Guide.
  • 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. PubMed.
  • NMR Sample Preparation.
  • Methyl 4-O-benzyl-α-L-rhamnopyranoside.
  • Methyl α-L-rhamnopyranoside. Biosynth.
  • Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. SciELO.
  • Carbohydrate Chemistry Part 8.
  • Available Online - J. Sci. Res. 13 (2), 657-668 (2021). [Source not available]
  • Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Deriv
  • Introduction to NMR Spectroscopy of Carbohydrates.
  • Nuclear magnetic resonance spectroscopy of carbohydr
  • Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Consortium for Functional Glycomics.
  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library.
  • 1H-N.m.r. study of L-rhamnose, methyl α-L-rhamnopyranoside, and 4-O-β-D-galactopyranosyl-L-rhamnose in deuterium oxide. Ghent University Academic Bibliography.
  • Electrospray ionization in‐source decay of N ‐glycans and the effects on N. CoLab.
  • METHYL ALPHA-L-RHAMNOPYRANOSIDE 14917-55-6 wiki. Guidechem.
  • METHYL ALPHA-L-RHAMNOPYRANOSIDE. ChemicalBook.
  • Methyl alpha-L-Rhamnopyranoside. TCI Chemicals.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry.
  • Common 2D (COSY, HSQC, HMBC).
  • mass spectra - fragmentation p
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Source not available]
  • Mass Spectrometry: Interpreting Fragmentation P
  • 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

A Technical Guide to the Synthesis of Methyl-L-rhamnopyranoside via Fischer Glycosylation of L-Rhamnose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of methyl-L-rhamnopyranoside from L-rhamnose using the Fischer glycosylation method. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that govern the reaction's efficiency and stereochemical outcome.

Introduction: The Significance of this compound

L-rhamnose, a naturally occurring 6-deoxyhexose, is a vital component of various biologically significant molecules, including bacterial cell wall polysaccharides and plant glycosides.[1] Its methylated glycoside, this compound, serves as a crucial building block in synthetic carbohydrate chemistry. It is frequently employed as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates, which are instrumental in the development of novel therapeutics and biological probes.[2][3][4] The synthesis of this compound is a foundational technique for laboratories engaged in glycobiology and medicinal chemistry.

The Fischer Glycosylation: A Time-Honored Transformation

The Fischer glycosylation, first reported by Emil Fischer in the late 19th century, remains a widely used method for the preparation of simple alkyl glycosides.[5][6] The reaction involves treating a monosaccharide with an alcohol in the presence of an acid catalyst. This process typically yields a mixture of anomeric (α and β) and isomeric (pyranoside and furanoside) forms of the glycoside. For L-rhamnose, the reaction with methanol under acidic conditions predominantly yields the thermodynamically more stable methyl-L-rhamnopyranosides.

Reaction Mechanism

The Fischer glycosylation of L-rhamnose proceeds through a series of equilibrium steps:

  • Protonation and Ring Opening: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of L-rhamnose, facilitating the opening of the pyranose ring to form an acyclic oxocarbenium ion.

  • Nucleophilic Attack by Methanol: Methanol, acting as a nucleophile, can attack the electrophilic carbonyl carbon of the open-chain form. This can occur from either face, leading to the formation of acyclic acetals.

  • Cyclization: Intramolecular nucleophilic attack by a hydroxyl group (typically from C-4 or C-5) on the protonated carbonyl group leads to the formation of five-membered (furanoside) or six-membered (pyranoside) rings. Due to the greater stability of the six-membered ring, the pyranoside forms are the major products.

  • Formation of Anomers: The final step involves the formation of the glycosidic bond. The stereochemical outcome at the anomeric center (C-1) is determined by the direction of the methanol attack on the cyclic oxocarbenium ion intermediate. This results in a mixture of α- and β-anomers. The α-anomer is often the major product in the Fischer glycosylation of L-rhamnose.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound, optimized for high yield and reproducibility.

Materials and Reagents
  • L-Rhamnose monohydrate

  • Anhydrous methanol (MeOH)

  • Strongly acidic cation exchange resin (e.g., Dowex 50WX8 or Amberlite IR-120, H+ form)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Reaction Setup and Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of L-rhamnose monohydrate in 50 mL of anhydrous methanol.

  • Catalyst Addition: To this solution, add 5.0 g of a strongly acidic cation exchange resin. The use of a resin catalyst simplifies the work-up procedure as it can be easily removed by filtration.[7][8]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Monitoring: To monitor the reaction, periodically take a small aliquot, filter off the resin, and spot it on a TLC plate. A suitable eluent system is dichloromethane/methanol (e.g., 88:12 v/v).[7] The disappearance of the starting L-rhamnose spot indicates the completion of the reaction. Typically, the reaction is refluxed for 24 hours.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with a small amount of methanol to recover any adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude syrup. This syrup contains a mixture of methyl α-L-rhamnopyranoside and methyl β-L-rhamnopyranoside. The anomers can be separated by flash column chromatography on silica gel using a dichloromethane/methanol gradient.[7] The α-anomer is typically the first to elute.

Workflow Diagram

Fischer_Glycosylation_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Dissolve L-Rhamnose in Methanol B Add Acidic Cation Exchange Resin A->B C Reflux for 24h B->C D Cool to RT & Filter C->D Reaction Completion E Concentrate Filtrate D->E F Flash Chromatography (Silica Gel, DCM/MeOH) E->F G Isolate Anomers (α and β) F->G H Final Products: Methyl α-L-rhamnopyranoside Methyl β-L-rhamnopyranoside G->H Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Factors Influencing Anomeric Selectivity

The ratio of α- to β-anomers in the final product is influenced by several factors. Understanding and controlling these parameters is key to optimizing the synthesis for a desired anomer.

ParameterEffect on Anomeric Ratio (α:β)Rationale
Reaction Time Prolonged reaction time favors the thermodynamically more stable anomer.The reaction is under thermodynamic control, and given enough time, the anomers will equilibrate to the most stable form. For L-rhamnose, the α-anomer is generally more stable due to the anomeric effect.
Temperature Higher temperatures accelerate the attainment of thermodynamic equilibrium.Increased thermal energy allows the system to overcome the activation barriers for interconversion between anomers more rapidly.
Catalyst Type Strong Brønsted acids are effective. Heterogeneous catalysts like acidic resins are preferred for ease of removal.The catalyst facilitates the formation of the key oxocarbenium ion intermediate, which is central to the glycosylation mechanism.
Solvent (Alcohol) The nature of the alcohol can influence the stereoselectivity.While methanol is standard for methyl glycosides, the steric bulk of other alcohols can affect the trajectory of the nucleophilic attack on the oxocarbenium ion.[9][10][11]

Characterization of Methyl-L-rhamnopyranosides

The synthesized methyl α- and β-L-rhamnopyranosides can be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the α- and β-anomers. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic. For methyl α-L-rhamnopyranoside, the anomeric proton typically appears as a singlet or a doublet with a small coupling constant, while for the β-anomer, it is a doublet with a larger coupling constant.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Conclusion

The Fischer glycosylation of L-rhamnose is a robust and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly time and temperature, the process can be optimized to favor the desired anomer. The use of a heterogeneous acid catalyst simplifies the purification process, making this a highly practical method for both academic and industrial research settings. The resulting methyl rhamnopyranosides are valuable intermediates for the synthesis of complex carbohydrates with potential applications in drug discovery and development.

References

  • Matin, M. M., et al. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532.
  • Mäki, M., et al. (2002). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 12(9), 63R-73R.
  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374.
  • Dua, V. K., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue.
  • Isbell, H. S., & Frush, H. L. (1958). The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. Journal of Research of the National Bureau of Standards, 61(2), 141-144.
  • Chowdhury, S. A., et al. (2021). In Silico Biological Profile Prediction of Some Novel Rhamnopyranoside Esters Synthesized via Regioselective Acylation. Journal of Scientific Research, 13(2), 657-668.
  • Remmerswaal, W. A., et al. (2019). Rhamnose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Chemical Science, 10(4), 1115-1125.
  • Garegg, P. J., & Norberg, T. (1979). Dependency of the regio- and stereoselectivity of intramolecular, ring-closing glycosylations upon the ring size.
  • Furneaux, R. H., et al. (2003). 6-Deoxyhexoses from L-Rhamnose in the Search for Inducers of the Rhamnose Operon: Synergy of Chemistry and Biotechnology. Journal of Organic Chemistry, 68(25), 9673-9683.
  • Abdel-Aziem, A., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26.
  • Li, J., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE, 10(10), e0140531.
  • Abdel-Aziem, A., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.
  • Al-Mahmoud, M. S., et al. (2018). Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. Molecules, 23(11), 2999.
  • Zhu, Y., & Gagne, M. R. (2018). Iridium-promoted deoxyglycoside synthesis: stereoselectivity and mechanistic insight. Chemical Science, 9(24), 5434-5440.
  • Hansen, B. L., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
  • Mayes, H. B., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(8), 2931-2939.
  • Tanaka, H., et al. (2017). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. Chemical and Pharmaceutical Bulletin, 65(11), 1045-1053.
  • Hansen, B. L., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society, 144(30), 13686-13697.
  • Al-Ostoot, F. H., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(16), 4968.
  • Sarkar, S., & Mukhopadhyay, B. (2014). Stereocontrolled Synthesis of Methyl α-l-Rhamnopyranosyl-(1→3)-d-glycero-β-d-manno-heptopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→2)-6-deoxy-glycero-β-d-manno-heptopyranosyl-(1→4)-α-l-rhamnopyranoside, a Tetrasaccharide Subunit of the Lipopolysaccharide from Plesimonas shigelloides. Journal of Organic Chemistry, 79(17), 8036-8049.
  • Wu, C.-Y., & Wong, C.-H. (2011). On a So-Called "Kinetic Anomeric Effect" in Chemical Glycosylation.
  • Giraud, M.-F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology, 10(6), 687-696.
  • Koivistoinen, O. M. (2008). L-rhamnose catabolism in Pichia stipitis. (Master's thesis). Aalto University.
  • Leang, K., et al. (2022). L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. Applied Microbiology and Biotechnology, 106(21), 6965-6976.

Sources

A Technical Guide to Methyl-L-rhamnopyranoside: Commercial Availability, Purity, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of well-characterized reagents is a cornerstone of experimental success. Methyl-L-rhamnopyranoside, a methylated derivative of the deoxy sugar L-rhamnose, is a critical building block in the synthesis of complex carbohydrates and glycoconjugates with significant biological and therapeutic potential. This guide provides an in-depth analysis of its commercial availability, purity grades, and key applications, offering field-proven insights to inform experimental design and reagent sourcing.

Commercial Sourcing: A Comparative Overview

The accessibility of high-quality this compound is crucial for uninterrupted research and development. Several reputable chemical suppliers offer this compound, each with distinct product specifications. When selecting a supplier, researchers should consider not only the nominal purity but also the analytical documentation provided and the suitability for their specific application.

SupplierTypical PurityAnalytical Methods CitedAvailable Quantities
Thermo Fisher Scientific ≥97.5% (as silylated GC)[1], 98%[2][3][4][5][6]Silylated Gas Chromatography (GC)[1]5 g, 25 g[2][4][6]
TCI Chemicals >90.0% (HPLC)High-Performance Liquid Chromatography (HPLC)1 g, 5 g[7]
Biosynth Not specified, but product data availableGeneral analytical data available upon request25 g, 50 g, 100 g
ChemicalBook Lists various suppliers with purities around 98%[7]Varies by supplierVaries by supplier

Expert Insight: For applications in sensitive biological assays or as a precursor in multi-step organic synthesis, a higher purity grade (e.g., ≥98%) with comprehensive analytical data, including NMR and HPLC, is strongly recommended. For initial exploratory studies, a research-grade purity may be sufficient. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identity of the compound.[8]

Understanding Purity Grades and Analytical Validation

The purity of this compound is a critical parameter that can significantly impact experimental outcomes. Commercial suppliers typically offer several grades, and it is incumbent upon the researcher to understand the analytical techniques used to certify them.

Purity GradeDescriptionCommon Analytical Techniques
Research Grade (>90%) Suitable for general laboratory use and preliminary studies. May contain minor impurities.HPLC
High Purity (≥98%) Recommended for most research applications, including synthesis and biological assays.GC (often after silylation)[1], 1H NMR, 13C NMR[9][10][11], Mass Spectrometry[12]
Custom Purity Can be requested for specialized applications requiring exceptionally low levels of specific impurities.A combination of techniques, including elemental analysis, may be used.

Causality in Analytical Choices:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure and stereochemistry of this compound.[9][10][11][13] The anomeric proton (H-1) signal in the 1H NMR spectrum is particularly diagnostic for the α-configuration.

  • Chromatographic Techniques (HPLC and GC): These methods are employed to assess the purity of the compound by separating it from any starting materials, by-products, or other impurities.[1] Silylation is often required for GC analysis to increase the volatility of the sugar derivative.[1]

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.[12][14]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl-α-L-rhamnopyranoside is typically achieved through a Fischer glycosylation reaction, where L-rhamnose is treated with methanol in the presence of an acid catalyst. The following protocol is a well-established method for its preparation and purification.

Experimental Protocol: Synthesis and Purification of Methyl-α-L-rhamnopyranoside
  • Reaction Setup: To a solution of L-rhamnose monohydrate (e.g., 5 g, 27.4 mmol) in anhydrous methanol (50 mL), add a strongly acidic ion-exchange resin (e.g., Dowex 50WX8, H+ form, ~5 g).[15] The use of an ion-exchange resin as the acid catalyst simplifies the work-up procedure as it can be easily removed by filtration.

  • Glycosylation: Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin. Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[15] A solvent system of dichloromethane (DCM) and methanol (e.g., 88:12 v/v) is effective for separating the desired α-anomer from the β-anomer and any unreacted starting material.[15] The α-anomer is typically the less polar and elutes first.

  • Characterization: Confirm the identity and purity of the isolated Methyl-α-L-rhamnopyranoside using NMR spectroscopy (1H and 13C) and mass spectrometry.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start L-Rhamnose Monohydrate Reagents Methanol (MeOH) Dowex 50WX8 (H+) Start->Reagents Add Reaction Reflux (24h) Reagents->Reaction Initiate Filtration Filter to remove resin Reaction->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH) Concentration->Chromatography Alpha_Anomer Methyl-α-L- rhamnopyranoside (Product) Chromatography->Alpha_Anomer Elutes First Beta_Anomer Methyl-β-L- rhamnopyranoside (By-product) Chromatography->Beta_Anomer Analysis NMR (1H, 13C) Mass Spectrometry Alpha_Anomer->Analysis Characterize

Figure 1: Workflow for the synthesis and purification of Methyl-α-L-rhamnopyranoside.

Applications in Research and Drug Development

This compound serves as a versatile building block in several areas of chemical and biomedical research.

Glycoconjugate Synthesis

As a protected monosaccharide, this compound is a valuable precursor for the synthesis of complex oligosaccharides and glycoconjugates.[16] These molecules are instrumental in studying carbohydrate-protein interactions, which are central to many biological processes, including cell recognition, signaling, and immune responses. The synthesis of such complex structures often involves the regioselective protection and deprotection of the hydroxyl groups of the rhamnopyranoside ring, followed by glycosylation reactions to form linkages with other sugars or aglycones.[17]

Glycoconjugate_Synthesis cluster_modification Chemical Modification cluster_coupling Glycosylation cluster_final_product Final Product MethylRhamno Methyl-L- rhamnopyranoside Protection Regioselective Protection MethylRhamno->Protection Activation Glycosyl Donor Formation Protection->Activation Glycosylation Glycosidic Bond Formation Activation->Glycosylation Acceptor Glycosyl Acceptor (Sugar, Protein, Lipid) Acceptor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Glycoconjugate Oligosaccharide or Glycoconjugate Deprotection->Glycoconjugate

Figure 2: General workflow for the use of this compound in glycoconjugate synthesis.

Vaccine Adjuvant Research

Recent studies have explored the potential of L-rhamnose and its derivatives as components of vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens. The incorporation of rhamnose moieties into vaccine formulations can lead to improved immune responses.[18] this compound can be used in the synthesis of well-defined rhamnose-containing structures for conjugation to antigens or lipids, such as in the development of monophosphoryl lipid A (MPLA)-rhamnose conjugates.[18] These conjugates have shown promise in boosting antibody production against both protein and carbohydrate antigens.[18] The rationale behind this is that certain immune cells have receptors that can recognize specific carbohydrate structures, leading to enhanced immune activation.

Drug Discovery and Development

Rhamnose-containing natural products have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[19] this compound can serve as a starting material for the synthesis of analogs of these natural products, enabling structure-activity relationship (SAR) studies to optimize their therapeutic properties.[17] The ability to selectively modify the rhamnopyranoside scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

This compound is a fundamental reagent for researchers engaged in glycoscience, drug discovery, and immunology. A thorough understanding of its commercial sources, purity grades, and analytical validation is paramount for ensuring the reliability and reproducibility of experimental results. The synthetic protocols and applications outlined in this guide provide a solid foundation for the effective utilization of this important carbohydrate building block in advancing scientific knowledge and developing novel therapeutics.

References

  • Alföldi, J., Kociš, P., & Toman, R. (n.d.). 13C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers. [Link]

  • Alföldi, J., Kociš, P., & Toman, R. (1980). 13 C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers, 34(4), 514-517. [Link]

  • Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. (2010). ResearchGate. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

  • de Bruyn, A., Anteunis, M., de Gussem, R., & Dutton, G. G. S. (1976). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. [Link]

  • Pozsgay, V., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-232. [Link]

  • Chowdhury, S. A., et al. (2021). In Silico Biological Profile Prediction of Some Newly Synthesized Rhamnopyranoside Esters. Journal of Scientific Research, 13(2), 657-668. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl alpha-L-rhamnopyranoside. PubChem Compound Database. Retrieved from [Link]

  • Eriksson, L., & Widmalm, G. (2012). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1779. [Link]

  • Guo, Z., et al. (2018). Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. ACS Medicinal Chemistry Letters, 9(11), 1129–1134. [Link]

  • Reaching the Tipping Point: Optimization of the Synthesis and Conjugation of the Methyl Rhamnan Tip of Pseudomonas aeruginosa A-Band Polysaccharide and Immunogenicity Evaluation for the Continued Development of a Potential Glycoconjugate Vaccine. (2024). ACS Infectious Diseases. [Link]

  • SpectraBase. (n.d.). 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Methyl α-L-rhamnopyranoside. Retrieved from [Link]

  • Singh, S., et al. (2023). New-age vaccine adjuvants, their development, and future perspective. Frontiers in Immunology, 14, 1121101. [Link]

  • Seubert, A., et al. (2013). The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination. Proceedings of the National Academy of Sciences, 110(52), 21180-21185. [Link]

  • SpectraBase. (n.d.). 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Purdue University. (n.d.). Developing more effective and safe vaccines with novel adjuvants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

The Genesis of a Key Carbohydrate Building Block: A Literature Review of the Discovery and History of Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN – January 12, 2026] – This in-depth technical guide provides a comprehensive literature review on the discovery, history, and evolving synthetic methodologies of methyl-L-rhamnopyranoside. Tailored for researchers, scientists, and professionals in drug development, this document traces the journey of this important carbohydrate from its foundational roots in the late 19th century to its contemporary applications in medicinal chemistry and glycobiology.

Introduction: The Significance of L-Rhamnose and its Glycosides

L-rhamnose is a naturally occurring 6-deoxy-L-mannose, a methyl pentose sugar that is an essential component of various plant glycosides and bacterial cell walls.[1][2] Unlike the more common D-sugars, L-rhamnose is one of the few L-sugars found in nature, making its derivatives, such as this compound, valuable chiral building blocks in organic synthesis.[1] The presence of L-rhamnose in the outer cell membranes of acid-fast bacteria, including the tuberculosis-causing Mycobacterium, underscores its importance as a target for drug discovery.[1][3] this compound, as a stable, simple glycoside of L-rhamnose, serves as a crucial starting material for the synthesis of more complex rhamnose-containing oligosaccharides and glycoconjugates with potential therapeutic applications.[4][5]

The Dawn of a New Era in Carbohydrate Chemistry: The First Synthesis of this compound

While a singular, seminal paper announcing the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be confidently attributed to the pioneering work of German chemist Emil Fischer in the 1890s.[6] Fischer's development of the eponymous Fischer glycosylation was a watershed moment in carbohydrate chemistry, providing the first general method for the synthesis of glycosides.[7][8] This reaction involves the treatment of a naked monosaccharide with an alcohol in the presence of a strong acid catalyst.[7]

Given that L-rhamnose was a known sugar at the time, isolated from natural sources like buckthorn (Rhamnus)[1], it is highly probable that this compound was first prepared by Fischer or a member of his school by applying this new methodology. The reaction would have involved dissolving L-rhamnose in methanol and adding a catalytic amount of a strong acid, such as hydrochloric acid. This straightforward approach remains a fundamental and widely used method for the preparation of methyl glycosides to this day.[9][10]

The Fischer glycosylation is an equilibrium process that typically yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[7][8] In the case of L-rhamnose, prolonged reaction times favor the formation of the thermodynamically more stable pyranoside ring structure, with the α-anomer often being the major product due to the anomeric effect.[7]

Experimental Protocol: Classical Fischer Glycosylation of L-Rhamnose

The following protocol is based on the well-established Fischer glycosylation method and is representative of how this compound was likely first synthesized.

Objective: To synthesize methyl-α-L-rhamnopyranoside from L-rhamnose monohydrate.

Materials:

  • L-Rhamnose monohydrate

  • Anhydrous methanol (MeOH)

  • Concentrated hydrochloric acid (HCl) or a strong acid ion-exchange resin (e.g., Dowex 50W-X8)

  • Sodium bicarbonate or other suitable base for neutralization

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Reaction Setup: L-rhamnose monohydrate is dissolved in an excess of anhydrous methanol.

  • Acid Catalysis: A catalytic amount of concentrated hydrochloric acid is carefully added to the solution. Alternatively, a strong acid ion-exchange resin can be used as a heterogeneous catalyst.[9]

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is deemed complete, the mixture is cooled to room temperature, and the acid catalyst is neutralized. If HCl was used, a base such as sodium bicarbonate is added until the solution is neutral. If an ion-exchange resin was used, it is simply removed by filtration.

  • Solvent Removal: The methanol is removed under reduced pressure to yield a crude syrup.

  • Purification: The resulting mixture of anomers (and potentially other isomers) is separated by column chromatography on silica gel. Elution with a suitable solvent system, such as a dichloromethane/methanol gradient, typically allows for the isolation of the pure α- and β-anomers of this compound.[9]

Structural Elucidation: From Classical Methods to Modern Spectroscopy

In the late 19th and early 20th centuries, the determination of a new compound's structure was a painstaking process devoid of the modern spectroscopic techniques we rely on today. The structural elucidation of this compound would have relied on a combination of chemical and physical methods.

1. Elemental Analysis and Molecular Formula Determination: The first step would have been to determine the empirical formula through combustion analysis, followed by molecular weight determination to establish the molecular formula (C₇H₁₄O₅).

2. Chemical Degradation and Identification of Constituents: Acid hydrolysis of this compound would cleave the glycosidic bond, yielding L-rhamnose and methanol. These products would then be identified through their characteristic physical properties (melting point, optical rotation) and chemical reactions.

3. Determination of Ring Size and Anomeric Configuration: This was the most challenging aspect.

  • Polarimetry: The optical rotation of the purified this compound anomers would have been a key identifying characteristic. The α- and β-anomers would exhibit distinct and opposite signs or magnitudes of optical rotation.[3][11]
  • Chemical Derivatization: Selective methylation studies, followed by hydrolysis and identification of the partially methylated rhamnose products, could provide clues about the positions of the free hydroxyl groups and thus the ring size.
  • Enzymatic Hydrolysis: The use of specific enzymes that only cleave α- or β-glycosidic linkages could help in assigning the anomeric configuration.

Today, the structure of this compound and its derivatives is routinely and unambiguously determined using nuclear magnetic resonance (NMR) spectroscopy.[12][13] ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms, the stereochemistry at each chiral center, the anomeric configuration (based on the chemical shift and coupling constant of the anomeric proton), and the pyranoside ring conformation.

Spectroscopic Data for Methyl-α-L-rhamnopyranoside
Technique Key Observables
¹H NMR The anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J₁,₂), indicative of an equatorial-axial relationship and thus an α-configuration.
¹³C NMR The chemical shift of the anomeric carbon (C-1) is characteristic of the anomeric configuration. The signals for the other carbon atoms confirm the pyranoside ring structure.
2D NMR (COSY, HSQC, HMBC) These experiments establish the connectivity between protons and carbons, providing a complete and unambiguous assignment of the structure.

Evolution of Synthetic Methodologies

While Fischer glycosylation remains a viable method, particularly for large-scale synthesis, its lack of stereocontrol and the harsh acidic conditions have driven the development of more sophisticated and milder glycosylation techniques.

The Koenigs-Knorr Reaction

Introduced in the early 20th century, the Koenigs-Knorr reaction provided a significant advancement in glycoside synthesis.[14] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[14][15] The use of "participating" protecting groups (like acetyl or benzoyl) at the C-2 position of the glycosyl donor allows for high stereoselectivity, typically yielding the 1,2-trans-glycoside. For the synthesis of methyl-α-L-rhamnopyranoside (a 1,2-cis-glycoside), a "non-participating" protecting group (like a benzyl ether) would be required at the C-2 position, often resulting in a mixture of anomers.

Modern Glycosylation Methods

The field of carbohydrate synthesis has seen a proliferation of methods that offer greater control over stereoselectivity, milder reaction conditions, and broader substrate scope. These include:

  • Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions.

  • Thioglycosides: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters, allowing for fine-tuning of reactivity.

  • Glycal Assembly: The use of glycals (cyclic enol ethers derived from sugars) allows for the construction of 2-deoxyglycosides and other modified sugars.

These modern methods often employ elaborate protecting group strategies to regioselectively modify the hydroxyl groups of this compound, enabling the synthesis of complex oligosaccharides and glycoconjugates.[11][16]

Synthesis_Evolution Fischer Fischer Glycosylation (1890s) - Acid Catalyst - Mixture of Anomers KK Koenigs-Knorr Reaction (1900s) - Glycosyl Halides - Heavy Metal Promoters - Improved Stereocontrol Fischer->KK Advancement Modern Modern Methods (Late 20th Century - Present) - Trichloroacetimidates - Thioglycosides - Milder Conditions - High Stereoselectivity KK->Modern Refinement

Evolution of synthetic methods for methyl glycosides.

Applications in Research and Drug Development

This compound is a versatile starting material in medicinal chemistry and drug discovery. Its derivatives have shown a range of biological activities.

  • Antimicrobial and Anticancer Agents: Rhamnose-containing compounds are of particular interest because they are found in bacteria but not in mammals, making their biosynthetic pathways potential targets for new antibacterial drugs.[5] Furthermore, various naturally occurring and synthetic rhamnopyranoside esters have demonstrated promising antimicrobial and anticancer properties.[12]

  • Vaccine Development: The presence of L-rhamnose in the capsular polysaccharides of pathogenic bacteria like Streptococcus pneumoniae makes rhamnose-containing oligosaccharides important targets for the development of conjugate vaccines.[4]

  • Chemical Probes: As a fundamental building block, this compound is used to synthesize probes for studying carbohydrate-protein interactions and the mechanisms of glycosyltransferases and glycosidases.

Applications MLR This compound Antimicrobial Antimicrobial Agents MLR->Antimicrobial Anticancer Anticancer Agents MLR->Anticancer Vaccines Vaccine Adjuvants & Antigens MLR->Vaccines Probes Glycobiology Probes MLR->Probes

Applications of this compound in Drug Development.

Conclusion

The history of this compound is intrinsically linked to the major advancements in carbohydrate chemistry. From its likely first synthesis via Fischer glycosylation to the sophisticated, stereocontrolled methods used today, this simple methyl glycoside has remained a cornerstone for the construction of complex, biologically active molecules. Its journey from a subject of fundamental chemical inquiry to a key component in the development of modern therapeutics highlights the enduring importance of carbohydrate chemistry in advancing human health. The continued exploration of rhamnose-based structures promises to unlock new avenues for the treatment of infectious diseases and cancer.

References

  • Carbohydrate Chemistry from Fischer to Now. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Koenigs–Knorr reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Fischer glycosidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Fischer glycosidation. (n.d.). Bionity. Retrieved from [Link]

  • Rhamnose. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Sanaullah, A. F. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 835. Retrieved from [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. Retrieved from [Link]

  • Matin, M. M., & Ibrahim, M. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532. Retrieved from [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. Retrieved from [Link]

  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research, 13(2), 657-668. Retrieved from [Link]

  • The Importance of L-Rhamnose Sugar. (2019). Biomedical Journal of Scientific & Technical Research, 21(3). Retrieved from [Link]

  • Rhamnose-Containing Compounds: Biosynthesis and Applications. (2022). Molecules, 27(16), 5343. Retrieved from [Link]

  • The Importance of L-Rhamnose Sugar. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Demchenko, A. V. (2003). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry, 7(1), 35-79. Retrieved from [Link]

  • Alföldi, J., et al. (1979). 13 C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers, 33(4), 505-508. Retrieved from [Link]

  • Matin, M. M., et al. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering, 9(2), 1-13. Retrieved from [Link]

  • Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. Retrieved from [Link]

  • Tschirch, A. (1917). Die organischen geschmacksstoffe. Berlin, Germany: Springer. Retrieved from [Link]

  • Polarimetry as a method for studying the structure of aqueous carbohydrate solutions: correlation with other methods. (2020). Radioelectronics, Nanosystems, Information Technologies, 12(1), 95-106. Retrieved from [Link]

  • The Importance of L-Rhamnose Sugar. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Rhamnose-Containing Compounds: Biosynthesis and Applications. (2022). Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from Methyl-α-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug development. L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, and its derivatives represent a promising and versatile platform for this purpose. This guide provides an in-depth technical overview and detailed protocols for the synthesis of antimicrobial agents using methyl-α-L-rhamnopyranoside as a starting material. We delve into the core synthetic strategies, including regioselective acylation and protection-deblocking techniques, explaining the chemical principles that underpin these methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide the rational design and synthesis of potent rhamnopyranoside-based antimicrobial candidates.

The Rationale: Why Methyl-α-L-rhamnopyranoside?

Methyl-α-L-rhamnopyranoside is an ideal scaffold for antimicrobial agent synthesis for several key reasons:

  • Natural Abundance and Chiral Purity: L-Rhamnose is a common component of plant glycosides and bacterial cell walls, making it a readily available and cost-effective chiral starting material.[1][2] Its inherent stereochemistry provides a rigid framework for the predictable spatial orientation of appended functional groups.

  • Tunable Physicochemical Properties: The pyranoside ring possesses multiple hydroxyl groups (-OH) at the C-2, C-3, and C-4 positions. These sites serve as chemical handles for modification, most notably through acylation (esterification).

  • Structure-Activity Relationship (SAR): The antimicrobial efficacy of rhamnopyranoside derivatives is intrinsically linked to their structure. By introducing acyl chains of varying lengths and functionalities, one can systematically modulate the molecule's lipophilicity. This modification is critical, as many derivatives exhibit enhanced activity, particularly against fungal pathogens, by increasing their ability to permeate lipid-rich cell membranes.[3][4] Studies have shown that the incorporation of fatty acid esters, such as octanoyl and lauroyl groups, confers promising antimicrobial potential.[3][5]

Core Synthetic Strategies: A Roadmap to Novel Derivatives

The primary challenge in modifying methyl-α-L-rhamnopyranoside lies in achieving regioselectivity due to the similar reactivity of its secondary hydroxyl groups.[6] The choice of synthetic strategy is therefore paramount in targeting specific positions on the rhamnopyranoside core to build a diverse chemical library for screening.

G cluster_0 Synthetic Pathways start Methyl-α-L-rhamnopyranoside dbto Strategy A: Dibutyltin Oxide (DBTO) Method start->dbto Activates C-3 OH protect Strategy B: Protection-Deprotection start->protect Protects C-2, C-3 OH direct Strategy C: Direct Acylation start->direct Less Selective c3_prod C-3 Acylated Product (Regioselective) dbto->c3_prod c4_prod C-4 Acylated Product (Regioselective) protect->c4_prod mixed_prod Mixture of Products or Fully Acylated Product direct->mixed_prod

Caption: Overview of synthetic strategies for modifying Methyl-α-L-rhamnopyranoside.

Strategy A: Regioselective C-3 Acylation via the Dibutyltin Oxide (DBTO) Method

Causality: This is the most elegant method for achieving high regioselectivity at the C-3 position. The reaction proceeds through a 2,3-O-(dibutylstannylene) cyclic intermediate. In this complex, the tin atom preferentially activates the equatorial C-3 hydroxyl group, enhancing its nucleophilicity and directing the incoming acylating agent to this site with high fidelity.[3][6][7]

G cluster_0 Mechanism Rham Rhamnopyranoside DBTO + Dibutyltin Oxide (DBTO) Stannylene [ 2,3-O-Stannylene Intermediate ] (C-3 OH Activated) DBTO->Stannylene Reflux in Methanol AcylCl + Acyl Chloride (R-COCl) Product C-3 Acylated Rhamnopyranoside AcylCl->Product Acylation

Caption: Reaction flow for the DBTO-mediated C-3 acylation.

Protocol 1: Synthesis of Methyl 3-O-decanoyl-α-L-rhamnopyranoside

  • Materials: Methyl-α-L-rhamnopyranoside, Dibutyltin oxide (DBTO), Methanol (anhydrous), Decanoyl chloride, Pyridine (anhydrous), Dichloromethane (DCM), 5% Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Step-by-Step Methodology:

    • Formation of the Stannylene Intermediate: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend methyl-α-L-rhamnopyranoside (1.0 eq) and DBTO (1.1 eq) in anhydrous methanol.

    • Heat the suspension to reflux under a nitrogen atmosphere until the solution becomes clear (typically 2-4 hours), indicating the formation of the soluble 2,3-O-stannylene intermediate.[6]

    • Remove the methanol under reduced pressure to obtain the intermediate as a white solid or viscous oil.

    • Acylation: Dissolve the dried intermediate in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

    • Slowly add decanoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up and Purification: Quench the reaction by adding a few drops of ice-water.

    • Extract the product into dichloromethane (DCM). Wash the organic layer successively with 5% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure methyl 3-O-decanoyl-α-L-rhamnopyranoside.

Strategy B: C-4 Acylation via Protection-Deprotection

Causality: To target the C-4 hydroxyl group, the more reactive C-2 and C-3 hydroxyls must first be blocked. A common and effective method is to convert them into a 2,3-O-isopropylidene acetal (ketal) using 2,2-dimethoxypropane. This protection frees the C-4 hydroxyl for acylation. The isopropylidene group is stable under the acylation conditions but can be readily removed afterward by acid hydrolysis to regenerate the diol.[2][8]

Protocol 2: Synthesis of Methyl 4-O-octanoyl-α-L-rhamnopyranoside

  • Materials: Methyl-α-L-rhamnopyranoside, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalyst), Acetone (anhydrous), Octanoyl chloride, Pyridine (anhydrous), Glacial acetic acid, standard work-up and purification reagents.

  • Step-by-Step Methodology:

    • Protection (Formation of Acetal): Dissolve methyl-α-L-rhamnopyranoside (1.0 eq) in anhydrous acetone containing 2,2-dimethoxypropane (3.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature for 12-18 hours.

    • Neutralize the catalyst with a base (e.g., triethylamine) and concentrate the mixture under reduced pressure.

    • Purify the resulting syrup to obtain methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside.[9]

    • Acylation: Dissolve the protected rhamnopyranoside (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add octanoyl chloride (1.1 eq) dropwise and stir the reaction at room temperature overnight.

    • Perform a standard aqueous work-up as described in Protocol 1 to isolate the acylated intermediate.

    • Deprotection (Removal of Acetal): Dissolve the purified 4-O-acylated intermediate in a solution of glacial acetic acid and water (e.g., 80% acetic acid).

    • Heat the mixture to 40-60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.[9]

    • Co-evaporate with toluene to remove acetic acid and purify by column chromatography to yield the final product, methyl 4-O-octanoyl-α-L-rhamnopyranoside.

Strategy C: Direct Acylation

Causality: This is the most straightforward method but offers the least regioselectivity. It involves treating the rhamnopyranoside with an acylating agent in a basic solvent like pyridine. The outcome is dictated by the intrinsic reactivity of the hydroxyl groups, which generally follows the order 3-OH > 4-OH > 2-OH.[4] This method is often used for exhaustive acylation to produce fully substituted derivatives or when a mixture of regioisomers is acceptable for initial screening.

Protocol 3: General Procedure for Direct Pivaloylation

  • Materials: Methyl-α-L-rhamnopyranoside, Pyridine (anhydrous), Pivaloyl chloride, standard work-up and purification reagents.

  • Step-by-Step Methodology:

    • Dissolve methyl-α-L-rhamnopyranoside (1.0 eq) in anhydrous pyridine and cool the solution to -15 °C.[10]

    • Add pivaloyl chloride (1.0-1.1 eq for mono-acylation, >3.0 eq for per-acylation) dropwise with vigorous stirring.

    • Maintain the temperature for 4-6 hours, then allow the reaction to stand in a refrigerator overnight.[10]

    • Pour the reaction mixture into ice-water and extract with chloroform or DCM.

    • Perform a standard aqueous work-up and purify the product mixture by column chromatography to separate the different acylated derivatives.

Protocol for Antimicrobial Activity Screening

A self-validating protocol requires the use of positive and negative controls. A solvent control (e.g., DMSO) ensures the vehicle has no activity, while a standard antibiotic serves as a positive control for comparison.

Protocol 3.1: Antibacterial Screening (Disc Diffusion Method) [10]

  • Prepare a bacterial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard.

  • Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs (6 mm) with a known concentration of the synthesized compound (dissolved in a suitable solvent like DMSO).

  • Place the discs on the agar surface, along with a solvent control disc and a positive control disc (e.g., Ampicillin).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 3.2: Antifungal Screening (Poisoned Food Technique) [10]

  • Prepare Potato Dextrose Agar (PDA) and autoclave.

  • While the agar is still molten (around 45-50 °C), add the test compound to achieve a desired final concentration. Mix well and pour into sterile Petri plates.

  • Prepare control plates containing the solvent only and a positive control (e.g., Nystatin or Fluconazole).

  • Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus.

  • Incubate the plates at 25-28 °C for 4-7 days, or until the mycelial growth in the control plate reaches the edge.

  • Measure the mycelial growth diameter and calculate the percentage of inhibition.

Data Summary & Interpretation

The antimicrobial activity of rhamnopyranoside derivatives is highly dependent on the nature and position of the acyl substituent.

CompoundSubstituent(s)Target OrganismActivityReference
Derivative 1 3-O-DecanoylBacillus cereusPromising Antibacterial[3]
Derivative 2 3-O-LauroylFungal PathogensPromising Antifungal[3]
Derivative 3 2,3-di-O-StearoylF. equiseti, A. flavusPotent Antifungal[4]
Derivative 4 4-O-PalmitoylVarious Bacteria & FungiExcellent Antimicrobial[1][8]
Derivative 5 Di-O-acetylMacrophomina phaseolinaEffective Antifungal[10]

Key Insight: The data consistently demonstrates that increasing the lipophilicity by adding longer acyl chains (C8 to C18) often results in more potent antimicrobial, and particularly antifungal, activity.[3][4] This suggests that membrane disruption is a likely mechanism of action. Fully esterified rhamnopyranosides often show the highest activity.[4]

Conclusion

Methyl-α-L-rhamnopyranoside is a powerful and adaptable starting material for the synthesis of novel antimicrobial agents. By employing strategic, regioselective chemical modifications, researchers can generate extensive libraries of acylated derivatives. The protocols and principles outlined in this guide provide a robust framework for synthesizing these compounds and evaluating their biological potential. The clear structure-activity relationships observed in this class of molecules underscore the high potential for the rational design of new and effective therapeutics to combat infectious diseases.

References

  • Matin, M. M., et al. (2015). Synthesis and antimicrobial activities of some rhamno-pyranoside derivatives. ResearchGate. [Link]

  • Uddin, M. T., Kabir, A. S., & Manchur, M. A. (2004). Synthesis and Antimicrobial Activities of Some Derivatives of L-Rhamnose. Pakistan Journal of Biological Sciences, 7(12), 2192-2197. [Link]

  • Uddin, M. T., et al. (2004). Synthesis and Antimicrobial Activities of Some Derivatives of L-Rhamnose. Science Alert. [Link]

  • Kabir, A. K., et al. (2003). Antimicrobial activities of some rhamnoside derivatives. ResearchGate. [Link]

  • Matin, M. M., et al. (2008). Antimicrobial evaluation of methyl 4-O-acetyl-α-L-rhamnopyranoside derivatives. ResearchGate. [Link]

  • Matin, M. M., et al. (2009). Synthesis and antimicrobial evaluation of some methyl 4-O-decanoyl-α-L-rhamnopyranoside derivatives. ResearchGate. [Link]

  • Matin, M. M. (2014). Synthesis and Antimicrobial Study of Some Methyl 4-O-palmitoyl-α-L-rhamnopyranoside Derivatives. Semantic Scholar. [Link]

  • Hossain, M. K., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 863. [Link]

  • Matin, M. M. (2014). Synthesis and Antimicrobial Study of Some Methyl 4-O-palmitoyl-α-L-rhamnopyranoside Derivatives. Orbital: The Electronic Journal of Chemistry, 6(1), 20-28. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

  • Matin, M. M., & Ibrahim, M. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532. [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. [Link]

  • Matin, M. M., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry. [Link]

  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. J. Sci. Res., 13(2), 657-668. [Link]

  • Matin, M. M., et al. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(15), 4725. [Link]

Sources

Application Notes & Protocols: Investigating Methyl-L-rhamnopyranoside in Anticancer Therapy Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aberrant glycosylation on the surface of cancer cells presents a unique opportunity for targeted therapeutic intervention. Rhamnose-containing compounds, and specifically derivatives of Methyl-L-rhamnopyranoside (MLR), are emerging as a promising class of molecules for anticancer research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MLR in anticancer therapies. It outlines the scientific rationale, details proposed mechanisms of action, and provides robust, field-proven protocols for the preclinical evaluation of MLR and its analogues.

Introduction: The Glycobiology Rationale for MLR in Oncology

Cancer cells exhibit profound changes in their cell surface carbohydrates compared to their healthy counterparts. This altered "glycocalyx" is integral to tumor progression, metastasis, and immune evasion. A key feature of some cancers, including certain breast and liver tumors, is the overexpression of specific carbohydrate-binding proteins known as lectins.[1] This creates a molecular landscape that can be exploited for targeted drug delivery.

L-rhamnose, a deoxy sugar found in bacteria and plants but not synthesized by mammals, is a particularly interesting targeting moiety.[2] Its derivatives can be recognized by rhamnose-binding lectins (RBLs) or asialoglycoprotein receptors that are sometimes overexpressed on tumor cells.[1] This selective recognition forms the basis for using MLR as a scaffold to either deliver cytotoxic agents or to act as an active agent itself, potentially leading to therapies with higher efficacy and lower systemic toxicity.

Proposed Mechanisms of Anticancer Activity

Research into rhamnose-containing compounds points toward several potential mechanisms by which they may exert their antitumor effects. While the field is evolving, current evidence suggests the following pathways are critical areas of investigation for MLR and its derivatives.

Receptor-Mediated Targeting and Induction of Apoptosis

The primary hypothesis for the targeted action of rhamnosylated compounds is their interaction with specific cell surface receptors.

  • Selective Uptake: Rhamnose-capped molecules can be recognized and internalized by receptors such as RBLs, which are overexpressed in certain cancer types.[1] This facilitates the accumulation of the compound within the target cancer cell, sparing normal tissues that lack these high levels of expression.

  • Apoptosis Induction: Once internalized, rhamnopyranoside derivatives have been shown to trigger programmed cell death, or apoptosis. One study on vitexin 2″-O‐α‐l‐rhamnopyranoside, a related compound, demonstrated that it could induce apoptosis in osteosarcoma cells by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating executioner caspase-3.[3]

Receptor_Mediated_Apoptosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular MLR This compound Derivative RBL Rhamnose Binding Lectin (Overexpressed) MLR->RBL Binding Internalized Internalized Compound RBL->Internalized Internalization (Endocytosis) Cascade Apoptotic Signaling Cascade (↑Bax, ↓Bcl-2, ↑Caspase-3) Internalized->Cascade Triggers Apoptosis Apoptosis (Programmed Cell Death) Cascade->Apoptosis Execution

Caption: Proposed mechanism of MLR-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, some rhamnosylated compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, vitexin 2″-O‐α‐l‐rhamnopyranoside was found to cause a G1 phase cell-cycle arrest in osteosarcoma cells, preventing them from entering the S phase and replicating their DNA.[3] This is a crucial antitumor mechanism that effectively stops tumor growth.

Immunomodulatory Effects

The immune system plays a critical role in controlling cancer. Certain natural products are known to possess immunomodulatory properties, meaning they can influence and enhance the body's immune response against tumors.[4] Rhamnose-containing structures are valuable for their potential in tumor immunotherapy.[2] While this area requires more specific investigation for MLR itself, it represents a significant avenue for research, exploring whether MLR can enhance the activity of T cells and Natural Killer (NK) cells or modulate the tumor microenvironment to be less immunosuppressive.[5][6]

Preclinical Evaluation Workflow & Protocols

A systematic, multi-assay approach is essential to robustly evaluate the anticancer potential of this compound and its derivatives. The following workflow and protocols provide a validated framework for in vitro investigation.

Experimental_Workflow start Synthesize or Acquire MLR Derivatives screen Protocol 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screen ic50 Determine IC50 Values (Dose-Response Analysis) screen->ic50 mechanistic Mechanistic Studies (at IC50 concentrations) ic50->mechanistic apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cellcycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) mechanistic->cellcycle clonogenic Protocol 4: Clonogenic Survival Assay mechanistic->clonogenic future Future Directions: In Vivo Tumor Models mechanistic->future

Sources

Methyl-L-rhamnopyranoside: A Versatile Precursor for Advanced Pesticide and Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Unique Deoxy Sugar

L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring monosaccharide predominantly found in plant glycosides and the lipopolysaccharides of various Gram-negative bacteria.[1] Its unique structural features, including its deoxy nature and L-configuration, distinguish it from more common hexoses like glucose and galactose.[1][2] Methyl-L-rhamnopyranoside, a stable glycoside derivative of L-rhamnose, serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. Its applications span from the development of novel pesticides to the construction of complex glycoconjugates for therapeutic and research purposes.[1] This guide provides an in-depth exploration of the methodologies to harness this compound as a versatile chemical scaffold, offering detailed protocols and the scientific rationale behind key synthetic strategies.

Part 1: this compound in Glycoconjugate Synthesis

Glycoconjugates, molecules where a carbohydrate moiety is linked to a non-carbohydrate entity (aglycone), are pivotal in a myriad of biological processes. Rhamnose-containing glycoconjugates, in particular, are of significant interest due to their roles in bacterial pathogenesis, immunomodulation, and as components of tumor-associated carbohydrate antigens.[3][4][5] The synthesis of these complex molecules can be approached through both chemical and enzymatic strategies, each with its distinct advantages and challenges.

Chemical Glycosylation: Precision Engineering of Glycosidic Bonds

Chemical glycosylation is a cornerstone of carbohydrate chemistry, enabling the precise construction of glycosidic linkages.[6] The process involves the coupling of a glycosyl donor (an activated form of the sugar) with a glycosyl acceptor (a molecule with a free hydroxyl group).[6] The primary challenge in rhamnoside synthesis lies in controlling the stereochemistry at the anomeric center to selectively obtain either the α- or β-glycoside.[7]

Due to the presence of multiple hydroxyl groups of similar reactivity on the rhamnopyranoside ring, regioselective glycosylation is a formidable task.[8] To achieve selectivity, a carefully planned protecting group strategy is paramount.[9][10] Protecting groups are temporary modifications of the hydroxyl groups that prevent them from reacting, thereby directing the glycosylation to a specific position.[9]

Common Protecting Groups for this compound:

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsOrthogonality
Benzyl etherBnBenzyl bromide (BnBr), NaHCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions
Acetyl esterAcAcetic anhydride (Ac₂O), pyridineBase (e.g., NaOMe in MeOH) or acidLabile to base
Benzoyl esterBzBenzoyl chloride (BzCl), pyridineBase (e.g., NaOMe in MeOH)More stable than acetyl esters
Isopropylidene acetal2,2-Dimethoxypropane, CSAMild acid (e.g., aq. AcOH)Protects cis-diols (C2 and C3)
Silyl ethersTBDMS, TIPSTBDMSCl, ImidazoleFluoride source (e.g., TBAF)Labile to acid and fluoride

This table summarizes common protecting groups used in carbohydrate chemistry, which are applicable to this compound.

The concept of "orthogonal protection" is central to complex oligosaccharide synthesis. This strategy employs protecting groups that can be removed under different, specific conditions, allowing for the sequential deprotection and glycosylation of different hydroxyl groups on the same molecule.[9]

The following diagram illustrates a typical workflow for the chemical synthesis of a disaccharide using a protected this compound as the glycosyl acceptor.

Chemical Glycosylation Workflow cluster_0 Preparation of Glycosyl Acceptor cluster_1 Preparation of Glycosyl Donor cluster_2 Glycosylation and Deprotection A This compound B Regioselective Protection (e.g., Benzylation of 4-OH) A->B C Protected Acceptor (e.g., Methyl 4-O-benzyl-α-L-rhamnopyranoside) B->C G Glycosylation Reaction (Coupling of Acceptor and Donor) C->G D Rhamnose E Protection & Activation (e.g., Per-O-benzoylation & Bromination) D->E F Glycosyl Donor (e.g., 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide) E->F F->G H Protected Disaccharide G->H I Global Deprotection (e.g., Hydrogenation and Saponification) H->I J Final Disaccharide I->J

Caption: A generalized workflow for chemical glycosylation.

This protocol describes a method for the regioselective benzoylation of the 4-OH group of methyl-α-L-rhamnopyranoside, a key step in preparing it as a glycosyl acceptor. This method utilizes the dibutyltin oxide method to activate the C2 and C3 hydroxyl groups, directing acylation to the C4 position.[8][11]

Materials:

  • Methyl-α-L-rhamnopyranoside

  • Dibutyltin oxide (DBTO)

  • Anhydrous methanol

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A suspension of methyl-α-L-rhamnopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol is heated at reflux until a clear solution is formed (approximately 2-4 hours).[8]

  • The solvent is removed under reduced pressure to yield the 2,3-O-dibutylstannylene derivative as a white solid.

  • The stannylene derivative is dissolved in anhydrous DCM, and triethylamine (1.2 eq) is added.

  • The solution is cooled to 0°C, and benzoyl chloride (1.1 eq) is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC until completion.

  • The reaction mixture is quenched with water and extracted with DCM.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford methyl 4-O-benzoyl-α-L-rhamnopyranoside.

Causality: The formation of the rigid 2,3-O-dibutylstannylene intermediate selectively activates the equatorial C-3 oxygen while sterically hindering the C-2 and C-3 positions, thus directing the incoming acylating agent to the more accessible C-4 hydroxyl group.[11]

Enzymatic Synthesis: Nature's Approach to Glycoconjugate Assembly

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for constructing glycosidic bonds.[3][12] This approach leverages the catalytic prowess of glycosyltransferases (GTs) or glycosidases to form rhamnoside linkages with high stereo- and regioselectivity, often without the need for complex protecting group manipulations.[3][13]

Rhamnosyltransferases (Rha-Ts) are enzymes that catalyze the transfer of a rhamnose moiety from an activated sugar nucleotide donor, such as dTDP-L-rhamnose or UDP-L-rhamnose, to an acceptor molecule.[3][4][14]

Enzymatic Glycosylation Donor Activated Rhamnose Donor (e.g., dTDP-L-Rhamnose) Enzyme Rhamnosyltransferase (Rha-T) Donor->Enzyme Acceptor Acceptor Molecule (Aglycone or another sugar) Acceptor->Enzyme Product Rhamnosylated Glycoconjugate Enzyme->Product Byproduct dTDP Enzyme->Byproduct

Caption: The enzymatic transfer of rhamnose by a rhamnosyltransferase.

While glycosyltransferases are the natural catalysts for glycosylation, glycosidases can also be employed for this purpose under specific conditions. In a process known as reverse hydrolysis, the equilibrium of the hydrolytic reaction is shifted towards synthesis by using high concentrations of the donor (rhamnose) and acceptor.[12][15]

Materials:

  • L-rhamnose (glycosyl donor)

  • Acceptor molecule (e.g., mannitol, fructose)[12][15]

  • Recombinant α-L-rhamnosidase[12][15]

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 6.5)[12]

  • HPLC system for product analysis and purification

Procedure:

  • Prepare a reaction mixture containing a high concentration of L-rhamnose (e.g., 0.4 M) and the acceptor molecule (e.g., 0.2 M mannitol) in the appropriate buffer.[15]

  • Add the purified α-L-rhamnosidase to the reaction mixture (e.g., 0.5 U in 50 µL).[12]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C) for an extended period (e.g., 48 hours).[15]

  • Monitor the formation of the rhamnosylated product by TLC or HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the product from the reaction mixture using preparative HPLC or other chromatographic techniques.

Trustworthiness: The success of this protocol is highly dependent on the specific α-L-rhamnosidase used, as acceptor specificity can vary.[12] It is crucial to perform small-scale optimization experiments to determine the ideal substrate concentrations, temperature, pH, and reaction time for the chosen enzyme.

Part 2: this compound as a Precursor for Novel Pesticides

The unique structural attributes of rhamnose and its derivatives are increasingly being explored in the agrochemical sector. The incorporation of a sugar moiety into a pesticide molecule can modulate its physical properties, such as solubility and stability, and potentially alter its mode of action and biological specificity.[16] While direct evidence for the widespread use of this compound in commercial pesticides is still emerging, research indicates its potential. For instance, certain rhamnopyranoside esters have been synthesized and evaluated for their pesticidal and antimicrobial activities.[16]

Rationale for Rhamnose in Agrochemicals
  • Biodegradability: Sugar-based compounds are generally more biodegradable than traditional synthetic pesticides, reducing their environmental persistence.[8]

  • Novel Modes of Action: Rhamnose is a key component of the cell wall in many pathogenic bacteria.[2][17] Compounds that mimic or interfere with rhamnose metabolism could represent a new class of antibacterial agents with a novel mode of action.[2]

  • Enhanced Bioavailability: Glycosylation can alter the lipophilicity of a molecule, potentially improving its uptake and translocation within plants or target pests.

Synthesis of Rhamnopyranoside Esters with Potential Pesticidal Activity

Research has focused on the synthesis of rhamnopyranoside esters, as the acyl chain can be varied to fine-tune the biological activity.[16] The selective acylation of methyl-α-L-rhamnopyranoside is a key strategy in this endeavor.

Synthesized Rhamnopyranoside Esters and Their Predicted Activities:

CompoundAcyl GroupsPredicted Biological Activity
Methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside3-chlorobenzoyl at C-3Antifungal
Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranoside2-chlorobenzoyl at C-4Antimicrobial
Methyl 2,4-di-O-pentanoyl-3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside3-chlorobenzoyl at C-3, pentanoyl at C-2 and C-4Antifungal

Data derived from studies on regioselective synthesis and in silico predictions of biological activity.[8][11][16]

This protocol provides an example of how a selectively acylated rhamnopyranoside can be further functionalized to create novel derivatives for biological screening. It starts from a 4-O-acylated precursor, which could be synthesized via a method similar to Protocol 1.

Materials:

  • Methyl 4-O-octanoyl-α-L-rhamnopyranoside

  • Anhydrous pyridine

  • Acetic anhydride

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 4-O-octanoyl-α-L-rhamnopyranoside (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding crushed ice.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography to yield the title compound.

Self-Validation: The structure and purity of the final compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of new signals in the acetyl region of the NMR spectra and a corresponding shift in the signals for the H-2 and H-3 protons would confirm the successful di-acetylation.[16][18]

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of multiple hydroxyl groups, while presenting a challenge, also offer a rich platform for the creation of diverse and complex molecules. Through the strategic application of protecting groups and the choice between chemical and enzymatic glycosylation methods, researchers can synthesize a wide array of glycoconjugates with significant potential in medicine and biology. Furthermore, the exploration of rhamnopyranoside derivatives as novel agrochemicals is a promising frontier, potentially leading to more effective and environmentally benign pesticides. The protocols and strategies outlined in this guide serve as a foundation for researchers to unlock the full potential of this remarkable deoxy sugar.

References

  • Crich, D. (2010). Synthesis of the β-Rhamnopyranosides and the 6-Deoxy-β-mannoheptopyranosides. CHIMIA, 64(1-2), 16-22. [Link]

  • Hirooka, M. (2005). Glycosylation Using Hemiacetal Sugar Derivatives: Synthesis of O-α-d-Rhamnosyl-(1→3)-O-α-d-rhamnosyl-(1→2)-d-rhamnose and O-α-d-Tyvelosyl-(1→3)-O-α-d-mannosyl-(1→4)-l-rhamnose. Journal of Carbohydrate Chemistry, 24(8-9), 869-892. [Link]

  • Ma, L., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5315. [Link]

  • Watson International. All About L-Rhamnose- A Unique Rare Sugar. [Link]

  • Ferrer, M., et al. (2016). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. Catalysts, 6(1), 1. [Link]

  • Liu, Q., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS ONE, 10(10), e0140531. [Link]

  • Liu, Q., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. ResearchGate. [Link]

  • Kumar, P., & Kumar, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 898993. [Link]

  • Megson, D. A., & Naismith, J. H. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Journal, 478(3), 685–701. [Link]

  • Yücel, F., & Demir, A. (2019). The Importance of L-Rhamnose Sugar. Biomedical Journal of Scientific & Technical Research, 21(3), 15903-15905. [Link]

  • Ma, L., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. MDPI. [Link]

  • Ma, L., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. PubMed. [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

  • Pozsgay, V., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-232. [Link]

  • Tram, G., et al. (2020). Optimization of the Synthesis and Conjugation of the Methyl Rhamnan Tip of Pseudomonas aeruginosa A-Band Polysaccharide and Immunogenicity Evaluation for the Continued Development of a Potential Glycoconjugate Vaccine. ACS Omega, 5(4), 1863–1873. [Link]

  • Eriksson, L., et al. (2012). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E, 68(Pt 10), o2919. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (n.d.). Rhamnose as versatile building block in composite biomolecules. [Link]

  • van den Bos, L. J., et al. (2007). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. [Link]

  • Matin, M. M., & Ibrahim, M. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. ResearchGate. [Link]

  • Matin, M. M., et al. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. [Link]

  • Nishimura, S., et al. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. Chemical and Pharmaceutical Bulletin, 69(1), 50-60. [Link]

  • Nishimura, S., et al. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. J-Stage. [Link]

  • ResearchGate. (n.d.). Biotechnological and bio-industrial applications of alpha–L-Rhamnosidase enzyme. [Link]

  • Crich, D. (2011). Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. Accounts of Chemical Research, 44(1), 52–63. [Link]

  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research, 13(2), 657-668. [Link]

  • Matin, M. M., & Bhattacharjee, S. C. (2021). The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-L-rhamnopyranosides: An in Silico Study. ResearchGate. [Link]

  • Overkleeft, H. S. (1998). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. [Link]

Sources

Application Note: Strategies for Regioselective Acylation of Methyl-α-L-rhamnopyranoside in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The regioselective acylation of carbohydrates is a cornerstone of synthetic chemistry, enabling the creation of complex molecules with tailored biological activities. Methyl-α-L-rhamnopyranoside, a common 6-deoxyhexose found in many natural products, presents a unique synthetic challenge due to the presence of three secondary hydroxyl groups (at C-2, C-3, and C-4) with similar reactivities. Controlling the site of acylation is paramount for developing novel rhamnopyranoside-based esters for applications in drug discovery, including anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth analysis of key methodologies for achieving high regioselectivity, explaining the chemical principles behind each choice and offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

The Chemical Landscape of Methyl-α-L-rhamnopyranoside

To achieve regioselectivity, one must first understand the structural nuances of the starting material. Methyl-α-L-rhamnopyranoside exists in a ¹C₄ chair conformation. In this conformation, the hydroxyl groups at the C-2, C-3, and C-4 positions present distinct stereochemical environments that can be exploited for selective reactions.

  • C-2 Hydroxyl (Axial): The axial orientation of the C-2 hydroxyl group makes it sterically accessible, but its reactivity is influenced by its cis relationship with the C-3 hydroxyl.

  • C-3 Hydroxyl (Equatorial): This group is part of a cis-vicinal diol system with the C-2 hydroxyl. This specific arrangement is the key to one of the most powerful regioselective methods involving organotin intermediates.[4]

  • C-4 Hydroxyl (Equatorial): This hydroxyl is generally the most sterically hindered of the three.

Under standard acylation conditions with a catalyst like 4-dimethylaminopyridine (DMAP), a mixture of products is often obtained, revealing the intrinsic reactivity order of the hydroxyls to be 3-OH > 4-OH > 2-OH.[1] To overcome this lack of selectivity, specific strategies must be employed.

Figure 1. Structure of Methyl-α-L-rhamnopyranoside highlighting the key hydroxyl groups.

Methodologies for Regioselective Acylation

Four principal strategies have proven effective in controlling the site of acylation on the rhamnopyranoside scaffold: organotin-mediated acylation, protective group strategies, catalyst-controlled direct acylation, and enzymatic methods.

Method A: Dibutyltin Oxide (DBTO) Mediated C-3 Acylation

This is arguably the most reliable method for achieving selective acylation at the C-3 position.

Causality & Mechanism: The reaction proceeds through the formation of a 2,3-O-dibutylstannylene intermediate. Dibutyltin oxide selectively reacts with the cis-vicinal diol system across C-2 and C-3 to form a stable five-membered ring.[4][5] Within this stannylene acetal, the tin atom coordinates with the equatorial C-3 oxygen, significantly enhancing its nucleophilicity compared to the axial C-2 oxygen.[4] Subsequent introduction of an acylating agent results in a highly regioselective attack at the activated C-3 position.

This protocol is adapted from Matin, M.M., et al. (2021).[5]

  • Stannylene Acetal Formation:

    • To a solution of methyl-α-L-rhamnopyranoside (1.0 eq) in anhydrous methanol, add dibutyltin oxide (DBTO, 1.0 eq).

    • Heat the mixture to reflux for 4-5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The solution should become clear, indicating the formation of the soluble stannylene intermediate.

    • Remove the solvent under reduced pressure to obtain the crude 2,3-O-dibutylstannylene derivative as a white solid or foam.

  • Regioselective Acylation:

    • Dissolve the crude intermediate in a dry, aprotic solvent such as 1,4-dioxane or toluene.

    • Cool the solution to room temperature.

    • Add the acylating agent (e.g., 3-chlorobenzoyl chloride, 1.0 eq) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside.[4]

Method B: Protection-Deprotection Strategy for C-4 Acylation

When the C-3 position is not the desired target, a classical protection-deprotection approach is required. To acylate the C-4 position, the more reactive C-2 and C-3 hydroxyls must first be blocked.

Causality & Mechanism: This strategy relies on the selective formation of a cyclic acetal across the cis-diol at C-2 and C-3. 2,2-dimethoxypropane in the presence of an acid catalyst readily forms a stable isopropylidene acetal, effectively blocking both positions. The remaining free C-4 hydroxyl can then be acylated. The final step involves acidic hydrolysis to remove the isopropylidene protecting group, yielding the C-4 acylated product.[6]

This protocol is adapted from the work of Matin, M.M., et al.[6]

  • Protection of C-2 and C-3 Hydroxyls:

    • Suspend methyl-α-L-rhamnopyranoside (1.0 eq) in 2,2-dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Stir the mixture at room temperature until TLC shows complete conversion to a single, less polar product (the 2,3-O-isopropylidene derivative).

    • Quench the reaction with a base (e.g., triethylamine), and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Acylation of C-4 Hydroxyl:

    • Dissolve the purified methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (1.0 eq) in a dry solvent mixture of pyridine and dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add octanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Deprotection:

    • After work-up (e.g., washing with aq. HCl and brine), dissolve the crude 4-O-octanoyl product in glacial acetic acid.

    • Stir the mixture at 40 °C for 20 hours or until TLC confirms the removal of the isopropylidene group.[6]

    • Co-evaporate with toluene to remove traces of acetic acid.

    • Purify the final product, methyl 4-O-octanoyl-α-L-rhamnopyranoside, by silica gel chromatography.

Method C: Enzymatic Acylation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, can catalyze acylation with high regioselectivity in non-aqueous solvents.[7][8][9]

Causality & Mechanism: The high selectivity of enzymes stems from the specific three-dimensional structure of their active site. The carbohydrate substrate must bind in a precise orientation for catalysis to occur, exposing only one specific hydroxyl group to the acyl donor. This lock-and-key mechanism can provide access to products that are difficult to obtain chemically.

This is a generalized protocol based on principles described by Gotor, V., et al.[7]

  • Reaction Setup:

    • To a suspension of methyl-α-L-rhamnopyranoside (1.0 eq) in a dry organic solvent (e.g., pyridine, THF, or 3-methylpentan-3-ol), add an activated acyl donor (e.g., an oxime ester like O-octanoyl acetoxime, 1.3 eq).[7]

    • Add the lipase preparation (e.g., Lipase Amano PS, often by weight relative to the substrate).

    • Seal the reaction vessel and shake or stir at a controlled temperature (e.g., 30-45 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC. Enzymatic reactions can take 24-72 hours.

    • Once complete, filter the enzyme out of the reaction mixture.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting monoacylated rhamnopyranoside by silica gel chromatography.

Summary of Methodologies and Characterization

The choice of method directly dictates the site of acylation. The outcomes and characterization markers are summarized below.

Figure 2. General experimental workflow for the synthesis and validation of acylated rhamnopyranosides.

Table 1: Comparison of Regioselective Acylation Methods
MethodTarget PositionKey Reagent/CatalystPrincipleTypical Yield
Dibutyltin Oxide C-3Bu₂SnOActivation via a 2,3-O-stannylene intermediate.[4][5]Excellent (>85%)[5]
Protection/Deprotection C-42,2-dimethoxypropane, p-TSABlocking of C-2/C-3 with an isopropylidene group.[6]Good (~80%)[6]
Enzymatic Acylation VariesLipase (e.g., Amano PS)Enzyme active site directs selectivity.[7]Good to Excellent
Direct (DMAP) MixtureDMAPFollows intrinsic reactivity (3-OH > 4-OH > 2-OH).[1]Varies
Characterization Guide

Confirming the regioselectivity of the acylation is critical.

  • FT-IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹ confirms the formation of an ester.[4]

  • ¹H NMR Spectroscopy: This is the most definitive technique. The proton attached to the carbon bearing the new acyl group will experience a significant downfield shift (Δδ ≈ 1.0-1.5 ppm) due to the deshielding effect of the ester's carbonyl group.

    • C-3 Acylation: H-3 shifts significantly downfield (e.g., from ~δ 4.00 to ~δ 5.15).[4]

    • C-4 Acylation: H-4 shifts significantly downfield (e.g., from ~δ 3.30 to ~δ 4.82).[6]

    • C-2 Acylation: H-2 shifts significantly downfield.[1]

  • ¹³C NMR Spectroscopy: The carbon atom bearing the ester group will shift downfield, and a new signal for the ester carbonyl carbon will appear around δ 170-175 ppm.[1]

By employing these robust synthetic and analytical protocols, researchers can confidently generate libraries of regioselectively acylated methyl-L-rhamnopyranosides, paving the way for the discovery of novel compounds with significant therapeutic potential.

References

  • K. N. V. D. K. Wimalasiri and C. K. S. Nair, "Selective anomeric acetylation of unprotected sugars in water," PLoS ONE, vol. 12, no. 8, p. e0182328, Aug. 2017. [Online]. Available: [Link]

  • M. M. Matin, N. Islam, A. Siddika, and S. C. Bhattacharjee, "Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies," Journal of the Turkish Chemical Society Section A: Chemistry, vol. 8, no. 1, pp. 363–374, Jan. 2021. [Online]. Available: [Link]

  • M. M. Matin, M. A. Kabir, and M. S. I. Rony, "SELECTIVE 4-O-ACETYLATION OF MRTHYL a-L-RHAMNOPYRANOSIDE," International Journal of Pure & Applied Chemistry, vol. 3, no. 1, 2008. [Online]. Available: [Link]

  • J. Li, Y. Yang, H. Yu, Y. Ma, and H. L. Liu, "Rhamnose-Containing Compounds: Biosynthesis and Applications," Molecules, vol. 27, no. 19, p. 6271, Sep. 2022. [Online]. Available: [Link]

  • V. Gotor and R. Pulido, "An Improved Procedure for Regioselective Acylation of Carbohydrates: Novel Enzymatic Acylation of a-D-Glucopyranose and Methyl a-D-Glucopyranoside," J. Chem. Soc., Perkin Trans. 1, pp. 491–492, 1991. [Online]. Available: [Link]

  • S. Park, J. H. Kim, J. H. Lee, and J. W. Kim, "Regioselective Enzymatic Acylation of Multihydroxyl Compounds in Organic Synthesis," Applied Biochemistry and Biotechnology, vol. 105, no. 1-3, pp. 631-641, 2003. [Online]. Available: [Link]

  • M. Therisod and A. M. Klibanov, "Regioselective acylation of secondary hydroxyl groups in sugars catalyzed by lipases in organic solvents," Journal of the American Chemical Society, vol. 108, no. 18, pp. 5638–5640, Sep. 1986. [Online]. Available: [Link]

  • S. A. Chowdhury and S. C. Bhattacharjee, "In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides," Journal of Scientific Research, vol. 13, no. 2, pp. 657–668, May 2021. [Online]. Available: [Link]

  • A. Iadonisi et al., "Scalable Sn-Catalyzed Regioselective Allylation of 1-Methyl-l-α-rhamnopyranoside," Organic Process Research & Development, vol. 21, no. 10, pp. 1594-1599, 2017. [Online]. Available: [Link]

  • S. K. Das, N. A. N. N. Chandroth, R. Roy, "Stannylene acetal-mediated regioselective open glycosylation of methyl β-D-galactopyranoside and methyl α-L-rhamnopyranoside," Carbohydrate Research, vol. 337, no. 19, pp. 1739-1744, 2002. [Online]. Available: [Link]

  • C. L. Battistelli et al., "Synthesis and NMR Characterisation of Methyl Mono- and Di-O-α-L-Rhamnopyranosyl-α-D-Glucopyranosiduronic Acids," Journal of Carbohydrate Chemistry, vol. 18, no. 1, pp. 69-86, 1999. [Online]. Available: [Link]

  • A. Seitz, "Regioselective Acetylation of Carbohydrates," Justus-Liebig University Giessen, 2016. [Online]. Available: [Link]

  • M. M. Matin et al., "Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies," Molecules, vol. 28, no. 3, p. 963, Jan. 2023. [Online]. Available: [Link]

  • R. C. Wende, A. Seitz, D. J. T. J. T. Schipper, and P. R. Schreiner, "Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts," Angewandte Chemie International Edition, vol. 60, no. 19, pp. 10939-10944, 2021. [Online]. Available: [Link]

  • M. M. Matin, S. A. Chowdhury, N. G. B. A. S. Shimu, and S. C. Bhattacharjee, "Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study," Journal of Applied Science & Process Engineering, vol. 9, no. 2, pp. 1092-1104, Oct. 2022. [Online]. Available: [Link]

  • A. Seitz, R. C. Wende, and P. R. Schreiner, "Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow," Chemistry – A European Journal, vol. 29, no. 1, p. e202203002, Jan. 2023. [Online]. Available: [Link]

  • E. Kim, D. M. Gordon, W. Schmid, and G. M. Whitesides, "Tin- and Indium-Mediated Allylation in Aqueous Media: Application to Unprotected Carbohydrates," The Journal of Organic Chemistry, vol. 58, no. 21, pp. 5500–5507, Oct. 1993. [Online]. Available: [Link]

  • L. V. Bakinovsky, A. R. Gomtsyan, N. E. Bairamova, and N. K. Kochetkov, "METHYL 2-O-ACETYL-4-O-BENZYL-ALPHA-L-RHAMNOPYRANOSIDE," Bioorganicheskaya Khimiya, vol. 10, no. 1, pp. 79-87, 1984. [Online]. Available: [Link]

  • B. W. H. Turnbull and S. L. J. T. I. J. o. S. P. A. C. I. E. O. C. Wendeler, "Recent Advances in Transition Metal-Catalyzed Glycosylation," ACS Catalysis, vol. 10, no. 15, pp. 8112-8149, 2020. [Online]. Available: [Link]

  • M. M. Matin, S. C. Bhattacharjee, "Naturally occurring important rhamnopyranosides (1), (2) and (3)," ResearchGate, 2023. [Online]. Available: [Link]

  • A. J. Fairbanks and A. D. T. T. C.-A. E. J. Gority, "Transition-Metal-Mediated Glycosylation with Thioglycosides," Chemistry – A European Journal, vol. 28, no. 14, p. e202103747, 2022. [Online]. Available: [Link]

  • F. J. Plou, M. Cruces, M. Ferrer, M. Bernabe, and A. Ballesteros, "The acetates of p-nitrophenyl alpha-L-arabinofuranoside--regioselective preparation by action of lipases," Tetrahedron, vol. 53, no. 48, pp. 16533-16540, Dec. 1997. [Online]. Available: [Link]

  • J. Viskupicová, M. Ondrejovic, and E. Sturdík, "The Potential and Practical Applications of Acylated Flavonoids," Pharmazie, vol. 64, no. 6, pp. 355-360, Jun. 2009. [Online]. Available: [Link]

  • G. M. Whitesides, "Methods for allylation of carbohydrates," ResearchGate, 2021. [Online]. Available: [Link]

  • J. M. Williams and A. C. Richardson, "Selective acylation of pyranoside—I.: Benzoylation of methyl α-d-glycopyranosides of mannose, glucose and galactose," Tetrahedron, vol. 23, no. 3, pp. 1369-1378, 1967. [Online]. Available: [Link]

  • A. D. T. Gority and A. J. Fairbanks, "Transition‐Metal‐Mediated Glycosylation with Thioglycosides," Chemistry – A European Journal, vol. 28, no. 14, p. e202103747, 2022. [Online]. Available: [Link]

Sources

Application Note: Mastering Stereoselective Glycosylation of Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry and medicinal chemistry.

Introduction L-rhamnose, a 6-deoxy-L-mannose, is a ubiquitous carbohydrate moiety found in a vast array of natural products, including bacterial polysaccharides, plant glycosides, and clinically relevant antibiotics.[1] Its unique structure and biological significance make the stereoselective synthesis of L-rhamnosides a critical objective in drug discovery and chemical biology. However, the formation of the glycosidic linkage, particularly the 1,2-cis (β-L) configuration, presents a formidable challenge in synthetic chemistry.[1][2] This difficulty arises from a combination of the anomeric effect and steric hindrance from the axial C2 substituent, both of which kinetically favor the formation of the 1,2-trans (α-L) anomer.[1][3]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for achieving high stereoselectivity in glycosylation reactions starting from the common and accessible building block, methyl-α-L-rhamnopyranoside. We will dissect the causal factors behind experimental choices, from protecting group strategy to promoter selection, and provide validated, step-by-step protocols for the synthesis of both α- and the challenging β-rhamnosides.

Mechanistic Pillars of Rhamnosylation Stereoselectivity

The stereochemical outcome of a rhamnosylation reaction is a delicate balance of electronic and steric factors. A foundational understanding of these principles is paramount for rational design and troubleshooting of synthetic routes.

The Inherent α-Selectivity: Anomeric Effect and Neighboring Group Participation

The synthesis of 1,2-trans-α-L-rhamnosides is often straightforward due to two reinforcing phenomena:

  • The Anomeric Effect: This stereoelectronic preference stabilizes the axial orientation of an anomeric substituent (the α-anomer in the L-series), making it the thermodynamically favored product.

  • Neighboring Group Participation (NGP): The most powerful tool for ensuring α-selectivity is the use of a participating acyl-type protecting group (e.g., acetyl, benzoyl) at the C2 position. Upon activation of the anomeric leaving group, the C2-ester carbonyl oxygen attacks the anomeric center, forming a stable cyclic dioxolenium ion intermediate. This intermediate effectively shields the β-face of the sugar, forcing the incoming glycosyl acceptor to attack from the α-face, leading exclusively to the 1,2-trans product.

NGP_Mechanism cluster_donor Rhamnosyl Donor (C2-Acyl) cluster_intermediate Intermediate cluster_product Product Donor Rhamnosyl Donor (C2-Acyl Group) Intermediate Dioxolenium Ion (β-face blocked) Donor->Intermediate Activation (Promoter) Product α-L-Rhamnoside (1,2-trans) Intermediate->Product α-face attack Acceptor Glycosyl Acceptor (Nu-H) Acceptor->Intermediate

Caption: Mechanism of α-selectivity via Neighboring Group Participation (NGP).

The β-Selectivity Challenge: Strategies for 1,2-cis Glycosylation

Synthesizing the thermodynamically and kinetically disfavored 1,2-cis-β-L-rhamnoside requires suppressing NGP and carefully controlling the reaction environment.[3][4] Several advanced strategies have been developed:

  • Non-Participating Protecting Groups: The C2 position must be protected with a group incapable of NGP, typically an ether (e.g., benzyl, silyl). To further favor β-selectivity, electron-withdrawing non-participating groups, such as benzyl sulfonyl, can be installed at the C2 position.[5][6] These groups "disarm" the glycosyl donor, slowing the reaction and promoting an Sₙ2-like pathway that leads to inversion of the anomeric configuration.

  • Solvent and Temperature Effects: While solvent choice often has a minor influence, temperature is critical.[5][6] Very low temperatures (e.g., -78 °C to -107 °C) can favor the β-anomer by promoting a more ordered, Sₙ2-like transition state.[6] Conversely, increasing the temperature gives excellent α-selectivity.[5][6]

  • Intramolecular Aglycon Delivery (IAD): In this sophisticated approach, the glycosyl acceptor is temporarily tethered to the glycosyl donor. This covalent connection positions the acceptor to attack the anomeric center from the β-face upon activation, ensuring high stereoselectivity.[7]

  • Catalyst Control: Modern methods employ specific catalysts to override the inherent selectivity of the reactants. For instance, bis-thiourea catalysts have been shown to promote highly β-selective mannosylations and rhamnosylations with donors protected with a C2,C3-acetonide.[1] This strategy proceeds through a catalyst-promoted Sₙ2-type pathway.[1]

  • Remote Protecting Group Influence: Recent studies have shown that protecting groups at positions other than C2 can influence stereoselectivity. For example, a carbamate group at the C4 position has been found to increase β-selectivity, an effect attributed to hydrogen bonding interactions.[4]

Experimental Design: Donors, Acceptors, and Promoters

The successful synthesis begins with the strategic preparation of a suitable glycosyl donor from methyl-α-L-rhamnopyranoside.

Workflow Start Methyl-α-L-rhamnopyranoside (Starting Material) Protect Protecting Group Manipulation (e.g., Benzoylation, Benzylation) Start->Protect Anomeric Anomeric Center Modification (e.g., Acetolysis, Thiolysis) Protect->Anomeric Donor Activated Glycosyl Donor (e.g., Thioethyl, Trichloroacetimidate) Anomeric->Donor Glycosylation Stereoselective Glycosylation (Donor + Acceptor + Promoter) Donor->Glycosylation Product Protected Glycoside Glycosylation->Product Deprotect Global Deprotection Product->Deprotect Final Final Rhamnoside Product Deprotect->Final

Caption: General experimental workflow for rhamnoside synthesis.

Preparation of a Versatile Rhamnosyl Donor

A common and versatile intermediate is the 2,3,4-tri-O-benzoyl-L-rhamnopyranosyl trichloroacetimidate . This donor can be used directly for α-rhamnosylation (via NGP from the C2-benzoyl group) or can be further modified to create donors for β-rhamnosylation.

Protocol 1: Synthesis of Ethyl 2,3,4-tri-O-benzoyl-1-thio-α/β-L-rhamnopyranoside

  • Rationale: This protocol converts the methyl glycoside into a more versatile thioglycoside donor. Thioglycosides are stable but can be readily activated by various promoters.

  • Anomeric Acetylation: To a solution of methyl-α-L-rhamnopyranoside (1.0 eq) in acetic anhydride (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C. Stir for 2 hours, then pour onto ice water. Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the per-acetylated rhamnose.

  • Thioglycosylation: Dissolve the per-acetylated rhamnose (1.0 eq) and ethanethiol (1.5 eq) in dry dichloromethane (DCM). Cool to 0 °C and add BF₃·OEt₂ (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated NaHCO₃, extract with DCM, dry, and purify by column chromatography to get the thioethyl glycoside.

  • Deacetylation & Benzoylation: Dissolve the thioethyl glycoside in methanol and add a catalytic amount of sodium methoxide. Stir until deprotection is complete (monitored by TLC). Neutralize with Amberlite® IR120 H⁺ resin, filter, and concentrate. Dissolve the residue in pyridine, cool to 0 °C, and add benzoyl chloride (3.5 eq) dropwise. Stir overnight, then quench with water, extract with ethyl acetate, and purify by column chromatography.

Application Protocols for Stereoselective Rhamnosylation

Protocol 2: α-Selective Rhamnosylation using a C2-Participating Group
  • Principle: This protocol leverages the C2-benzoyl group for neighboring group participation to yield the 1,2-trans-α-glycoside with high fidelity.

  • Materials:

    • Donor: Ethyl 2,3,4-tri-O-benzoyl-1-thio-L-rhamnopyranoside (1.0 eq)

    • Acceptor: e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (1.2 eq)

    • Promoter: N-Iodosuccinimide (NIS) (1.5 eq) and Triflic acid (TfOH) (0.1 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)

    • Activated 4 Å molecular sieves

  • Procedure:

    • Add the donor, acceptor, and activated molecular sieves to a flame-dried flask under an argon atmosphere. Add anhydrous DCM.

    • Cool the mixture to -40 °C.

    • In a separate flask, dissolve NIS in anhydrous DCM. Add this solution to the reaction mixture via cannula.

    • Add the catalytic TfOH dropwise. The solution will typically turn dark.

    • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by adding triethylamine.

    • Dilute with DCM and filter through Celite®. Wash the filtrate with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography to afford the protected α-linked disaccharide.

Protocol 3: β-Selective Rhamnosylation via a Non-Participating Donor
  • Principle: This protocol requires a donor with a non-participating group at C2 (e.g., benzyl ether). The reaction is run at low temperature to favor an Sₙ2-type inversion at the anomeric center. This example uses a pre-formed glycosyl iodide, a highly reactive intermediate that promotes the desired pathway.[3]

  • Materials:

    • Donor Precursor: 2,3,4-tri-O-benzyl-L-rhamnopyranosyl hemiacetal (1.0 eq)

    • Reagents: Oxalyl chloride, Triphenylphosphine oxide (Ph₃PO), Lithium Iodide (LiI)

    • Acceptor: e.g., 1-Octanol (1.5 eq)

    • Solvent: Anhydrous DCM

  • Procedure: [Adapted from McGarrigle et al.[3]]

    • One-Pot Halogenation/Glycosylation: To a solution of the hemiacetal donor precursor and Ph₃PO (1.1 eq) in DCM at room temperature, add oxalyl chloride (1.1 eq). Stir for 30 minutes to form the glycosyl chloride in situ.

    • Add LiI (5.0 eq) to the mixture and stir for another 30 minutes to generate the highly reactive α-glycosyl iodide.

    • Cool the reaction mixture to -78 °C.

    • Add the alcohol acceptor (1.5 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Warm to room temperature, extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Concentrate and purify by silica gel chromatography to isolate the β-linked glycoside. The high concentration of LiI is crucial for promoting the stereoselective glycosylation step.[3]

Data Summary and Troubleshooting

The choice of methodology has a profound impact on the stereochemical outcome. The following table summarizes expected results for different strategies.

Strategy C2-Protecting Group Key Conditions Typical Stereoselectivity (α:β) Rationale
NGP Benzoyl (Acyl)NIS / TfOH, -40 °C>95:5Formation of a dioxolenium ion blocks the β-face.
Non-Participating Benzyl (Ether)Low Temp (-78 °C), Halide Donor10:90 to 5:95Favors Sₙ2-like inversion at the anomeric center.
Catalyst Control 2,3-O-AcetonideBis-thiourea catalyst<5:95Catalyst promotes a stereospecific Sₙ2 pathway.[1]
Remote Participation C4-CarbamateStandard ActivationIncreased β-ratioH-bond interactions are proposed to influence the transition state.[4]

Troubleshooting Guide

  • Poor Stereoselectivity:

    • Cause: In β-selective reactions, moisture can hydrolyze the donor and promoter, leading to competing Sₙ1 pathways. Solution: Ensure all reagents, solvents, and glassware are rigorously dried.

    • Cause: Temperature is too high for β-selective reactions. Solution: Maintain strict temperature control at -78 °C or lower.

  • Low Yield:

    • Cause: Donor or acceptor is not reactive enough. Solution: Use a more powerful promoter system or a more reactive donor (e.g., a triflate or iodide). Check the nucleophilicity of the acceptor.

    • Cause: Donor decomposition. Solution: Use a more stable donor (e.g., thioglycoside) and activate it at the lowest possible temperature.

  • Reaction Stalls:

    • Cause: Insufficient promoter or deactivated promoter. Solution: Add a fresh portion of the promoter. Ensure molecular sieves are fully activated to prevent capturing the acidic promoter.

References

  • Title: Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations Source:Carbohydrate Research URL
  • Title: Chemical approaches for the stereocontrolled synthesis of 1,2-cis-β-D-rhamnosides Source:Chinese Journal of Natural Medicines URL
  • Title: Stereoselective Synthesis of β-l-Rhamnopyranosides Source:Journal of the American Chemical Society URL
  • Title: Rhamnosylation: Diastereoselectivity of Conformationally Armed Donors Source:The Journal of Organic Chemistry URL
  • Title: β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar Source:Chemical and Pharmaceutical Bulletin URL
  • Source:Journal of the American Chemical Society (via PMC)
  • Title: Rhamnosylation mechanism Proposed glycosylation intermediates...
  • Title: Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation...
  • Title: Rhamnosylation: diastereoselectivity of conformationally armed donors Source:PubMed URL
  • Source:Chemical Science (via PMC)

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Oligosaccharides Using Methyl-L-rhamnopyranoside as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rhamnosylated Oligosaccharides

Oligosaccharides, complex carbohydrates of low polymerization degree, are pivotal in a myriad of biological processes, including cell-cell recognition, adhesion, and immune responses.[1][2] Rhamnose-containing oligosaccharides, in particular, are integral components of many natural products, glycoproteins, and bacterial polysaccharides.[3] Their unique structural and functional properties have garnered significant attention in the pharmaceutical and food industries for applications ranging from vaccine development to the creation of prebiotics.[4][5][6] The presence of L-rhamnose, a 6-deoxyhexose, in these structures can significantly influence their biological activity and stability.[7]

Traditionally, the chemical synthesis of oligosaccharides is a complex, multi-step process requiring intricate protection and deprotection strategies to control stereochemistry and regioselectivity.[8] In contrast, enzymatic synthesis offers a more elegant and environmentally friendly approach, leveraging the inherent specificity of enzymes to form precise glycosidic bonds in a single step.[8][9] This application note provides a comprehensive guide to the enzymatic synthesis of oligosaccharides using methyl-α-L-rhamnopyranoside as a key acceptor substrate, focusing on the use of glycosidases through transglycosylation or reverse hydrolysis reactions.

Enzymatic Strategies for Rhamnosylation

Two primary classes of enzymes are employed for the synthesis of oligosaccharides: glycosyltransferases (GTs) and glycosidases.[1][8]

  • Glycosyltransferases (EC 2.4) catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor, such as UDP-rhamnose, to an acceptor molecule.[4][10] While highly specific and efficient, the requirement for often expensive and unstable nucleotide-sugar donors can be a limitation for large-scale synthesis.[3]

  • Glycosidases (EC 3.2.1) , which naturally catalyze the hydrolysis of glycosidic bonds, can be repurposed for synthesis under specific conditions. This can be achieved through two main kinetically or thermodynamically controlled processes:

    • Transglycosylation (Kinetically Controlled): In the presence of a suitable acceptor (like methyl-L-rhamnopyranoside) and a donor glycoside, the enzyme transfers the sugar moiety to the acceptor, forming a new oligosaccharide. This process is often faster but can be complicated by competing hydrolysis of the donor and the product.[8]

    • Reverse Hydrolysis (Thermodynamically Controlled): In a system with a high concentration of the monosaccharide donor (e.g., L-rhamnose) and an acceptor, the enzyme catalyzes the direct formation of a glycosidic bond, reversing its natural hydrolytic function.[8][11] While yields can be lower, this method uses simpler and more stable donors.

This guide will focus on the practical application of α-L-rhamnosidases, a class of glycosidases, for the synthesis of rhamnosylated oligosaccharides using methyl-α-L-rhamnopyranoside as the acceptor.

Experimental Workflow for Enzymatic Rhamnosylation

The following diagram illustrates the general workflow for the enzymatic synthesis and characterization of oligosaccharides using this compound as an acceptor.

Enzymatic_Oligosaccharide_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Substrate_Preparation Substrate Preparation (this compound, Donor) Reaction_Setup Reaction Setup & Optimization (pH, Temp, Time, Concentration) Substrate_Preparation->Reaction_Setup Enzyme_Selection Enzyme Selection (e.g., α-L-Rhamnosidase) Enzyme_Selection->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Reaction_Monitoring Product_Purification Product Purification (Chromatography) Reaction_Monitoring->Product_Purification Reaction Completion Structural_Analysis Structural Analysis (MS, NMR) Product_Purification->Structural_Analysis Final_Product Purified Oligosaccharide Structural_Analysis->Final_Product

Caption: General workflow for the enzymatic synthesis of oligosaccharides.

Detailed Protocols

Protocol 1: Synthesis of a Disaccharide via Reverse Hydrolysis using α-L-Rhamnosidase

This protocol describes the synthesis of a rhamnosyl-rhamnoside disaccharide using L-rhamnose as the donor and methyl-α-L-rhamnopyranoside as the acceptor, catalyzed by a commercially available α-L-rhamnosidase.

Materials:

  • α-L-Rhamnosidase (e.g., from Aspergillus terreus or Alternaria sp.)[11]

  • L-Rhamnose (glycosyl donor)

  • Methyl-α-L-rhamnopyranoside (glycosyl acceptor)

  • Sodium phosphate buffer (pH 6.5)

  • Reaction vials

  • Incubator/shaker

  • Thin Layer Chromatography (TLC) plates and developing system

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Substrate Solution Preparation:

    • Prepare a concentrated stock solution of L-rhamnose (e.g., 2 M in sodium phosphate buffer).

    • Prepare a stock solution of methyl-α-L-rhamnopyranoside (e.g., 1 M in the same buffer).

    • Rationale: High substrate concentrations are necessary to shift the reaction equilibrium towards synthesis in reverse hydrolysis.[8]

  • Enzyme Preparation:

    • Prepare a stock solution of α-L-rhamnosidase (e.g., 10 U/mL) in cold sodium phosphate buffer.

    • Rationale: The enzyme should be kept on ice to maintain its activity before addition to the reaction mixture.

  • Reaction Setup:

    • In a reaction vial, combine the L-rhamnose and methyl-α-L-rhamnopyranoside stock solutions to achieve the desired final concentrations. A typical starting point is 0.4 M L-rhamnose and 0.2 M methyl-α-L-rhamnopyranoside.[11]

    • Add the α-L-rhamnosidase solution to a final concentration of approximately 0.5 U in a 50 µL total reaction volume.[8][11]

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature, typically between 50-60°C, for 24-48 hours with gentle agitation.[11]

    • Rationale: The optimal temperature and time will depend on the specific enzyme used and should be determined empirically.

  • Reaction Monitoring:

    • Periodically take small aliquots of the reaction mixture and spot them on a TLC plate to monitor the formation of the new product.

    • For quantitative analysis, dilute the aliquots and analyze by HPLC. The appearance of a new peak with a different retention time from the substrates indicates product formation.

  • Reaction Termination:

    • Once the reaction has reached the desired conversion, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.

Protocol 2: Product Purification and Characterization

Purification:

  • Chromatography: The synthesized oligosaccharide can be purified from the reaction mixture using various chromatographic techniques, such as:

    • Size-Exclusion Chromatography (SEC): To separate the product based on its larger size compared to the monosaccharide substrates.

    • Reverse-Phase Chromatography (RPC): If the product has significantly different polarity from the starting materials.

Characterization:

  • Mass Spectrometry (MS):

    • Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the purified product, confirming the addition of a rhamnosyl unit.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for the complete structural elucidation of the synthesized oligosaccharide.[12]

    • 2D NMR experiments such as COSY, HSQC, and HMBC are used to determine the connectivity of the sugar units and the stereochemistry of the newly formed glycosidic linkage.[11]

Optimization Parameters and Expected Results

The yield of the enzymatic synthesis is highly dependent on several factors. The following table summarizes key parameters and their typical ranges for optimization.

ParameterTypical RangeRationale
pH 5.0 - 7.0The optimal pH depends on the specific α-L-rhamnosidase used.
Temperature 40 - 60°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.
Substrate Ratio Donor:Acceptor from 1:1 to 5:1A higher donor concentration can favor the synthetic reaction over hydrolysis.
Enzyme Concentration 0.1 - 1.0 U/mLHigher enzyme concentrations can lead to faster reaction rates but also increase costs.
Reaction Time 12 - 72 hoursThe reaction should be monitored to determine the point of maximum product accumulation before product hydrolysis becomes significant.

Expected Yields: The yields for reverse hydrolysis reactions can vary significantly, with reported maximal yields for similar systems reaching up to 36.1%.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive enzymeCheck enzyme activity with a standard substrate.
Suboptimal reaction conditionsSystematically optimize pH, temperature, and substrate concentrations.
Product hydrolysis Reaction time is too longMonitor the reaction closely and terminate it at the optimal time.
High water activityConsider performing the reaction in a low-water medium or with co-solvents.
Low yield Equilibrium favors hydrolysisIncrease substrate concentrations; consider using a transglycosylation approach with an activated donor.

Mechanism of α-L-Rhamnosidase Catalyzed Synthesis

The following diagram illustrates the two main synthetic pathways catalyzed by α-L-rhamnosidase.

Rhamnosidase_Mechanism cluster_trans Transglycosylation (Kinetically Controlled) cluster_rev Reverse Hydrolysis (Thermodynamically Controlled) Donor_Glycoside Donor Glycoside (e.g., Naringin) Enzyme_Intermediate Enzyme-Rhamnosyl Intermediate Donor_Glycoside->Enzyme_Intermediate Glycosyl transfer to enzyme Acceptor Acceptor (this compound) Enzyme_Intermediate->Acceptor Glycosyl transfer to acceptor New_Oligosaccharide New Oligosaccharide Acceptor->New_Oligosaccharide L_Rhamnose L-Rhamnose (Donor) Enzyme_Complex Enzyme-Substrate Complex L_Rhamnose->Enzyme_Complex Acceptor_Rev Acceptor (this compound) Acceptor_Rev->Enzyme_Complex New_Oligosaccharide_Rev New Oligosaccharide Enzyme_Complex->New_Oligosaccharide_Rev Water elimination

Caption: Synthetic mechanisms of α-L-rhamnosidase.

Conclusion

The enzymatic synthesis of oligosaccharides using this compound as a substrate presents a powerful and specific alternative to traditional chemical methods. By carefully selecting the appropriate enzyme and optimizing reaction conditions, researchers can efficiently produce novel rhamnosylated compounds for a wide range of applications in drug development and biotechnology. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these enzymatic strategies in the laboratory.

References

  • Cui, L., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE. Available at: [Link]

  • El-Housseiny, S. R., et al. (2020). Structural and Physicochemical Characterization of Rhamnolipids produced by Pseudomonas aeruginosa P6. Scientific Reports. Available at: [Link]

  • PLOS ONE. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS ONE. Available at: [Link]

  • Li, M., et al. (2021). A highly selective C-rhamnosyltransferase from Viola tricolor and insights into its mechanisms. Nature Communications. Available at: [Link]

  • Megson, Z. A., & Naismith, J. H. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Journal. Available at: [Link]

  • Ohyama, K., et al. (2021). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. Plant Physiology. Available at: [Link]

  • Veselá, A., et al. (2022). Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach. Molecules. Available at: [Link]

  • Ma, J., et al. (2019). Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism. The Plant Journal. Available at: [Link]

  • ResearchGate. (n.d.). Action of the different rhamnosyltransferases in the polyrhamnan biosynthesis of the S-layer glycan in G. stearothermophilus NRS 2004/3a. Available at: [Link]

  • ResearchGate. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. Available at: [Link]

  • Zhang, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules. Available at: [Link]

  • Li, S., et al. (2025). Characterization of a 4'-O-rhamnosyltransferase and de novo biosynthesis of bioactive steroidal triglycosides from Paris polyphylla. Molecular Plant. Available at: [Link]

  • Li, S., et al. (2025). Characterization of a 4′-O-rhamnosyltransferase and de novo biosynthesis of bioactive steroidal triglycosides from Paris polyphylla. Molecular Plant. Available at: [Link]

  • Scholz, J. (2021). Synthesis of oligosaccharides related to plant rhamnogalacturonan-II. Freie Universität Berlin. Available at: [Link]

  • van der Vorm, S., et al. (2024). Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis. Nature Communications. Available at: [Link]

  • van der Vorm, S., et al. (2024). Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis. Nature Communications. Available at: [Link]

  • Sulzenbacher, G., et al. (2019). Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega. Available at: [Link]

  • Martearena, M. R., et al. (2003). Synthesis of alkyl-α-L-rhamnosides by water soluble alcohols enzymatic glycosylation. Biocatalysis and Biotransformation. Available at: [Link]

  • Chen, J., et al. (2023). Synthesis of bioactive oligosaccharides and their potential health benefits. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Wang, Y., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2021). Preparation, characterization, and prebiotic activity of manno-oligosaccharides produced from cassia gum by a glycoside hydrolase family 134 β-mannanase. Available at: [Link]

  • ResearchGate. (2007). Enzymatic synthesis of oligosaccharides from branched cyclodextrins. Available at: [Link]

  • ResearchGate. (2024). Enzymatic synthesis of 4-methylumbelliferyl glycopyranoside-based fluorescence probes with oligosaccharide using the transglycosylation activity of metagenomic β-glucosidase Td2F2. Available at: [Link]

  • Preprints.org. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Available at: [Link]

  • Eriksson, L., et al. (1999). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section C. Available at: [Link]

  • Matin, M. M., et al. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering. Available at: [Link]

  • MDPI. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Notes & Protocols: Methyl-L-rhamnopyranoside as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The Strategic Value of L-Sugars in Asymmetric Synthesis

In the landscape of chiral pool synthesis, the vast majority of readily available carbohydrates exist in their D-isomeric form. This inherent bias in nature's starting materials can present a significant challenge when the synthetic target demands access to the "unnatural" L-enantiomer. L-Rhamnose, a 6-deoxy-L-mannose, and its derivatives stand out as invaluable exceptions.[1] Methyl-α-L-rhamnopyranoside, a stable, crystalline derivative, provides a synthetically robust scaffold, rich in stereochemical information.[2] Its rigid pyranoside ring, locked by the anomeric methyl group, presents three distinct secondary hydroxyl groups (at C2, C3, and C4) and a characteristic C6-methyl group, offering a powerful platform for the stereocontrolled construction of complex molecules, including natural products, pharmaceuticals, and novel materials.[1][3][4]

This guide moves beyond simple procedural descriptions to elucidate the chemical principles and strategic considerations behind the use of methyl-L-rhamnopyranoside. We will explore the causality behind regioselective manipulations and provide validated, step-by-step protocols for its preparation and selective functionalization, empowering researchers to confidently integrate this chiral building block into their synthetic programs.

Foundational Protocols: Preparation and Key Protective Group Strategies

The effective use of any chiral building block hinges on the ability to selectively mask and unmask its functional groups. The differential reactivity of the hydroxyl groups on the rhamnopyranoside ring allows for a high degree of regiochemical control.

Protocol: Synthesis of Methyl-α-L-rhamnopyranoside (1)

The anomeric methyl glycoside is the most common entry point, providing stability against mutarotation and unwanted side reactions. The Fischer glycosylation of L-rhamnose monohydrate typically yields the α-anomer as the thermodynamically favored product.

Rationale: This acid-catalyzed reaction proceeds via an oxocarbenium ion intermediate. The α-anomer is favored due to the anomeric effect, where the axial orientation of the C1-methoxy group is stabilized by an n-σ* interaction with the ring oxygen's lone pair.

Experimental Protocol:

  • To a suspension of L-Rhamnose monohydrate (5.0 g, 27.4 mmol) in anhydrous methanol (50 mL), add Dowex® 50WX8 hydrogen form ion-exchange resin (5.0 g).[5]

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC (DCM/MeOH, 85:15) until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the resin. Wash the resin with methanol (2 x 15 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield a syrup.

  • Purify the residue by flash column chromatography on silica gel (eluent: DCM/MeOH, 9:1 to 8:2) to separate the anomers.

  • The first eluting product is methyl-α-L-rhamnopyranoside (1 ), typically obtained as a white crystalline solid (Yield: ~85-90%). The β-anomer elutes later.[5]

Selective Protection of the C2 and C3 Hydroxyls

The cis-diol relationship between the C2 and C3 hydroxyl groups makes them prime candidates for protection as a cyclic acetal. This is the most common initial step to isolate the C4 hydroxyl for subsequent reactions.

Protocol: Synthesis of Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (2)

Rationale: The formation of the five-membered dioxolane ring is kinetically and thermodynamically favored for cis-diols. 2,2-Dimethoxypropane is used as both the acetone source and a water scavenger, driving the equilibrium towards product formation.

Experimental Protocol:

  • Suspend methyl-α-L-rhamnopyranoside (1 ) (3.0 g, 16.8 mmol) in anhydrous acetone (50 mL) or with 2,2-dimethoxypropane (5.0 mL, 40.6 mmol).[6]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (~50 mg).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding triethylamine (Et₃N) (1 mL) to neutralize the acid.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM, 50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the product 2 as a colorless liquid or low-melting solid, often pure enough for the next step (Yield: >95%).[6]

Workflow for Initial Derivatization

G LR L-Rhamnose MR Methyl-α-L-rhamnopyranoside (1) LR->MR MeOH, H+ IP Methyl 2,3-O-isopropylidene- α-L-rhamnopyranoside (2) MR->IP 2,2-DMP, p-TsOH FreeOH Free C4-OH for Further Synthesis IP->FreeOH Strategic Isolation

Caption: Initial preparation and protection workflow.

Regioselective Acylation: Unlocking Differential Reactivity

With the foundational building blocks in hand, we can now explore more nuanced transformations. Regioselective acylation is critical for building complexity and is often the key to a successful synthesis. The choice of method dictates which hydroxyl group will react.

Strategy 1: Dibutyltin Oxide-Mediated C3-Acylation

This powerful method allows for highly regioselective acylation at the C3 position, even in the presence of free C2 and C4 hydroxyls.

Rationale: Methyl-α-L-rhamnopyranoside reacts with dibutyltin oxide to form a transient 2,3-O-dibutylstannylene intermediate. In this cyclic complex, the oxygen atom of the equatorial C3-hydroxyl is preferentially activated, making it more nucleophilic than the axial C2-hydroxyl or the C4-hydroxyl.[7][8]

Protocol: Synthesis of Methyl 3-O-benzoyl-α-L-rhamnopyranoside (3)

  • Dissolve methyl-α-L-rhamnopyranoside (1 ) (1.0 g, 5.61 mmol) and dibutyltin oxide (Bu₂SnO) (1.53 g, 6.17 mmol) in anhydrous methanol (40 mL).[7]

  • Heat the mixture to reflux under a nitrogen atmosphere for approximately 4-5 hours, or until a clear solution is obtained.

  • Remove the solvent under reduced pressure to yield the intermediate tin complex as a white solid.

  • Redissolve the tin complex in anhydrous 1,4-dioxane (20 mL).

  • Cool the solution to 0 °C and add benzoyl chloride (0.72 mL, 6.17 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a few pieces of ice and extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers successively with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (n-hexane/ethyl acetate) to afford the pure 3-O-benzoylated product 3 (Typical Yield: ~85-90%).[7]

Strategy 2: Direct Acylation and Hydroxyl Reactivity

Direct acylation without mediating agents is also possible, though often less selective. The inherent reactivity of the hydroxyl groups in methyl-α-L-rhamnopyranoside generally follows the order: 3-OH > 4-OH > 2-OH .[9] This trend is governed by a combination of steric and electronic factors. The axial C2-OH is the most sterically hindered, while the equatorial C3-OH is the most accessible and reactive.

Protocol: DMAP-Catalyzed Stearoylation DMAP (4-Dimethylaminopyridine) is a highly effective acylation catalyst. Under controlled conditions (e.g., low temperature, specific molar equivalents of acylating agent), regioselectivity can be influenced. For example, dimolar stearoylation has been shown to yield a mixture of 2,3-di-O- and 3,4-di-O-stearates, reflecting the preferred reactivity at C3 and C4 over C2.[9]

  • Dissolve methyl-α-L-rhamnopyranoside (1 ) (500 mg, 2.8 mmol) in anhydrous pyridine (10 mL) and cool to 0 °C.

  • Add DMAP (catalytic amount, ~34 mg).

  • Slowly add stearoyl chloride (2.2 eq., 1.87 g, 6.16 mmol) to the cooled solution.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 10-12 hours.[9]

  • Monitor by TLC. Upon completion, cool the mixture and quench with ice water.

  • Extract with ethyl acetate, wash with 1M CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry, concentrate, and purify by column chromatography to separate the regioisomeric products.[9]

Comparison of Acylation Strategies

MethodTarget Position(s)SelectivityKey ReagentsRationaleReference
Dibutyltin Oxide C3-OHExcellentBu₂SnO, Acyl HalideFormation of a 2,3-O-stannylene intermediate activates the equatorial C3-OH.[7][8][10]
Direct (DMAP-cat.) C3-OH, C4-OHModerate to LowDMAP, Acyl HalideRelies on the inherent differential reactivity of hydroxyl groups (3-OH > 4-OH > 2-OH).[9]
Via Protection C4-OHExcellent2,2-DMP; then Acyl HalideC2 and C3 are masked as an isopropylidene, leaving only C4-OH available.[6]

Application in Complex Synthesis: A Conceptual Workflow

The selectively protected derivatives of this compound are powerful intermediates for constructing more complex structures, such as oligosaccharides and analogs of natural products.

For instance, Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (2) is an ideal glycosyl acceptor. The lone hydroxyl group at C4 can be glycosylated with a suitable glycosyl donor to form a disaccharide. Subsequent removal of the isopropylidene group under mild acidic conditions reveals the C2 and C3 hydroxyls for further functionalization. This strategy has been employed in the synthesis of various di- and oligosaccharides.[11]

Conceptual Synthetic Application

G cluster_0 Building Block Preparation cluster_1 Key Coupling Step cluster_2 Final Steps MR Methyl-α-L-rhamnopyranoside (1) IP Acceptor (2) (C4-OH free) MR->IP Protection Disaccharide Protected Disaccharide IP->Disaccharide Glycosylation (e.g., AgOTf) Donor Glycosyl Donor (e.g., Glucosyl Bromide) Donor->Disaccharide Final Target Oligosaccharide Disaccharide->Final Deprotection

Caption: Use of a rhamnopyranoside acceptor in oligosaccharide synthesis.

Conclusion and Future Outlook

This compound is more than just a starting material; it is a repository of chiral information that can be strategically unveiled to solve complex synthetic challenges. A thorough understanding of its conformational preferences and the differential reactivity of its hydroxyl groups allows for the design of elegant and efficient synthetic routes. The protocols and strategies outlined herein provide a robust foundation for researchers in drug discovery and natural product synthesis to leverage the unique stereochemical architecture of this L-sugar. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound will only increase, paving the way for the discovery of novel therapeutics and biologically active molecules.[4][12][13]

References

  • FCAD Group. L-Rhamnose. Available from: [Link]

  • Matin, M. M., et al. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532. Available from: [Link]

  • Watson International. All About L-Rhamnose- A Unique Rare Sugar. Available from: [Link]

  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research, 13(2), 657-668. Available from: [Link]

  • Matin, M. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 856. Available from: [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. Available from: [Link]

  • Islam, M. S., et al. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering, 9(2). Available from: [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. ResearchGate. Available from: [Link]

  • Zhang, J., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5315. Available from: [Link]

  • Zhang, J., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. PubMed. Available from: [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. Available from: [Link]

  • Not available.
  • Not available.
  • Pendrill, R., Eriksson, L., & Widmalm, G. (2014). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o561. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84695, Methyl alpha-L-rhamnopyranoside. Available from: [Link]

  • Not available.
  • Not available.
  • Pendrill, R., Eriksson, L., & Widmalm, G. (2014). Methyl 4-O-benzyl-α-l-rhamnopyranoside. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols: Development of Methyl-L-rhamnopyranoside-Based Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in immunology and vaccinology.

Introduction: The Rationale for Glycolipid Adjuvants

Modern subunit vaccines, while offering improved safety profiles over traditional whole-pathogen vaccines, are often poorly immunogenic on their own. This necessitates the inclusion of adjuvants—substances that enhance the magnitude and quality of the adaptive immune response to a co-administered antigen.[1][2] Among the most promising classes of adjuvants are synthetic glycolipids that function as Toll-like receptor 4 (TLR4) agonists.[3][4][5] TLR4, a key pattern recognition receptor (PRR) of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent immune response.[][7]

However, the inherent toxicity of LPS precludes its direct use in humans. This has driven the development of synthetic TLR4 agonists, such as monophosphoryl lipid A (MPL), which retain the adjuvant activity of LPS but with significantly reduced toxicity.[5][8] Methyl-L-rhamnopyranoside-based glycolipids represent a novel and promising class of synthetic TLR4 agonists. Their synthesis allows for precise chemical modification to fine-tune the immune response, potentially leading to safer and more effective vaccine formulations.[9]

This guide provides a comprehensive overview of the development of this compound-based vaccine adjuvants, from chemical synthesis and characterization to in vitro and in vivo evaluation.

Mechanism of Action: TLR4 Signaling

This compound-based adjuvants, as TLR4 agonists, initiate a signaling cascade that bridges the innate and adaptive immune systems. Upon administration, these glycolipids are recognized by the TLR4-MD-2 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][5] This binding event triggers the dimerization of the receptor complex and initiates downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][8]

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8]

  • TRIF-Dependent Pathway: Activation of this pathway results in the production of type I interferons (IFNs) and the late activation of NF-κB.[1][5] The production of type I IFNs is crucial for the cross-priming of CD8+ T cells, leading to a robust cellular immune response.[1]

The ability of synthetic adjuvants to differentially activate these pathways allows for the tailoring of the immune response. For instance, a balanced Th1/Th2 response can be achieved, which is often desirable for vaccines against a wide range of pathogens.[10]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adjuvant Adjuvant TLR4/MD-2 TLR4/MD-2 Adjuvant->TLR4/MD-2 Binds to MyD88 MyD88 TLR4/MD-2->MyD88 Recruits TRIF TRIF TLR4/MD-2->TRIF Recruits NF-kB_MAPK NF-kB / MAPK Activation MyD88->NF-kB_MAPK IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NF-kB_MAPK->Cytokines Induces Type_I_IFN Type I Interferons IRFs->Type_I_IFN Induces

Caption: TLR4 Signaling Pathway initiated by a glycolipid adjuvant.

Synthesis and Characterization of this compound Adjuvants

The synthesis of this compound-based adjuvants involves multi-step organic chemistry protocols. A general approach involves the selective modification of the rhamnopyranoside scaffold to introduce lipid chains and a phosphate group, mimicking the structure of natural TLR4 ligands.

Protocol 1: Synthesis of a this compound Glycolipid

This protocol outlines a representative synthesis of a this compound derivative with lipid chains, a common structural motif for TLR4 agonistic activity. This is a generalized procedure, and specific reaction conditions may need to be optimized.

Materials:

  • Methyl α-L-rhamnopyranoside

  • 2,2-Dimethoxypropane

  • Anhydrous Dichloromethane (DCM)

  • Acyl chlorides (e.g., octanoyl chloride)

  • Anhydrous Pyridine

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Protection of Hydroxyl Groups:

    • Dissolve methyl α-L-rhamnopyranoside in anhydrous DCM.

    • Add 2,2-dimethoxypropane and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material. This step protects the 2- and 3-hydroxyl groups as an isopropylidene acetal.[11]

    • Quench the reaction with TEA and concentrate under reduced pressure.

    • Purify the resulting 2,3-O-isopropylidene derivative by silica gel chromatography.[11]

  • Acylation of the 4-Hydroxyl Group:

    • Dissolve the protected rhamnopyranoside in anhydrous pyridine.

    • Cool the solution to 0°C and add the desired acyl chloride (e.g., octanoyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC shows complete conversion.

    • Quench the reaction with water and extract the product with an organic solvent like DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the acylated product by silica gel chromatography.

  • Deprotection of the Isopropylidene Group:

    • Dissolve the acylated intermediate in a mixture of glacial acetic acid and water.

    • Heat the reaction at a moderate temperature (e.g., 40-50°C) and monitor by TLC.

    • Once the deprotection is complete, neutralize the reaction mixture with a base like sodium bicarbonate.

    • Extract the final product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final this compound-based glycolipid by silica gel chromatography.[11]

Synthesis_Workflow Start This compound Protection Protection of 2,3-OH groups Start->Protection Acylation Acylation of 4-OH group Protection->Acylation Deprotection Deprotection of 2,3-OH groups Acylation->Deprotection End Final Glycolipid Adjuvant Deprotection->End

Caption: General workflow for the synthesis of a this compound adjuvant.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity.

TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and confirm the regioselectivity of the reactions.[12][13]The spectra should show the characteristic peaks for the rhamnopyranoside core, the methyl group, and the attached acyl chains, confirming their positions.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound and confirm its identity.[12][14]The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target glycolipid.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak should be observed, indicating high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The spectrum should show characteristic absorption bands for hydroxyl, carbonyl (ester), and C-O bonds.

Formulation of Glycolipid Adjuvants

The formulation of glycolipid adjuvants is critical for their stability and in vivo activity.[3] These amphiphilic molecules can be formulated in various ways to enhance their interaction with APCs.

  • Liposomes: These are phospholipid vesicles that can encapsulate or display the glycolipid adjuvant on their surface. Liposomal formulations can improve the stability and delivery of the adjuvant.[15][16]

  • Emulsions: Oil-in-water emulsions can serve as delivery vehicles for glycolipid adjuvants, promoting their dispersion and uptake by immune cells.[17][18]

  • Adsorption to Alum: The glycolipid can be adsorbed onto aluminum salts (alum), a commonly used adjuvant, to create a combination adjuvant with potentially synergistic effects.[8]

In Vitro Evaluation of Adjuvant Activity

In vitro assays are essential for the initial screening and characterization of the immunological activity of the synthesized adjuvants.[17][19]

Protocol 2: In Vitro Stimulation of Dendritic Cells

This protocol describes the use of bone marrow-derived dendritic cells (BMDCs) to assess the ability of the adjuvant to induce DC maturation and cytokine production.

Materials:

  • Bone marrow cells isolated from mice

  • Recombinant murine GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • Synthesized this compound adjuvant

  • LPS (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -CD80, -CD86, -MHC-II)

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-12)

Procedure:

  • Generation of BMDCs:

    • Culture murine bone marrow cells in complete RPMI-1640 supplemented with GM-CSF and IL-4 for 6-8 days to differentiate them into immature DCs.

  • DC Stimulation:

    • Plate the immature BMDCs in a 24-well plate.

    • Treat the cells with different concentrations of the synthesized adjuvant, LPS (positive control), or PBS (negative control).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of DC Maturation by Flow Cytometry:

    • Harvest the cells and stain them with fluorescently labeled antibodies against DC surface markers (CD11c, CD80, CD86, MHC-II).

    • Analyze the cells using a flow cytometer to quantify the expression of maturation markers. An upregulation of CD80, CD86, and MHC-II indicates DC maturation.

  • Quantification of Cytokine Production by ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) and Th1-polarizing cytokines (IL-12) using specific ELISA kits according to the manufacturer's instructions.

In Vivo Evaluation of Adjuvant Efficacy

In vivo studies in animal models are crucial to assess the adjuvant's ability to enhance the immune response to a co-administered antigen.[20][21]

Protocol 3: Immunization and Evaluation of Immune Responses in Mice

This protocol outlines a general procedure for evaluating the adjuvant effect in a mouse model.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • Model antigen (e.g., ovalbumin - OVA)

  • Synthesized this compound adjuvant

  • Adjuvant formulation (e.g., in saline or formulated as described above)

  • Syringes and needles for immunization

  • Materials for blood collection and serum isolation

  • ELISA plates and reagents for antigen-specific antibody titration

  • Reagents for T-cell proliferation and cytokine assays (e.g., ELISpot)

Procedure:

  • Immunization:

    • Prepare vaccine formulations by mixing the model antigen with the adjuvant, or with a control vehicle.

    • Divide mice into groups (e.g., antigen alone, antigen + adjuvant, adjuvant alone, vehicle control).

    • Immunize the mice via a relevant route (e.g., subcutaneous or intramuscular injection).[21]

    • Administer a booster immunization 2-3 weeks after the primary immunization.

  • Evaluation of Humoral Immune Response:

    • Collect blood samples at different time points after immunization.

    • Isolate serum and perform an ELISA to determine the titers of antigen-specific IgG, IgG1, and IgG2a/c antibodies. A higher antibody titer in the adjuvant group compared to the antigen-alone group indicates a potent humoral response.[20]

  • Evaluation of Cellular Immune Response:

    • At the end of the experiment, sacrifice the mice and isolate splenocytes.

    • Re-stimulate the splenocytes in vitro with the model antigen.

    • Perform an ELISpot assay to enumerate antigen-specific IFN-γ-secreting T cells (indicative of a Th1 response).

    • Alternatively, measure T-cell proliferation using assays like CFSE dilution.

Conclusion

The development of this compound-based vaccine adjuvants holds significant promise for the future of vaccinology. Their synthetic nature allows for precise structure-activity relationship studies, enabling the design of adjuvants with tailored and predictable immunological outcomes. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively advance the discovery and development of this novel class of adjuvants, ultimately contributing to the creation of more effective and safer vaccines.

References

  • Awate, S., Babiuk, L. A., & Mutwiri, G. (2013). Mechanisms of action of adjuvants. Frontiers in Immunology, 4, 114. [Link]

  • Casella, C. R., & Mitchell, T. C. (2008). Taking a Toll on human disease: Toll-like receptor 4 agonists as vaccine adjuvants and monotherapeutic agents. PubMed, 29(3), 336-43. [Link]

  • Steinhagen, F., Kinjo, T., Bode, C., & Klinman, D. M. (2011). TLR agonists as vaccine adjuvants. Expert Review of Vaccines, 10(3), 321-333. [Link]

  • Piazza, M., et al. (2021). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. ACS Central Science, 7(9), 1530-1542. [Link]

  • Henriksen-Lacey, M., et al. (2011). Rational Design and In Vivo Characterization of Vaccine Adjuvants. Methods, 53(1), 17-27. [Link]

  • Kayesh, M. E. H., et al. (2023). TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview. Frontiers in Immunology, 14, 1185833. [Link]

  • Piazza, M., et al. (2021). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. ACS Central Science, 7(9), 1530-1542. [Link]

  • Stordeur, P., et al. (2008). Adjuvant Activity on Human Cells In Vitro. Methods in Molecular Biology, 415, 241-250. [Link]

  • Islam, M. S., et al. (2011). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. ResearchGate. [Link]

  • Wong, P. T., et al. (2015). Formulation, High Throughput In Vitro Screening and In Vivo Functional Characterization of Nanoemulsion-Based Intranasal Vaccine Adjuvants. PLoS ONE, 10(8), e0136123. [Link]

  • Sun, H., et al. (2023). Potentials of saponins-based adjuvants for nasal vaccines. Frontiers in Immunology, 14, 1152227. [Link]

  • Mukherjee, M. M., Kováč, P., & Kohout, V. (2020). Synthesis of Methyl 4-O-Benzoyl-2,3-O-Isopropylidene-α-d-Rhamnopyranoside: A Precursor to d-Perosamine. In Carbohydrate Chemistry. CRC Press. [Link]

  • Tomar, J. (2016). Vaccine adjuvants in vivo tests. How should I proceed?. ResearchGate. [Link]

  • Li, Y., et al. (2016). Vaccine Advances in saponin-based adjuvants. Vaccine, 34(26), 2885-2893. [Link]

  • Reid, C. W., et al. (2024). Optimization of the Synthesis and Conjugation of the Methyl Rhamnan Tip of Pseudomonas aeruginosa A-Band Polysaccharide and Immunogenicity Evaluation for the Continued Development of a Potential Glycoconjugate Vaccine. ACS Infectious Diseases, 10(4), 1184-1196. [Link]

  • Li, Y., & Ma, G. (2021). Natural and Synthetic Saponins as Vaccine Adjuvants. Vaccines, 9(3), 241. [Link]

  • Singh, S. K., & Goyal, R. (2013). Glycolipid ligands of invariant natural killer T cells as vaccine adjuvants. Clinical and Developmental Immunology, 2013, 124349. [Link]

  • Evaluation of Vaccine Adjuvants Enhancing Immunogenicity and Efficacy. (2024). Journal of Vaccines & Vaccination. [Link]

  • Wong, P. T., et al. (2015). Formulation, High Throughput In Vitro Screening and In Vivo Functional Characterization of Nanoemulsion-Based Intranasal Vaccine Adjuvants. ResearchGate. [Link]

  • Creative Biolabs. Saponin related Optimization Service. [Link]

  • van Haren, S. D., et al. (2016). In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant. Cytokine, 86, 79-89. [Link]

  • Monaci, E., et al. (2023). Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen. npj Vaccines, 8(1), 161. [Link]

  • Pozsgay, V., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-232. [Link]

  • Kensil, C. R., et al. (2003). Compositions of saponin adjuvants and excipients.
  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. [Link]

  • InvivoGen. (2021). Vaccine Adjuvants Review. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

  • Lu, X., & Song, L. (2010). Glycolipids as immunostimulating agents. Future Medicinal Chemistry, 2(1), 77-94. [Link]

  • Evans, J. T., et al. (2007). Glycolipid adjuvant compositions.
  • Tsai, C. M., et al. (2013). Carbohydrate-based vaccines with a glycolipid adjuvant for breast cancer. Proceedings of the National Academy of Sciences, 110(7), 2551-2556. [Link]

  • Lee, K. C., & Ko, S. Y. (2018). Development of a novel mechanism-based glycolipid adjuvant for vaccination. Clinical and Experimental Vaccine Research, 7(2), 81-87. [Link]

  • Teyton, L. Using Lipids for Vaccination. Grantome. [Link]

  • Tiso, T., et al. (2022). Structure Elucidation and Characterization of Novel Glycolipid Biosurfactant Produced by Rouxiella badensis DSM 100043 T. Molecules, 27(21), 7268. [Link]

  • Wang, Y., et al. (2010). Monophosphoryl Lipid A-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. ACS Chemical Biology, 5(5), 485-497. [Link]

  • Napolitani, G., et al. (2022). An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. Vaccines, 10(5), 724. [Link]

  • Bou-Tayeh, B., et al. (2023). Lipid nanoparticle composition for adjuvant formulation modulates disease after influenza virus infection in quadrivalent influenza vaccine vaccinated mice. Frontiers in Immunology, 14, 1198642. [Link]

  • Butera, D., et al. (2023). Cleaner synthesis of preclinically validated vaccine adjuvants. RSC Medicinal Chemistry, 14(12), 2411-2418. [Link]

  • Awate, S., Babiuk, L. A., & Mutwiri, G. (2013). Mechanisms of action of adjuvants. PubMed. [Link]

  • Awate, S., Babiuk, L. A., & Mutwiri, G. (2013). Mechanisms of Action of Adjuvants. Frontiers in Immunology, 4, 114. [Link]

  • Kim, Y. J., et al. (2012). Establishment of the Immunopotentiating Activity of Synthetic QS-21 Adjuvant with a Melanoma Vaccine. Angewandte Chemie International Edition, 51(52), 13024-13029. [Link]

  • Jo, E., et al. (2022). Catechin-7-O-α-L-rhamnopyranoside can reduce α-MSH-induced melanogenesis in B16F10 melanoma cells through competitive inhibiti. Toxicology and Applied Pharmacology, 448, 116112. [Link]

  • Trivedi, J., et al. (2023). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. Marine Drugs, 21(7), 392. [Link]

  • Jo, E., et al. (2022). Catechin-7-O-α-L-rhamnopyranoside can reduce α-MSH-induced melanogenesis in B16F10 melanoma cells through competitive inhibition of tyrosinase. Toxicology and Applied Pharmacology, 448, 116112. [Link]

  • Levery, S. B. (2021). Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry. Glycoscience Protocols. [Link]

  • Ariga, T., et al. (2011). NMR Analysis of Mammalian Glycolipids. Methods in Molecular Biology, 759, 139-155. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl-L-rhamnopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl-L-rhamnopyranoside. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield and purity, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing the essential knowledge base for undertaking this procedure.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Fischer glycosidation of L-rhamnose.[1][2] This reaction involves treating L-rhamnose with methanol in the presence of a strong acid catalyst.[1] Methanol serves as both the solvent and the glycosyl acceptor. The process is valued for its simplicity, as it often uses the unprotected sugar as a starting material.[1]

Q2: Why does Fischer glycosidation produce a mixture of anomers (α and β)?

The Fischer glycosidation is an equilibrium-driven process that proceeds through an open-chain oxocarbenium ion intermediate.[1][3] The alcohol (methanol) can attack this planar intermediate from two different faces, leading to the formation of both α- and β-anomers. The final ratio of these anomers is determined by thermodynamic and kinetic factors.[4]

Q3: Which anomer, α or β, is the thermodynamically more stable product?

For most hexoses, including rhamnose, the α-anomer is the thermodynamically more stable product.[1] This stability is attributed to the anomeric effect, which favors an axial orientation of the anomeric substituent (the methoxy group in this case). Consequently, longer reaction times under equilibrium conditions will typically favor the formation of the α-anomer, Methyl-α-L-rhamnopyranoside.[1]

Q4: What is the role of the acid catalyst in the reaction?

The acid catalyst is crucial for protonating the anomeric hydroxyl group of L-rhamnose. This protonation turns the hydroxyl group into a good leaving group (water), facilitating the formation of the key oxocarbenium ion intermediate, which is then attacked by methanol to form the glycoside. Common catalysts include strong protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acidic ion-exchange resins like Dowex H+.[1][5][6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem Area 1: Low Reaction Yield
Q: My overall yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate catalyst activity. The Fischer glycosidation is an equilibrium process; it needs sufficient time to reach completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of L-rhamnose starting material even after the recommended time, consider extending the reaction duration (e.g., from 24h to 48h).[5] Ensure your acid catalyst is active; if using an ion-exchange resin, it may need regeneration or replacement.

  • Catalyst Quenching:

    • Cause: The presence of water in the reaction mixture can quench the acid catalyst and shift the equilibrium back towards the starting materials. L-rhamnose is often sold as a monohydrate.

    • Solution: Use anhydrous L-rhamnose or account for the water of hydration. Utilize anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube.[7]

  • Product Degradation:

    • Cause: Prolonged exposure to highly acidic conditions at elevated temperatures can lead to the formation of undesired byproducts through dehydration or charring.

    • Solution: While reflux is common, ensure the temperature is not excessively high.[5] Upon reaction completion, it is critical to neutralize the acid catalyst promptly before concentrating the reaction mixture. This can be achieved by adding a base like sodium bicarbonate, pyridine, or by filtering off the solid resin catalyst.

Problem Area 2: Purity and Separation Issues
Q: I'm struggling to separate the α- and β-anomers. What is the best approach?

A: Separating anomers can be challenging due to their similar physical properties.[8]

  • Solution: The most effective method for separating the α- and β-anomers of this compound is flash column chromatography on silica gel.[5] A solvent system of Dichloromethane/Methanol (e.g., an 88/12 mixture) has been shown to be effective.[5] Typically, the α-anomer is less polar and will elute first.[5] Careful selection of the eluent polarity and a slow gradient can significantly improve resolution. Preparative HPLC on a C18 column can also be employed for high-purity separation.[8]

Q: My final product is contaminated with unreacted L-rhamnose. How can I remove it?

A: L-rhamnose is significantly more polar than the desired methyl glycoside products.

  • Solution 1 (Chromatography): As mentioned above, flash column chromatography is highly effective. The polar L-rhamnose will have a very low Rf value and will either remain at the baseline or elute much later than the products.

  • Solution 2 (Work-up): After neutralizing the reaction, concentrating the mixture, and re-dissolving in a minimal amount of a polar solvent like methanol, you can sometimes precipitate the less soluble anomer by adding a non-polar solvent. However, this is less reliable for complete removal of the starting material.

Problem Area 3: Reaction Monitoring
Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot the L-rhamnose starting material as a reference.

    • Carefully take a small aliquot from the reaction mixture, neutralize it with a drop of pyridine or triethylamine, and spot it on the plate.

    • Develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Methanol 8:2).

    • Visualize the spots using a stain like p-anisaldehyde or potassium permanganate, followed by gentle heating.

  • Interpretation: The starting material (L-rhamnose) will be a highly polar spot with a low Rf. The product spots (Methyl-α-L-rhamnopyranoside and Methyl-β-L-rhamnopyranoside) will appear at higher Rf values. The reaction is complete when the L-rhamnose spot has disappeared or is very faint.

Section 3: Experimental Protocols & Data

Optimized Protocol for Methyl-α-L-rhamnopyranoside Synthesis

This protocol is optimized for favoring the thermodynamically stable α-anomer.

  • Setup: Suspend L-rhamnose monohydrate (5 g, 27.4 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

  • Catalysis: Add a strong acid catalyst. An acidic ion-exchange resin (e.g., Dowex 50WX8, H+ form, 5 g) is recommended for easy removal.[5]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.[5] Monitor the reaction by TLC as described above.

  • Neutralization: Cool the reaction to room temperature. If using a resin catalyst, filter the mixture to remove the resin. If using a soluble acid like HCl, neutralize the mixture by carefully adding sodium bicarbonate until effervescence ceases.

  • Work-up: Concentrate the filtrate/neutralized mixture under reduced pressure to obtain a syrup.

  • Purification: Purify the residue by flash chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., starting from 2% up to 12% methanol) to separate the anomers and remove any residual starting material.[5] The α-anomer typically elutes first.

  • Analysis: Combine the fractions containing the pure product, concentrate under reduced pressure, and characterize by NMR spectroscopy to confirm structure and purity.

Table 1: Influence of Reaction Conditions on Yield and Anomer Ratio
ParameterConditionExpected OutcomeRationale
Reaction Time Short (e.g., 4-8 hours)Higher proportion of furanosides, incomplete conversion.Furanosides are often the kinetic products of Fischer glycosidation.[1][2]
Long (e.g., 24-48 hours)Favors the thermodynamically stable α-pyranoside.[1]The reaction equilibrates towards the most stable product over time.
Catalyst Strong Acid (HCl, H₂SO₄)Efficient catalysis, but can cause charring if not controlled.Strong proton source effectively initiates the reaction mechanism.
Acidic Resin (Dowex H+)Good yields (up to 90% for α-anomer), easy removal.[5]Heterogeneous catalyst simplifies work-up and minimizes degradation.[5]
Temperature Room TemperatureVery slow reaction rate.[4]Insufficient energy to overcome the activation barrier.
Reflux (Methanol, ~65°C)Optimal for driving the reaction to completion in a reasonable timeframe.[5]Balances reaction rate and potential for byproduct formation.

Section 4: Visual Workflow and Pathway Diagrams

Fischer Glycosidation of L-Rhamnose

Fischer_Glycosidation cluster_reactants Reactants Rhamnose L-Rhamnose Intermediate Oxocarbenium Ion (Intermediate) Rhamnose->Intermediate + H+, - H2O Methanol Methanol (MeOH) Methanol->Intermediate Nucleophilic Attack Catalyst H+ Catalyst (e.g., Dowex H+) Alpha_Product Methyl-α-L-rhamnopyranoside (Thermodynamic Product) Intermediate->Alpha_Product Axial Attack Beta_Product Methyl-β-L-rhamnopyranoside (Kinetic Product) Intermediate->Beta_Product Equatorial Attack Alpha_Product->Intermediate Reversible Beta_Product->Intermediate Reversible

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

General Synthesis and Purification Workflow

workflow start Start: L-Rhamnose & Anhydrous Methanol add_catalyst Add Acid Catalyst (e.g., Dowex H+) start->add_catalyst reflux Reflux Reaction Mixture (e.g., 24h at ~65°C) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete neutralize Cool and Neutralize Acid (Filter Resin or Add Base) monitor->neutralize Complete concentrate Concentrate Under Reduced Pressure neutralize->concentrate chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH) concentrate->chromatography analyze Combine Fractions & Analyze (NMR, MS) chromatography->analyze end_product Purified this compound (α and β anomers separated) analyze->end_product

Caption: Step-by-step workflow from starting materials to purified product.

Troubleshooting Decision Tree

troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield PoorPurity Poor Purity / Separation Problem->PoorPurity Cause_Incomplete Check TLC: Starting Material Present? LowYield->Cause_Incomplete Cause_Degradation Reaction mixture dark/charred? LowYield->Cause_Degradation Cause_Anomers Anomers co-elute? PoorPurity->Cause_Anomers Cause_SM Starting material in product? PoorPurity->Cause_SM Sol_Time Increase reaction time Cause_Incomplete->Sol_Time Yes Sol_Catalyst Check catalyst activity Cause_Incomplete->Sol_Catalyst No Sol_Neutralize Neutralize promptly after reaction Cause_Degradation->Sol_Neutralize Yes Sol_Gradient Optimize chromatography gradient (shallower gradient) Cause_Anomers->Sol_Gradient Yes Cause_SM->Sol_Gradient Yes Sol_Column Increase column length or use smaller particle size silica Sol_Gradient->Sol_Column

Caption: A decision tree to diagnose and solve common synthesis issues.

References

  • Matin, M. M., & Ibrahim, M. (2010). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of Applied Sciences Research, 6(10), 1527-1532. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 363-374. [Link]

  • Lipták, A., et al. (1988). Synthesis of Methyl 1-Thio-L-Rhamnopyranoside-Derivatives. Journal of Carbohydrate Chemistry, 7(3), 535-548. [Link]

  • Chung, W.-J., et al. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(05), 543-548. [Link]

  • Demchenko, A. V., & Wolfert, M. A. (2012). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Organic & Biomolecular Chemistry, 10(36), 7236-7245. [Link]

  • ResearchGate. (n.d.). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides | Request PDF. Retrieved from [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research, 223, 109-128. [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]

  • ResearchGate. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Methyl-L-rhamnopyranoside Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl-L-rhamnopyranoside derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of rhamnopyranoside chemistry. Here, we address common side reactions encountered during experimental work, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is rooted in explaining the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Formation of an Unexpected Orthoester Product

Question: During my glycosylation reaction using a this compound donor with a C-2 acetyl protecting group, I've isolated a significant amount of a stable orthoester instead of my desired glycoside. Why is this happening and how can I favor the formation of the glycosidic linkage?

Answer:

The formation of a 1,2-orthoester is a well-documented side reaction in glycosylations involving donors with a participating protecting group, such as an acetyl group, at the C-2 position.[1] This occurs because the neighboring acetyl group can attack the transient oxocarbenium ion intermediate, forming a cyclic acyloxonium ion. This ion is then trapped by the alcohol acceptor to yield the thermodynamically stable orthoester.[1][2] While orthoesters can be useful glycosyl donors themselves, their formation as a byproduct can significantly lower the yield of the desired 1,2-trans-glycoside.[1][3][4]

Troubleshooting Protocol: Promoting Glycoside Formation over Orthoester Formation

  • Acid-Catalyzed Rearrangement: The most direct approach is to convert the isolated orthoester to the desired glycoside. This can often be achieved by treating the orthoester with a protic or Lewis acid.[1]

    • Procedure: Dissolve the purified orthoester in an anhydrous solvent like dichloromethane (CH₂Cl₂). Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) at a low temperature (e.g., -20 °C) and allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Modification of Reaction Conditions:

    • Choice of Promoter: The choice and stoichiometry of the promoter can influence the outcome. Stronger Lewis acids or the use of a co-promoter can sometimes favor the formation of the glycoside directly.

    • Temperature: Running the glycosylation at a slightly higher temperature may provide enough energy to overcome the activation barrier for the rearrangement of the orthoester to the glycoside in situ. However, this must be balanced with the potential for other side reactions.

  • Protecting Group Strategy:

    • Non-Participating Groups: If feasible for your synthetic route, consider using a non-participating protecting group at the C-2 position, such as a benzyl ether. This will prevent the formation of the acyloxonium ion intermediate altogether. However, this will likely lead to a mixture of α- and β-anomers.

Diagram: Mechanism of Orthoester Formation

Orthoester_Formation Donor Rhamnopyranoside Donor (C-2 Acetyl Group) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Acyloxonium Acyloxonium Ion Oxocarbenium->Acyloxonium Neighboring Group Participation (C-2 Acetyl) Orthoester 1,2-Orthoester (Side Product) Acyloxonium->Orthoester + Acceptor Glycoside Desired 1,2-trans-Glycoside Acyloxonium->Glycoside + Acceptor (Sₙ2-like) Acceptor Alcohol Acceptor

Caption: Formation of orthoester vs. desired glycoside.

Issue 2: Poor Regioselectivity in Acylation Reactions

Question: I'm attempting to selectively acylate the C-3 hydroxyl group of Methyl-α-L-rhamnopyranoside, but I'm getting a mixture of products with acylation at other positions. How can I improve the regioselectivity?

Answer:

Achieving regioselectivity in the acylation of poly-hydroxylated compounds like this compound can be challenging due to the similar reactivity of the secondary hydroxyl groups. Direct acylation often leads to a mixture of products.[5][6] However, several strategies can be employed to direct the acylation to a specific hydroxyl group.

Troubleshooting Protocol: Enhancing Regioselectivity of Acylation

  • Dibutyltin Oxide Method: This is a highly effective method for achieving regioselective acylation at the C-3 position of Methyl-α-L-rhamnopyranoside.[7] The method proceeds through the formation of a cyclic 2,3-O-dibutylstannylene intermediate, which activates the equatorial C-3 hydroxyl group towards acylation.[7]

    • Procedure:

      • Reflux a solution of Methyl-α-L-rhamnopyranoside and dibutyltin oxide in methanol until the solution becomes clear.

      • Remove the solvent under reduced pressure to obtain the stannylene intermediate.

      • Dissolve the intermediate in a suitable solvent (e.g., 1,4-dioxane) and add the acylating agent (e.g., acyl chloride) at room temperature.[7]

  • Protecting Group Strategy: A more traditional but highly effective approach is to use protecting groups to block the other hydroxyl groups, leaving only the desired position available for reaction.[8][9]

    • Example for C-4 Acylation: To acylate the C-4 position, you can first protect the C-2 and C-3 hydroxyls as an isopropylidene acetal (acetonide).[8][9] This is possible because the C-2 and C-3 hydroxyls are cis to each other. After acylation of the free C-4 hydroxyl, the acetonide can be removed under acidic conditions.[8]

Table: Comparison of Regioselective Acylation Methods

MethodTarget PositionKey ReagentAdvantagesDisadvantages
Dibutyltin OxideC-3Dibutyltin oxideHigh regioselectivity, one-pot potentialUse of organotin reagent
Acetonide ProtectionC-42,2-DimethoxypropaneHigh regioselectivity, common procedureRequires two additional steps (protection/deprotection)
Issue 3: Formation of Anomeric Mixtures

Question: My glycosylation reaction is producing a mixture of α- and β-anomers, and I need to favor the formation of one over the other. What factors control the anomeric selectivity and how can I influence them?

Answer:

The formation of anomeric mixtures is a common outcome in glycosylation reactions, especially when non-participating protecting groups are used at the C-2 position.[10] The ratio of α- to β-glycosides is influenced by several factors, including the stability of the oxocarbenium ion intermediate, the nature of the solvent, the temperature, and the presence of any directing groups.[10][11]

Troubleshooting Protocol: Controlling Anomeric Selectivity

  • Neighboring Group Participation: As mentioned in Issue 1, using a participating group like an acetyl or benzoyl group at C-2 is a classic strategy to favor the formation of the 1,2-trans-glycoside (in the case of L-rhamnose, this would be the α-anomer).

  • The Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric position to be in an axial orientation.[11] This can be exploited to favor the formation of the α-anomer (axial glycosidic bond).

    • Solvent Choice: Less polar solvents tend to enhance the anomeric effect, thus favoring the α-anomer.

  • "In situ" Anomerization: Some glycosylation protocols allow for the equilibration of the initially formed glycoside to the thermodynamically more stable anomer. This is often achieved by using a Lewis acid promoter that can catalyze the anomerization process.

Diagram: Factors Influencing Anomeric Selectivity

Anomeric_Selectivity cluster_factors Controlling Factors Start Glycosyl Donor + Acceptor Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Activation Alpha α-Anomer Intermediate->Alpha Axial Attack Beta β-Anomer Intermediate->Beta Equatorial Attack C2_Protecting_Group C-2 Protecting Group (Participating vs. Non-participating) Solvent Solvent Polarity Temperature Reaction Temperature

Caption: Key factors that control the outcome of anomeric selectivity.

II. Advanced Troubleshooting: Scaling Up Derivatization Reactions

Question: I have a reliable small-scale procedure for a this compound derivatization, but I'm encountering problems with yield and purity upon scaling up. What are the common pitfalls when moving to a larger scale?

Answer:

Scaling up chemical reactions from milligram to gram or kilogram quantities often presents new challenges that were not apparent on a smaller scale.[12] These can include issues with heat transfer, mixing, and changes in reaction kinetics.[12]

Troubleshooting Protocol: Key Considerations for Scale-Up

  • Heat Management: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale.

    • Mitigation: Use a jacketed reactor with controlled temperature regulation. Consider adding reagents portion-wise or via a syringe pump to control the rate of reaction and heat generation.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased side product formation.

    • Mitigation: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure efficient mixing.

  • Purification Strategy: Chromatographic purification that is feasible on a small scale can become impractical and expensive for larger quantities.

    • Alternative Purification Methods:

      • Crystallization/Recrystallization: This is often the most effective method for large-scale purification if your product is a solid.[12]

      • Liquid-Liquid Extraction: Optimize your extraction procedure to remove as many impurities as possible before any chromatographic steps.

      • Derivative Formation: In some cases, it may be beneficial to form a crystalline derivative of your product for purification, which can then be converted back to the desired compound.

Table: Common Scale-Up Issues and Solutions

IssuePotential CauseRecommended Solution
Decreased YieldInefficient heat transfer, poor mixingUse a jacketed reactor, overhead stirring, controlled reagent addition
Increased ImpuritiesLocalized "hot spots," longer reaction timesImprove mixing, monitor reaction closely, consider a different solvent
Purification DifficultiesLarge volume of materialDevelop a crystallization or recrystallization protocol, optimize extractions

III. References

  • Yang, Z., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research, 329(4), 879-884.

  • Perlin, A. S. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. Acta Chemica Scandinavica B, 30, 635-639.

  • Li, Y., et al. (2024). Glycosylation of 2-(2-Propylsulfinyl)benzyl 1,2-Orthoester Glycosides Initiated by Sulfoxide Activation. Organic Letters.

  • Toshima, K., & Tatsuta, K. (1993). Recent progress in O-glycosylation methods and its application to natural products synthesis. Chemical Reviews, 93(4), 1503-1531.

  • Jensen, H. H., & Bols, M. (2010). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 15(7), 4834-4847.

  • Demchenko, A. V. (2008). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry, 12(6), 491-519.

  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research, 13(2), 657-668.

  • Matin, M. M., et al. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering, 9(2).

  • Reddy, B. G., & Kumar, A. (2018). Rhamnosylation via anomeric activation and our approach for the synthesis of α‐ʟ‐rhamnopyranoside from ʟ‐rhamnal. Asian Journal of Organic Chemistry, 7(11), 2235-2248.

  • Matin, M. M., et al. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies. Orbital: The Electronic Journal of Chemistry, 13(2), 146-155.

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University.

  • Eriksson, L., & Widmalm, G. (2012). Methyl 4-O-benzyl-α-l-rhamnopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959.

  • Matin, M. M., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 223-234.

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem.

  • Zhu, Y., & Yao, W. (2020). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 25(21), 5030.

  • Koto, S., et al. (1982). A simple and efficient synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Bulletin of the Chemical Society of Japan, 55(11), 3665-3666.

  • Islam, F., et al. (2021). The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-L-rhamnopyranosides: An in Silico Study. Turkish Computational and Theoretical Chemistry, 5(1), 39-50.

  • Organic Chemistry Tutor. (2019, October 30). 16.05 Anomers, Mutarotation, and the Anomeric Effect [Video]. YouTube.

  • Matin, M. M., et al. (2021). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 26(3), 543.

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 223-234.

  • Crich, D. (2011). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. The Journal of Organic Chemistry, 76(11), 4684-4689.

  • Freeze, H. H. (2014). Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. The Journal of Clinical Investigation, 124(2), 494-497.

  • Matin, M. M., et al. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies. Orbital: The Electronic Journal of Chemistry, 13(2), 146-155.

  • Crich, D. (2011). Synthesis of the β-Rhamnopyranosides and the 6-Deoxy-β-mannoheptopyranosides. CHIMIA International Journal for Chemistry, 65(1-2), 60-63.

  • BenchChem Technical Support Team. (2025). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. BenchChem.

  • Pozsgay, V. (1995). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 276(2), 261-276.

  • Ludger Ltd. (n.d.). Guide to Glycosylation Analysis. Retrieved from

Sources

Improving the stability of Methyl-L-rhamnopyranoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of Methyl-L-rhamnopyranoside. This guide is designed to offer practical, field-proven insights and troubleshooting strategies to address the common challenges encountered during the handling, formulation, and analysis of this important glycoside.

Introduction to this compound Stability

This compound, a derivative of the naturally occurring deoxy sugar L-rhamnose, is a valuable molecule in various fields, including glycobiology, medicinal chemistry, and drug development. Its stability is paramount to ensure the integrity of experimental results and the efficacy of potential therapeutic agents. The primary route of degradation for this compound, like other glycosides, is the hydrolysis of the glycosidic bond, which is significantly influenced by environmental factors such as pH and temperature.[1] Understanding and controlling these factors is crucial for maintaining the compound's structural integrity and biological activity.

This guide provides a comprehensive overview of the degradation pathways, key stability-indicating factors, and practical strategies to enhance the stability of this compound in your experimental workflows.

Core Concepts: The Chemistry of Glycosidic Bond Stability

The stability of this compound is intrinsically linked to the chemical nature of its glycosidic bond. This bond, an acetal linkage, is susceptible to cleavage through hydrolysis, a reaction that is catalyzed by both acids and, to a lesser extent, bases.

Acid-Catalyzed Hydrolysis: The Primary Degradation Pathway

Under acidic conditions, the glycosidic oxygen of the this compound can be protonated. This protonation turns the methoxy group into a good leaving group (methanol), facilitating the cleavage of the glycosidic bond and the formation of a resonance-stabilized carbocation at the anomeric center. This carbocation then reacts with water to yield the free L-rhamnose sugar and methanol. The rate of acid-catalyzed hydrolysis is highly dependent on the pH and temperature of the solution.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter related to the stability of this compound and provides step-by-step solutions.

Issue 1: Rapid degradation of this compound in acidic buffer.

Question: I am observing a rapid loss of my this compound sample when dissolved in an acidic buffer (e.g., pH 4) for my assay. How can I minimize this degradation?

Answer:

Acid-catalyzed hydrolysis is the most common degradation pathway for methyl glycosides. The rate of this reaction increases significantly as the pH decreases and the temperature rises.

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, increase the pH of your buffer to a less acidic range. Glycosides are generally more stable in neutral to slightly acidic conditions.[1] A shift from pH 4 to pH 6 can dramatically decrease the rate of hydrolysis.

  • Temperature Control: Perform all experimental steps at the lowest temperature compatible with your protocol. Avoid unnecessary heating of solutions containing this compound. Storing stock solutions at low temperatures (e.g., 2-8 °C or frozen) is crucial.[1]

  • Buffer Selection: The choice of buffer can influence stability. While the primary factor is pH, some buffer components can participate in the degradation reaction. It is advisable to perform a preliminary stability study with different buffer systems (e.g., citrate, phosphate, acetate) at your target pH to identify the most inert option.

  • Minimize Incubation Time: Reduce the time your sample spends in the acidic buffer to the absolute minimum required for your experiment.

Issue 2: Unexpected degradation in a supposedly neutral or basic solution.

Question: I am seeing degradation of my this compound in a solution that I believe to be neutral or slightly basic. What could be the cause?

Answer:

While glycosidic bonds are more stable in basic conditions compared to acidic ones, degradation can still occur, especially at elevated temperatures or in the presence of other reactive species.

Troubleshooting Steps:

  • Verify pH: Accurately measure the pH of your solution. Localized pH changes, especially at surfaces or due to the addition of other reagents, can occur.

  • Consider Temperature Effects: High temperatures can accelerate hydrolysis even at neutral or mildly basic pH.

  • Check for Enzymatic Contamination: If you are working with biological samples, the presence of glycosidases can lead to rapid enzymatic hydrolysis of the glycosidic bond.[1] Ensure your sample is free from such enzymatic activity by using purified reagents or by adding enzyme inhibitors if compatible with your experiment.

  • Oxidative Degradation: Although less common for the glycosidic bond itself, other parts of the molecule or impurities could be susceptible to oxidation, which might be catalyzed under certain conditions. Ensure your solvents and reagents are free from peroxides and other oxidizing agents.[1]

Issue 3: How do I perform a forced degradation study to understand the stability of my this compound derivative?

Question: I have synthesized a novel derivative of this compound and need to assess its stability profile. What is a standard protocol for a forced degradation study?

Answer:

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3][4] A typical study involves exposing the compound to a variety of stress conditions.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol (HPLC grade)

  • Temperature-controlled oven and water bath

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • Control Sample: Keep an aliquot of the stock solution at room temperature and protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. An LC-MS method is highly recommended for the identification of the degradation products.[5][6]

Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Identify and characterize the major degradation products using techniques like mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of this compound?

A1: For short-term storage, a pH range of 6.0 to 7.5 is generally recommended to minimize both acid and base-catalyzed hydrolysis. For long-term storage, it is best to store the compound as a dry solid at low temperatures (-20°C or below). If a solution is necessary, prepare it in a buffered solution at a pH of around 6.5 and store it frozen.

Q2: How does temperature affect the stability of this compound?

A2: The rate of hydrolysis of the glycosidic bond increases with temperature. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, it is crucial to keep solutions of this compound cool whenever possible.

Q3: Can I use stabilizers to improve the stability of my this compound formulation?

A3: Yes, certain excipients can enhance the stability of glycosides.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with parts of the glycoside molecule, protecting the labile glycosidic bond from hydrolysis.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[8]

  • Polymeric Stabilizers: Polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can increase the viscosity of the solution, thereby reducing molecular mobility and the rate of degradation. They are often used in the preparation of amorphous solid dispersions to enhance the stability of the active pharmaceutical ingredient.[11][12][13][14][15][16]

  • Buffers: While not stabilizers in the traditional sense, buffers are critical for maintaining the pH of the solution in the optimal range for stability.[17][18][19]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product from the hydrolysis of the glycosidic bond is L-rhamnose and methanol . Under more forcing conditions (e.g., strong acid and high temperature), further degradation of the L-rhamnose sugar may occur.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Refractive Index, or Evaporative Light Scattering Detector) is the most common and reliable method for quantifying the parent compound and its degradation products.[1] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][6]

Visualization of Key Concepts

Degradation Pathway of this compound

A This compound B Protonated Glycoside (Acidic Conditions) A->B H+ (fast) C L-Rhamnose + Methanol (Hydrolysis Products) B->C H2O (slow, rate-determining) D Further Degradation Products C->D Harsh Conditions (e.g., high temp, strong acid)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for a Stability Study

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Time-Point Sampling B->F C->F D->F E->F G HPLC/LC-MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for a forced degradation study.

Summary of Stability Recommendations

ParameterRecommendationRationale
pH Maintain between 6.0 and 7.5 for aqueous solutions.Minimizes both acid and base-catalyzed hydrolysis of the glycosidic bond.
Temperature Store solutions at 2-8°C for short-term and frozen (-20°C or below) for long-term. Avoid heating.The rate of hydrolysis increases significantly with temperature.
Buffers Use a suitable buffer system (e.g., phosphate or citrate) to maintain a stable pH.Prevents pH fluctuations that could accelerate degradation.
Stabilizers Consider the use of cyclodextrins (e.g., HP-β-CD) or polymeric stabilizers for formulated products.Can protect the glycosidic bond through inclusion complexation or by increasing viscosity.[7][8][9][10][16]
Light Store solutions protected from light.While the glycosidic bond is not directly photolabile, light can catalyze other degradation reactions.
Atmosphere For long-term storage, consider inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidative degradation.

References

  • Biosurfactant rhamnolipids (RLs) have gained global interests owing to their fully green properties, potentially wide applications in diverse fields, as well as high stabilities under various harsh conditions. Nevertheless, we doubted the reputed stability of RLs in considering their natural structure of carbohydrate heads and lipid tails. This study, for the first time, systematically investigated the stability of RLs at varying temperatures and pH. As found, the concentration of RLs in an aqueous solution was significantly reduced when the pH was over 11 at room temperature, and this was much more severe with the increase in temperature and preservation time. According to the high-performance liquid chromatography–mass spectrometry (HPLC–MS) analysis, degradation yielded other RL congeners, 3-hydroxy fatty acids, rhamnose, methyl furfural, and organic acids. ACS Agricultural Science & Technology. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability. National Center for Biotechnology Information. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Preprints.org. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Preprints.org. [Link]

  • Rhamnolipids Sustain Unchanged Surface Activities during Decomposition in Alkaline Solutions. National Center for Biotechnology Information. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. YouTube. [Link]

  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. National Center for Biotechnology Information. [Link]

  • Considerations in the formulation of amorphous solid dispersions by hot melt extrusion. GSC Online Press. [Link]

  • Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. ResearchGate. [Link]

  • Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. ResearchGate. [Link]

  • 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Scilit. [Link]

  • Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-??-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacry-late. ResearchGate. [Link]

  • Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. PubMed. [Link]

  • Monoammonium glycyrrhizinate stability in aqueous buffer solutions. ResearchGate. [Link]

  • In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. J. Sci. Res. [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides. National Center for Biotechnology Information. [Link]

  • Development of polymeric stabilizers for the mechanical dispersion process. ResearchGate. [Link]

  • Methyl alpha-L-rhamnopyranoside. PubChem. [Link]

  • Kinetic Investigation of the Base-Catalyzed Glycerolysis of Fatty Acid Methyl Esters. ResearchGate. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]

  • Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society. [Link]

  • Complete kinetic isotope effect description of transition states for acid-catalyzed hydrolyses of methyl .alpha.- and .beta.-glucopyranosides. Journal of the American Chemical Society. [Link]

  • Polymeric Systems for the Controlled Release of Flavonoids. National Center for Biotechnology Information. [Link]

  • Glycoside formation hydrolysis. YouTube. [Link]

  • Metal–organic frameworks vs. buffers: case study of UiO-66 stability. RSC Publishing. [Link]

Sources

Optimizing NMR spectroscopy parameters for the analysis of Methyl-L-rhamnopyranoside anomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the NMR analysis of methyl-L-rhamnopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar carbohydrate structures. Analyzing monosaccharides, particularly resolving and assigning anomers, presents unique challenges due to significant signal overlap in the ¹H NMR spectrum and the dynamic nature of hydroxyl groups.[1][2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. It is structured to help you optimize experimental parameters, troubleshoot common problems, and confidently interpret your data.

Section 1: Frequently Asked Questions - Fundamentals of Anomer Analysis

This section covers the essential concepts and initial considerations for setting up your NMR experiments.

Q1: What is the best starting solvent for analyzing this compound, and what are the trade-offs?

A1: The most common and recommended starting solvent is deuterium oxide (D₂O). Its primary advantage is the absence of a large solvent signal in the spectral region of interest for carbohydrate ring protons (typically 3-6 ppm).[4] However, D₂O presents a significant trade-off: it will cause the rapid exchange of all hydroxyl (-OH) protons for deuterium.[5][6]

  • Why it happens: The protons on hydroxyl groups are labile (acidic) and readily exchange with the deuterium from the D₂O solvent.[7]

  • The consequence: The -OH signals disappear from the ¹H spectrum, meaning you lose the ability to directly observe these groups or their couplings.[5][8]

  • The verdict: Start with D₂O for initial characterization of the carbon skeleton via ¹H, ¹³C, and 2D NMR. If observing the hydroxyl protons is critical for your research (e.g., studying hydrogen bonding), you must use an aprotic polar solvent like DMSO-d₆, or specialized techniques in H₂O/D₂O mixtures.[8][9]

Q2: How do I distinguish the α- and β-anomers in a ¹H NMR spectrum?

A2: The key is to locate the anomeric proton (H-1) signals. These protons are attached to the anomeric carbon (C-1), which is bonded to two oxygen atoms, making them the most deshielded of the ring protons.

  • Chemical Shift (δ): Anomeric protons typically resonate in a distinct downfield region, usually between 4.5 and 5.5 ppm.[4][10] For this compound, the α-anomeric proton is generally found further downfield than the β-anomeric proton.[4][11]

  • Coupling Constant (³JH1,H2): The coupling constant between H-1 and H-2 is diagnostic of the anomeric configuration.

    • A small coupling constant (typically 1-4 Hz) indicates a gauche or cis relationship, which in the case of rhamnose's ¹C₄ conformation, corresponds to the α-anomer (axial H-1).

    • A larger coupling constant (typically 7-10 Hz) indicates an anti or trans relationship, corresponding to the β-anomer (equatorial H-1).

Q3: Why are the quaternary carbon signals (like anomeric carbons) often weak in ¹³C NMR, and how can I improve them?

A3: Quaternary carbons, which lack directly attached protons, exhibit weak signals for two main reasons: a long spin-lattice relaxation time (T₁) and the lack of a Nuclear Overhauser Effect (NOE) enhancement.[12][13]

  • Long T₁: These carbons relax back to their equilibrium state very slowly.[13] If the delay between NMR pulses (the relaxation delay) is too short, the signal does not fully recover, leading to saturation and reduced intensity.[12][14]

  • No NOE: In standard proton-decoupled ¹³C experiments, signal intensity is boosted by the NOE from nearby protons. Quaternary carbons do not benefit from this effect.

Solution: To improve the signal, you must increase the relaxation delay (D1) in your acquisition parameters. A common starting point is 1-2 seconds for protonated carbons, but for quaternary carbons, you may need to increase this to 5-10 seconds or even longer.[12]

Section 2: Troubleshooting Guide - Common Issues & Solutions

Q4: My ¹H NMR spectrum is poorly resolved, with broad peaks and overlapping signals. What should I do?

A4: Poor resolution is a common challenge with carbohydrates.[1][3] Here is a systematic approach to troubleshoot this:

  • Check Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter. Insoluble material can severely degrade spectral quality.

  • Optimize Shimming: This is critical. Re-shim the spectrometer for every sample. Automated shimming routines are good, but manual adjustment of the Z1 and Z2 shims can often significantly improve line shape.

  • Increase Temperature: For some samples, increasing the temperature (e.g., from 25°C to 40°C) can decrease the solvent viscosity and increase molecular tumbling, leading to sharper lines. However, be aware that chemical shifts are temperature-dependent.[9]

  • Use a Higher Field Spectrometer: If available, moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, spreading the signals out and reducing overlap.

  • Move to 2D NMR: If resolution remains a problem, 2D experiments like COSY and HSQC are essential as they resolve signals into a second dimension, allowing you to trace connectivities even when signals overlap in 1D.[15][16]

Q5: I can't find the signal for my anomeric proton. Where could it be?

A5: While typically found between 4.5-5.5 ppm, the exact chemical shift of an anomeric proton can be influenced by solvent, concentration, and temperature.[8]

  • Check the Integration: Ensure the peak hasn't been integrated into the baseline or a broad water signal.

  • Run a COSY: A COSY (Correlation Spectroscopy) experiment is the definitive way to locate H-1.[15][17] Look for a cross-peak between a signal in the anomeric region and a signal corresponding to H-2 (typically around 3.5-4.2 ppm). The presence of this correlation confirms the H-1/H-2 coupling and thus the identity of the anomeric proton.

Q6: I ran a D₂O exchange experiment to identify my -OH peaks, but now all those signals are gone. Is this normal?

A6: Yes, this is the expected and desired outcome of a D₂O exchange experiment.[5] When you add a drop of D₂O to your sample (in a solvent like CDCl₃ or DMSO-d₆), the labile -OH protons exchange with the deuterium from the D₂O.[6] Since deuterium (²H) is not detected in a ¹H NMR experiment, the signals corresponding to the hydroxyl protons disappear.[5] This disappearance is the definitive confirmation of which peaks in your original spectrum were from the -OH groups.

Section 3: Advanced Experimental Protocols & Parameter Optimization
Protocol 1: Standard 1D ¹H NMR Acquisition

This protocol is for obtaining a high-quality quantitative 1D proton spectrum.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of D₂O. Ensure the solution is clear.

  • Spectrometer Setup: Insert the sample, lock, and shim the spectrometer until the line width of a reference signal is sharp (<1 Hz).

  • Acquisition Parameters:

    • Pulse Program: A standard 1-pulse sequence with water suppression (e.g., p3919gp or zgesgp on Bruker systems).

    • Spectral Width (SW): ~12 ppm, centered around 4.7 ppm.

    • Acquisition Time (AQ): 2.5 - 3.0 seconds. This helps ensure good digital resolution.

    • Relaxation Delay (D1): 5 seconds. This is crucial for accurate integration, especially for the anomeric protons which may have slightly longer relaxation times than other ring protons. For truly quantitative results where you compare integrals of different protons, D1 should be at least 5 times the longest T₁ value in the molecule.[13]

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Processing: Apply a gentle exponential window function (LB = 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

Workflow for Structural Elucidation using 2D NMR

The following diagram illustrates a logical workflow for using 2D NMR to fully assign the structure of this compound anomers when 1D spectra are insufficient.

G cluster_start Start cluster_problem Problem Identification cluster_2d 2D NMR Strategy cluster_end Result start Acquire High-Quality 1D ¹H Spectrum in D₂O problem Are signals overlapped or ambiguous? start->problem cosy Run ¹H-¹H COSY (Identifies H-H couplings) problem->cosy Yes end_node Full ¹H and ¹³C Assignment of Both Anomers problem->end_node No hsqc Run ¹H-¹³C HSQC (Identifies C-H one-bond correlations) cosy->hsqc Assign proton spin systems hmbc Run ¹H-¹³C HMBC (Identifies long-range C-H correlations) hsqc->hmbc Assign protonated carbons hmbc->end_node Link fragments & assign quaternary carbons

Caption: Decision workflow for NMR structural analysis.

Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum

The HSQC (Heteronuclear Single Quantum Coherence) experiment is the most reliable way to correlate each proton directly to the carbon it is attached to.[15][16]

  • Setup: Use the same sample as for the 1D ¹H experiment.

  • Acquisition Parameters (Key Settings):

    • Pulse Program: A standard sensitivity-enhanced HSQC with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • ¹H Spectral Width (F2): ~12 ppm, centered around 4.7 ppm.

    • ¹³C Spectral Width (F1): For rhamnose, a range from 10 to 110 ppm is sufficient to cover all carbons.[4][10]

    • ¹JCH Coupling Constant: Set the evolution delay to correspond to an average one-bond C-H coupling constant. For sp³ carbons in sugars, 145 Hz is an excellent and robust value.

    • Number of Scans (NS): 4 to 16 per increment.

    • Number of Increments (F1 dimension): 256 to 512 points to ensure adequate resolution in the carbon dimension.

  • Processing: Process the data using a squared sine-bell window function in both dimensions. The resulting spectrum will show a cross-peak for every C-H pair in the molecule.

Expected 2D NMR Correlations

This diagram shows the key expected correlations for the α-anomer of this compound, which allows for unambiguous assignment.

G cluster_H ¹H Signals cluster_C ¹³C Signals H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H6 H-6 (CH₃) H5->H6 COSY C5 C-5 H5->C5 HSQC C6 C-6 (CH₃) H6->C6 HSQC

Caption: Key COSY and HSQC correlations for assignments.

Section 4: Reference Data

The following table summarizes typical chemical shift ranges for the anomers of this compound in D₂O. Note that exact values can vary based on experimental conditions.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
α-Anomer
H-1 / C-1~4.7 - 4.8~101 - 102Anomeric signals. H-1 is a doublet with small J (~1-3 Hz).
H-2 / C-2~3.9 - 4.1~70 - 72
H-3 / C-3~3.7 - 3.9~71 - 73Signal region is often crowded.
H-4 / C-4~3.4 - 3.6~72 - 74
H-5 / C-5~3.6 - 3.8~69 - 71
H-6 / C-6~1.2 - 1.3~17 - 19Methyl group (doublet in ¹H).
OCH₃~3.3 - 3.4~55 - 56Methyl glycoside (singlet in ¹H).
β-Anomer
H-1 / C-1~4.5 - 4.6~102 - 103Anomeric signals. H-1 is a doublet with large J (~8-10 Hz).
Ring H/CSimilar but distinct shifts from α-anomer, often heavily overlapped.Similar but distinct shifts from α-anomer.2D NMR is essential for full assignment.
H-6 / C-6~1.2 - 1.3~17 - 19
OCH₃~3.3 - 3.4~55 - 56

Data compiled and generalized from sources.[10][18][19][20][21]

Section 5: References
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.

  • ¹³C-NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers.

  • NMR Relaxation. University of Ottawa.

  • Relaxation in NMR Spectroscopy. University of Wisconsin-Madison.

  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia.

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules.

  • ¹H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Carbohydrate Research.

  • Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.

  • Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega.

  • The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts.

  • Optimizing Protocols for Carbohydrate NMR Chemical Shift Computations. Digital Commons @ USF.

  • ¹³C NMR spectra of methyl O-methyl-α-L-rhamnopyranosides. Chemical Papers.

  • Technical Support Center: Refining NMR Data Interpretation for D-Gulose and Other Rare Sugar Anomers. BenchChem.

  • Synthesis and ¹³C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. Carbohydrate Research.

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.

  • Recent Advances in Computational Predictions of NMR Parameters for the Structure Elucidation of Carbohydrates: Methods and Limitations. ChemInform.

  • Solution NMR spectroscopy with small and large molecules. ResearchGate.

  • NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. University of East Anglia.

  • Relaxation (NMR). Wikipedia.

  • Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega.

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.

  • nmr hsqc hmbc: Topics. Science.gov.

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

  • Hydrogen–deuterium exchange. Wikipedia.

  • Methyl alpha-L-rhamnopyranoside. PubChem.

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.

  • Synthesis, Characterization and in Silico Biological Profile Prediction of Some Newer Methyl α-L-Rhamnopyranoside Esters. Journal of Scientific Research.

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.

  • FAQs on NMR of Carbohydrates, oligosaccharides and sugars. ResearchGate.

  • NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques. Applied Sciences.

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

  • 2D NMR Spectroscopy. SlideShare.

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Central Science.

  • 1-O-METHYL-ALPHA-L-RHAMNOSE - Optional[¹³C NMR]. SpectraBase.

Sources

Strategies to control anomeric selectivity in glycosylation with rhamnose donors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling anomeric selectivity in glycosylation reactions with rhamnose donors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective rhamnosylation. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to help you achieve your desired α- or β-rhamnoside products.

Troubleshooting Guide: Common Issues in Rhamnosylation

This section tackles specific problems you might encounter during your experiments, offering insights into their causes and providing step-by-step solutions.

Problem: My rhamnosylation reaction is yielding a mixture of α and β anomers with low selectivity. How can I improve this?

Answer:

Low anomeric selectivity is a common hurdle in rhamnosylation. The outcome of the reaction is a delicate balance of several factors. Here’s a systematic approach to troubleshooting:

1. Evaluate Your Protecting Group Strategy:

The electronic and steric properties of the protecting groups on your rhamnose donor are paramount in directing stereoselectivity.

  • For α-Selectivity (the thermodynamically favored product): The anomeric effect and the axial C2 substituent generally favor the formation of the α-anomer.[1][2] To enhance this, ensure you are using non-participating protecting groups at the C2 position, such as benzyl (Bn) or silyl ethers (e.g., TBS, TIPS).[3]

  • For β-Selectivity (the kinetically challenging product): Achieving high β-selectivity requires overcoming the inherent preference for the α-anomer.[4] Consider the following strategies:

    • Neighboring Group Participation: While rhamnose lacks a participating group at C2, you can introduce one. However, this is not a common strategy for rhamnose.

    • Conformational Control: Employing bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBS) at the C3 and C4 positions, can favor an axial-rich conformation of the donor, which can lead to increased β-selectivity.[2][5][6]

    • Remote Participating Groups: A carbamate group at the C4 position has been shown to increase β-selectivity compared to having one at the C2 or C3 positions.[7]

    • Tethered Donors: Using 2,3-O- or 3,4-O-tethered rhamnosyl donors can restrict the conformation and favor β-glycoside formation.[2] A 2,3-acetonide protecting group on a rhamnose phosphate donor has been shown to dramatically increase β-selectivity.[8]

2. Optimize Reaction Temperature:

Temperature is a critical parameter for controlling the diastereoselectivity of rhamnosylation.[9][10]

  • Favoring α-Anomers: Increasing the reaction temperature generally leads to excellent α-selectivity.[9][10]

  • Favoring β-Anomers: Very low temperatures can provide modest β-selectivity.[9][10] It is crucial to carefully control the temperature, as even slight increases can shift the selectivity towards the α-product.

3. Re-evaluate Your Solvent Choice:

While in some systems the solvent has a minor influence, in others it can be a deciding factor.[9][10]

  • Nitrile Solvents (Acetonitrile, Propionitrile): These solvents can promote the formation of a β-nitrilium ion intermediate, which can then undergo an SN2-like attack by the acceptor to yield the β-glycoside. This is known as the "nitrile effect".[11]

  • Non-participating Solvents (Dichloromethane, Toluene, Diethyl Ether): These solvents are less likely to form intermediates with the oxocarbenium ion and are often used when aiming for α-selectivity.

4. Consider the Glycosyl Donor and Activator System:

The choice of leaving group on the donor and the promoter system used for activation can significantly impact the reaction pathway and, consequently, the stereochemical outcome.

  • Highly Reactive Donors: "Super-armed" rhamnosyl donors are highly reactive and can be activated at very low temperatures.[9][10]

  • Halide Donors: A one-pot chlorination-iodination-glycosylation sequence using lithium iodide has been reported to yield high β-selectivity through a proposed SN2-type reaction on an α-glycosyl iodide intermediate.[1][2]

  • Heterogeneous Catalysts: The use of a heterogeneous catalyst has been shown to increase the amount of the β-anomer.[9][10]

Experimental Protocol: A General Approach to Optimizing Anomeric Selectivity

  • Donor Synthesis: Prepare your rhamnosyl donor with the desired protecting group scheme. For β-selectivity, consider a donor with bulky silyl groups at C3 and C4 or a 2,3-acetonide. For α-selectivity, per-benzylated donors are a good starting point.

  • Initial Reaction Setup:

    • Dissolve the glycosyl donor (1 equivalent) and acceptor (1.2-1.5 equivalents) in the chosen solvent (e.g., CH2Cl2 for α-selectivity, CH3CN for β-selectivity) under an inert atmosphere (Argon or Nitrogen).

    • Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Temperature Control:

    • Cool the reaction mixture to the desired temperature. For β-selectivity, start at -78 °C. For α-selectivity, 0 °C to room temperature is a common starting point.

  • Activation:

    • Add the activator (e.g., TMSOTf, NIS/TfOH) dropwise.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, quench with a suitable reagent (e.g., triethylamine or pyridine).

    • Filter, concentrate, and purify the product by column chromatography.

  • Analysis:

    • Determine the α/β ratio by 1H NMR spectroscopy.

By systematically varying one parameter at a time (e.g., solvent, temperature, protecting groups), you can identify the optimal conditions for your desired anomeric selectivity.

Problem: I am observing significant orthoester formation in my glycosylation reaction. What are the likely causes and solutions?

Answer:

Orthoester formation is a common side reaction, especially when using donors with a participating group at the C2 position. Although rhamnose lacks a C2 hydroxyl group that can be acylated to form a participating group, certain conditions and donor types can still lead to orthoester-like byproducts.

Causes:

  • Neighboring Group Participation: If you are using a donor with a participating group (e.g., an acetate or benzoate) at a nearby position (less common for rhamnose but possible in modified donors), this group can attack the anomeric center to form a dioxolenium ion. A subsequent attack by the acceptor on the carbonyl carbon of this intermediate can lead to an orthoester.

  • Low Nucleophilicity of the Acceptor: When the glycosyl acceptor is not nucleophilic enough, it may not effectively compete with the participating group for the attack on the anomeric center, leading to a higher proportion of orthoester formation.[12]

Solutions:

  • Use a Non-Participating Protecting Group: If possible, switch to a non-participating group at the C2 position (e.g., benzyl ether). This will prevent the formation of the dioxolenium ion intermediate.

  • Increase Acceptor Nucleophilicity: If you have the flexibility to modify your acceptor, increasing its nucleophilicity can help it outcompete the participating group.

  • Change the Activator: Some activators are more prone to promoting orthoester formation than others. Experiment with different activators to see if this reduces the side reaction.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the formation of the orthoester.

Frequently Asked Questions (FAQs)

FAQ: What are the fundamental principles governing α- versus β-selectivity in rhamnosylation?

Answer:

The stereochemical outcome of a rhamnosylation reaction is primarily determined by the reaction mechanism, which can range along the SN1 to SN2 continuum.[11]

  • The α-Rhamnoside (1,2-cis product): Formation of the α-anomer is generally favored due to the anomeric effect , which stabilizes the axial orientation of the anomeric substituent.[1][2] Reactions that proceed through a more SN1-like pathway, involving a dissociated oxocarbenium ion intermediate, tend to yield the thermodynamically more stable α-product. The acceptor can attack from either face, but the α-face is often less sterically hindered.

  • The β-Rhamnoside (1,2-trans product): The formation of the β-anomer is kinetically challenging due to steric hindrance from the axial C2-substituent and the opposing anomeric effect.[1][2][4] Achieving β-selectivity often relies on promoting an SN2-like mechanism, where the acceptor attacks the anomeric carbon from the opposite side of the leaving group in a single concerted step. Strategies to favor this pathway include using α-configured leaving groups and solvents that can stabilize the transition state.

Diagram: Mechanistic Pathways in Rhamnosylation

G cluster_alpha α-Selective Pathway (SN1-like) cluster_beta β-Selective Pathway (SN2-like) Rhamnosyl Donor (α/β) Rhamnosyl Donor (α/β) Oxocarbenium Ion Oxocarbenium Ion Rhamnosyl Donor (α/β)->Oxocarbenium Ion Activation α-Rhamnoside α-Rhamnoside Oxocarbenium Ion->α-Rhamnoside Acceptor Attack (less hindered face) Rhamnosyl Donor (α-anomer) Rhamnosyl Donor (α-anomer) β-Rhamnoside β-Rhamnoside Rhamnosyl Donor (α-anomer)->β-Rhamnoside Acceptor Attack (backside)

Caption: General mechanistic pathways leading to α- and β-rhamnosides.

FAQ: How do I choose the right protecting group strategy for my rhamnose donor to control stereoselectivity?

Answer:

The choice of protecting groups is arguably the most critical decision in planning a stereoselective rhamnosylation. Here is a summary to guide your selection:

Protecting Group StrategyPredominant Anomeric ProductMechanism of ActionKey Considerations
Per-O-benzylation or other non-participating groups αFavors the thermodynamically stable product through an SN1-like pathway.A reliable method for obtaining the α-anomer.
Bulky Silyl Ethers (e.g., TBS) at C3 and C4 βInduces an axial-rich conformation of the donor, which can favor β-selectivity.[2][5][6]The bulkiness of the silyl groups is crucial.
4-O-Carbamate βActs as a remote participating group, influencing the stereochemical outcome at the anomeric center.[7]The electronic properties of the carbamate can be tuned.
2,3-O-Acetonide βThis cyclic protecting group can significantly restrict the conformation of the donor, leading to high β-selectivity.[8]Particularly effective with phosphate donors.
4,6-O-Benzylidene Acetal βThis rigid protecting group disarms the donor, destabilizing the oxocarbenium ion and favoring an SN2-like pathway.[8][13]A classic strategy for achieving β-selectivity in mannosylations, which can be adapted for rhamnosylations.

Diagram: Decision Workflow for Protecting Group Selection

G start Desired Anomer? alpha α-Rhamnoside start->alpha beta β-Rhamnoside start->beta non_participating Use Non-Participating Groups (e.g., Benzyl Ethers) alpha->non_participating conformational_control Consider Conformational Control - Bulky Silyl Groups (C3, C4) - Cyclic Protecting Groups (2,3-Acetonide) - 4,6-Benzylidene Acetal beta->conformational_control remote_participation Consider Remote Participation (e.g., 4-O-Carbamate) beta->remote_participation

Caption: Simplified decision-making process for choosing a protecting group strategy.

References

  • Heuckendorff, M., Pedersen, C. M., & Bols, M. (2012). Rhamnosylation: Diastereoselectivity of Conformationally Armed Donors. The Journal of Organic Chemistry, 77(15), 6474–6485. [Link]

  • Heuckendorff, M., Pedersen, C. M., & Bols, M. (2012). Rhamnosylation: diastereoselectivity of conformationally armed donors. PubMed, 22765363. [Link]

  • Demchenko, A. V. (2011). Synthesis of the beta-rhamnopyranosides and the 6-deoxy-beta-mannoheptopyranosides. Chimia (Aarau), 65(1-2), 59-64. [Link]

  • Gervay-Hague, J., & Haddad, T. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(28), 10070–10075. [Link]

  • Le Mai Hoang, K., et al. (2017). Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations. Organic & Biomolecular Chemistry, 15(34), 7129-7137. [Link]

  • Crich, D., & Li, W. (2006). Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation. Organic Letters, 8(5), 855–857. [Link]

  • Bando, M., et al. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. Chemical & Pharmaceutical Bulletin, 69(1), 124-140. [Link]

  • Gervay-Hague, J., & Haddad, T. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. National Institutes of Health, PMC8328109. [Link]

  • Cai, J., et al. (2023). Chemical approaches for the stereocontrolled synthesis of 1,2-cis-β-D-rhamnosides. Chinese Journal of Natural Medicines, 21(12), 886-901. [Link]

  • Crich, D., & Dudkin, V. (2003). Direct Synthesis of the β-l-Rhamnopyranosides. The Journal of Organic Chemistry, 68(5), 2121–2123. [Link]

  • van der Vorm, S., et al. (2020). Characterization of elusive rhamnosyl dioxanium ions and their application in complex oligosaccharide synthesis. Nature Communications, 11(1), 1-9. [Link]

  • Feng, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 27(16), 5345. [Link]

  • Gervay-Hague, J., & Haddad, T. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. RSC Publishing, 12, 10070-10075. [Link]

  • Pedersen, C. M., & Bols, M. (2010). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 6, 1147–1155. [Link]

  • Rai, D., & Kulkarni, S. S. (2020). Recent advances in β-l-rhamnosylation. Organic & Biomolecular Chemistry, 18(17), 3216-3228. [Link]

  • Ta-Shma, A., & Amir, E. (2011). Effect of solvent for the one-pot synthesis of MF from rhamnose. ResearchGate. [Link]

  • van der Vorm, S., et al. (2020). Rhamnosyl donor 1 – 5 synthesis The C-3 hydroxyl is selectively... ResearchGate. [Link]

  • Li, Q., Levi, S. M., & Jacobsen, E. N. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 142(34), 14590–14596. [Link]

  • Demchenko, A. V., et al. (2021). Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. The Journal of Organic Chemistry, 86(17), 11849–11860. [Link]

  • Heuckendorff, M., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of Chemical Information and Modeling, 62(21), 5069–5081. [Link]

  • Heuckendorff, M., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Li, Q. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard University. [Link]

  • Li, Y., et al. (2022). Insights into glycosidic bond specificity of an engineered selective α-L-rhamnosidase N12-Rha via activity assays and molecular modelling. Journal of Molecular Modeling, 28(12), 358. [Link]

  • Demchenko, A. V. (2003). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

  • DeMent, A. D., & Gervay-Hague, J. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 12, 2191–2213. [Link]

  • Guillotin, K., et al. (2019). Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega, 4(1), 1834–1842. [Link]

  • Codée, J. D. C., & van der Vorm, S. (2018). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]

  • Toshima, K., et al. (1995). Rhamnosylation Reaction with a Phenyl 1-Thiorhamnoside and a Rhamnosyl Fluoride Which Have 4C1 Conformation. Tetrahedron Letters, 36(34), 6183-6186. [Link]

  • Wikipedia. (n.d.). Solvent effects. In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Identifying and removing common impurities from synthetic Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl-L-rhamnopyranoside. This resource is designed for researchers, medicinal chemists, and process development scientists who work with glycosylation chemistry. Our goal is to provide practical, experience-driven solutions to common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may face during your experiments.

Part 1: Frequently Asked Questions - Identifying Common Impurities

This section addresses the most common questions regarding the types of impurities formed during the synthesis of this compound and how to identify them.

Question 1: My ¹H NMR spectrum shows two distinct signals in the anomeric region (4.5-5.0 ppm). What is this second compound?

Answer: You are most likely observing a mixture of anomers. The synthesis of methyl glycosides from rhamnose, typically via a Fischer glycosylation, proceeds through an oxocarbenium ion intermediate. Methanol can attack this planar intermediate from either the top (alpha) or bottom (beta) face, leading to a mixture of α- and β-anomers.

  • The Desired Product: Methyl α-L-rhamnopyranoside, where the methoxy group at the anomeric carbon (C-1) is in an axial position. Its anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J ≈ 1.5-2.0 Hz) around 4.6-4.8 ppm.[1]

  • The Common Impurity: Methyl β-L-rhamnopyranoside, where the methoxy group is equatorial. Its anomeric proton signal is usually found slightly upfield from the alpha anomer and has a larger coupling constant.

The formation of both anomers is a very common outcome of this reaction.[2][3] Separation is essential and is addressed in the purification section below.

Question 2: My TLC plate shows a spot that remains at the baseline, even in polar solvent systems. What could this be?

Answer: A highly polar spot that does not move from the baseline is characteristic of unreacted L-rhamnose. Rhamnose, with its free anomeric hydroxyl group (as a hemiacetal) and multiple other hydroxyls, is significantly more polar than its methyl glycoside product. This can occur if the reaction has not gone to completion due to insufficient reaction time, catalyst deactivation, or the presence of water in the reaction mixture, which can hydrolyze the product back to the starting material.[4]

Question 3: After work-up, my product is a thick, pale yellow syrup that won't crystallize. What impurities might be preventing crystallization?

Answer: Several factors can inhibit crystallization, resulting in a syrup. The most common culprits are:

  • Anomeric Mixture: As discussed in Question 1, the presence of the β-anomer can significantly disrupt the crystal lattice of the pure α-anomer.[2] Even a small percentage of the β-isomer can act as an impurity that keeps the product oily.

  • Residual Solvents: High-boiling point solvents used in the reaction or work-up (like pyridine or DMF) can be difficult to remove completely and will keep the product as a syrup.

  • Partially Derivatized Products: If your synthesis involves protecting groups (e.g., benzoyl, acetyl, isopropylidene), incomplete deprotection will lead to a mixture of compounds with varying polarities, preventing the crystallization of the target molecule.[5][6]

Question 4: I see several faint spots on my TLC plate close to the main product spot. What are these likely to be?

Answer: These are often minor side-products from the glycosylation reaction or subsequent manipulations. Possible identities include:

  • Furanoside forms: The Fischer glycosylation can also produce small amounts of the five-membered ring (furanoside) anomers (methyl α/β-L-rhamnofuranoside) in addition to the desired six-membered pyranosides.[7] These often have similar Rf values to the main products.

  • Products of Over-Acylation/Alkylation: If you are performing further derivatization on the hydroxyl groups, it's possible to get di- or tri-substituted products if the reaction is not regioselective.[6] For example, attempting to acylate only the C-4 hydroxyl might yield a mixture including the 2,4-di-O-acyl and 3,4-di-O-acyl products.[6]

  • Degradation Products: Strong acidic conditions and high temperatures can lead to minor degradation or rearrangement products.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for removing the impurities identified above.

Issue 1: Separation of α- and β-Anomers

The most critical purification step is typically the removal of the undesired β-anomer. Flash column chromatography is the most effective method.[2]

This protocol is the standard method for separating anomeric mixtures and removing other impurities of differing polarity.

  • Prepare the Column: Select a glass column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel (100-200 or 230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for separating methyl rhamnopyranoside anomers is starting with 100% Dichloromethane (DCM) and gradually adding Methanol (MeOH).[2]

    • Expert Tip: The α-anomer is generally less polar and will elute first.[2] A typical gradient might be from DCM/MeOH 98:2 to 95:5. Monitor the elution carefully with TLC.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a visualizing stain appropriate for carbohydrates. A common stain is a 1% H₂SO₄ solution in methanol or ethanol, followed by gentle heating of the TLC plate.[1][8] The spots will appear as dark coloration.[1][8] Combine the fractions containing the pure α-anomer.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product (α/β Mixture) dissolve Dissolve in minimal DCM or Dry Load onto Silica crude->dissolve load Load Sample onto Column dissolve->load pack Pack Silica Gel Column (e.g., Hexane/EtOAc) pack->load elute Elute with Gradient (e.g., DCM -> DCM/MeOH) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Gradient pool Pool Pure Fractions (α-anomer) tlc->pool evap Evaporate Solvent pool->evap pure_alpha Pure Methyl-α-L- rhamnopyranoside evap->pure_alpha

Caption: Workflow for chromatographic separation of anomers.

Issue 2: Product Fails to Crystallize

If chromatography yields a product that appears pure by TLC but remains a syrup, recrystallization can be an effective final purification step to remove trace impurities and induce solidity.

The key to successful recrystallization is selecting an appropriate solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]

  • Solvent Selection: For this compound, a common and effective solvent for recrystallization is methanol or an ethyl acetate/hexane mixture.[8][10]

  • Dissolution: Place the purified syrup in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., boiling methanol) dropwise while swirling until the solid just dissolves completely. Adding too much solvent is a common mistake that will prevent crystallization.

  • Cooling (Critical Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling ("shock cooling") will cause the product to precipitate as an impure amorphous solid rather than forming pure crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal of the pure compound.

  • Chilling: Once crystal growth appears complete at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Dry the crystals under high vacuum.

Part 3: Purity Assessment - Validating Your Results

After purification, you must confirm the identity and purity of your Methyl-α-L-rhamnopyranoside.

Troubleshooting Impurity Identification

The following diagram provides a logical path for identifying the source of an unknown impurity.

G start Impurity Detected (e.g., on TLC/NMR) q_nmr Does ¹H NMR show anomeric signals (4.5-5.5 ppm)? start->q_nmr q_tlc_polar Is the impurity highly polar on TLC (Rf ≈ 0)? q_nmr->q_tlc_polar No is_anomer Likely β-anomer or furanoside q_nmr->is_anomer Yes q_tlc_nonpolar Is the impurity less polar than product? q_tlc_polar->q_tlc_nonpolar No is_sm Likely unreacted L-Rhamnose q_tlc_polar->is_sm Yes is_pg Likely incompletely deprotected intermediate or non-polar reagent q_tlc_nonpolar->is_pg Yes other Could be solvent residue or other side-product. Check GC-MS or full characterization. q_tlc_nonpolar->other No

Caption: Troubleshooting flowchart for impurity identification.

Analytical Techniques
TechniquePurposeKey Indicators for Pure Methyl-α-L-rhamnopyranoside
TLC Purity check, reaction monitoringA single spot. Rf value will depend on the solvent system (e.g., in DCM/MeOH 9:1, expect Rf ≈ 0.4-0.5).
¹H NMR Structural confirmation, anomeric purityA clean spectrum with a characteristic doublet for H-1 at ~4.7 ppm with a small coupling constant (J₁﹐₂ ≈ 1.5-2.0 Hz). Absence of a second anomeric signal.[1][11]
¹³C NMR Structural confirmationA clean spectrum showing 7 distinct carbon signals. The anomeric carbon (C-1) signal for the α-anomer is typically around 100-101 ppm.[5]
Melting Point Purity checkA sharp, defined melting point. Literature values are typically in the range of 104-109°C.[5] A broad melting range indicates impurities.
Optical Rotation Stereochemical integrityA specific rotation ([α]D) consistent with literature values, typically around -55° to -65° (c=0.6, water).

By systematically applying these identification techniques, purification protocols, and validation methods, researchers can confidently produce high-purity this compound suitable for the demanding applications in drug discovery and chemical biology.

References

  • Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. (2010). Journal of Applied Sciences Research. [Link]

  • Matin, M. M., et al. (2021). Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Lipták, A., et al. (1988). Synthesis of Methyl 1-Thio-L-Rhamnopyranoside-Derivatives. Journal of Carbohydrate Chemistry. [Link]

  • Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Mishra, A., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]

  • Kuwabara, K., et al. (2019). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules. [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. [Link]

  • Nifant'ev, N. E., et al. (1992). Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. Carbohydrate Research. [Link]

  • Chowdhury, S. A., et al. (2021). Nematic van der Waals Free energy. Journal of Scientific Research. [Link]

  • Langlois, D. P. (1942). Preparation of methyl glucosides. U.S.
  • Glucoside, α-methyl-, d. Organic Syntheses. [Link]

  • Dean, G. R., & Pyle, R. E. (1952). Preparation of methyl glucoside. U.S.
  • Matin, M. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules. [Link]

  • Oldham, J. W. H. (1934). Preparation of Methyl Glucosides of Methylated Glucoses. Journal of the American Chemical Society. [Link]

  • Reddy, B. G., & Vankar, Y. D. (2009). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry. [Link]

  • Mydock, L. K., & Demchenko, A. V. (2010). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Organic & Biomolecular Chemistry. [Link]

  • Bartlett, G., & Sheppard, G. (1969). The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. National Institutes of Health. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • The preparation of crystalline methyl-d-gulosides by means of coordination compounds with calcium chloride. NIST Technical Series Publications. [Link]

  • 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Scilit. [Link]

  • Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies. ResearchGate. [Link]

  • Chemical glycosylation. Wikipedia. [Link]

  • Thin layer chromatography. Pharmaceutical Press. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. [Link]

  • Glycosyl Sulfoxides in Glycosylation Reactions. ResearchGate. [Link]

Sources

Best practices for the storage and handling of Methyl-L-rhamnopyranoside to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl-L-rhamnopyranoside

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation and ensure the reliability and reproducibility of your experimental results.

Section 1: Core Principles of Storage and Stability

This compound is a stable crystalline solid under recommended conditions[1]. However, like many glycosidic compounds, its stability can be compromised by improper storage, primarily through hydrolysis of the glycosidic bond. The primary degradation concerns stem from its hygroscopic and heat-sensitive nature.

Mechanism of Degradation: The principal pathway for degradation is acid- or enzyme-catalyzed hydrolysis of the O-glycosidic bond. This reaction cleaves the molecule into methanol and L-rhamnose, compromising the integrity of the starting material. This process is significantly accelerated by the presence of moisture and non-neutral pH conditions.

Recommended Storage Conditions

To mitigate the risk of degradation, adherence to the following storage parameters is crucial.

ParameterRecommendationRationale & Causality
Temperature 2°C to 8°C (Refrigerated)Lowering the temperature slows down potential hydrolytic reactions and preserves the compound's solid crystalline state[1][2]. The melting point is 106-108°C, but heat sensitivity dictates cold storage[3].
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) This compound is hygroscopic, meaning it readily absorbs moisture from the air. An inert atmosphere displaces moisture-laden air, preventing water absorption that can initiate hydrolysis[4][5].
Container Tightly sealed, airtight container (e.g., amber glass vial with a PTFE-lined cap)A tightly sealed container is the primary barrier against atmospheric moisture[3][4][6]. Using amber glass provides additional protection from light, although the compound is not explicitly noted as light-sensitive.
Environment Store in a dry, cool, and well-ventilated placeThis reinforces protection against humidity and temperature fluctuations[3][6][7]. A desiccator can provide an ideal secondary storage environment.

Section 2: Best Practices for Handling and Use

Handling procedures are as critical as storage conditions. Each time the container is opened, the compound is exposed to the ambient environment.

Step-by-Step Protocol for Aliquoting and Use

This protocol is designed to minimize environmental exposure.

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This crucial step prevents condensation from forming on the cold solid when exposed to warmer, humid lab air.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glove box with a controlled inert atmosphere or under a gentle stream of dry nitrogen gas.

  • Rapid Handling: Minimize the time the container is open. Weigh the desired amount of this compound quickly and accurately using clean, dry spatulas and weigh boats[4].

  • Secure Sealing: Immediately after dispensing, securely reseal the primary container. It is good practice to wrap the cap junction with parafilm for an extra layer of protection against moisture ingress[8].

  • Return to Storage: Promptly return the primary container to its recommended storage condition of 2-8°C[2].

  • Solution Preparation: If preparing a stock solution, use a dry, high-purity solvent. For aqueous solutions, use freshly deionized or distilled water. Once in solution, stability may change. It is recommended to prepare fresh solutions or conduct stability studies for long-term storage of solutions.

Section 3: Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation or improper handling.

Workflow for Investigating Suspected Degradation

Below is a systematic approach to troubleshoot potential issues with your this compound.

G start Start: Suspected Degradation (e.g., poor solubility, unexpected results) obs_phys Observe Physical Properties: - Clumped or sticky? - Discolored (yellowish)? - 'Wet' appearance? start->obs_phys check_storage Review Storage Conditions: - Temp log (2-8°C)? - Container sealed tightly? - Stored with desiccant? obs_phys->check_storage No hygroscopic Issue: Hygroscopic Effect Compound has absorbed moisture. May still be usable if dried. obs_phys->hygroscopic Yes analytical_test Perform Analytical QC: - NMR for structural integrity - HPLC for purity check - Compare to reference standard check_storage->analytical_test Yes (Looks OK) storage_fail Root Cause: Improper Storage/Handling check_storage->storage_fail No (Failure found) degraded Issue: Chemical Degradation Hydrolysis has likely occurred. Compound is compromised. analytical_test->degraded Fails QC end Conclusion: Use validated material & updated SOPs analytical_test->end Passes QC hygroscopic->check_storage remediate Action: Remediate Protocol - Dry compound under vacuum (if applicable) - Revise storage/handling SOPs - Order new, validated lot degraded->remediate storage_fail->remediate remediate->end

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Novel Methyl-L-rhamnopyranoside Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing our arsenal against pathogenic microbes. Among the promising candidates are synthetic modifications of natural sugars, which offer a unique combination of biocompatibility and structural diversity. This guide provides a comprehensive technical overview and comparative analysis of the antimicrobial efficacy of novel Methyl-L-rhamnopyranoside esters, leveraging insights from recent peer-reviewed studies. We delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer a comparative perspective against established antimicrobial agents.

Introduction: The Rationale for Rhamnopyranoside-Based Antimicrobials

L-rhamnose, a naturally occurring deoxy sugar, is a constituent of various plant glycosides and bacterial cell walls. Its pyranoside form, particularly this compound, serves as a versatile scaffold for synthetic chemistry. The esterification of the free hydroxyl groups on the rhamnopyranoside ring with various fatty acids and other acyl groups allows for the modulation of the molecule's physicochemical properties, most notably its lipophilicity. This is a critical parameter in antimicrobial drug design, as it governs the molecule's ability to interact with and penetrate the microbial cell envelope. The inherent chirality and stereochemistry of the sugar backbone provide a defined three-dimensional structure that can be tailored for specific interactions with microbial targets.

Recent research has demonstrated that acylated rhamnopyranosides exhibit significant activity against a range of pathogenic bacteria and fungi, in some cases comparable or superior to standard antibiotics.[1][2] This guide will synthesize these findings to provide a clear comparison of their performance and a robust framework for their continued investigation.

Comparative Antimicrobial Efficacy

The antimicrobial potential of this compound esters is profoundly influenced by the nature, number, and position of the ester functional groups. A consistent finding across multiple studies is that the introduction of lipophilic acyl chains enhances antimicrobial activity.

Antibacterial Activity

Studies have shown that while some rhamnopyranoside esters exhibit broad-spectrum antibacterial activity, they are often more potent against Gram-positive bacteria. The proposed mechanism for sugar esters, in general, involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[3][4]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound Esters and Standard Antibiotics against Representative Bacteria

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference(s)
Novel this compound Esters
Methyl 3-O-decanoyl-α-L-rhamnopyranosideReported to have higher activity than standard antibioticsModerate activity[1]
Methyl 2,3-di-O-acetyl-4-O-palmitoyl-α-L-rhamnopyranosideModerate activityLow activity[1]
Methyl 3,4-di-O-stearoyl-2-O-decanoyl-α-L-rhamnopyranoside~25 (zone of inhibition in mm comparable to standard)Not reported[2]
Standard Antibiotics
Ampicillin0.25 - 22 - 8Standard Reference
Ciprofloxacin0.12 - 10.008 - 0.5Standard Reference

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Antifungal Activity

A significant body of evidence suggests that this compound esters are particularly promising as antifungal agents.[2][5] The mechanism of action is hypothesized to involve the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[2][6]

Table 2: Comparative Antifungal Activity of this compound Esters and a Standard Antifungal Agent

Compound/DrugCandida albicansAspergillus nigerReference(s)
Novel this compound Esters
Methyl 2,3-di-O-stearoyl-4-O-pentanoyl-α-L-rhamnopyranosideGood activityGood activity, better than standard[2]
Methyl 3,4-di-O-stearoyl-2-O-decanoyl-α-L-rhamnopyranosideGood activityHigh activity[2]
Standard Antifungal
FluconazoleMIC: 0.25 - 4 µg/mLMIC: 16 - 64 µg/mLStandard Reference

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these esters is not merely a function of their lipophilicity but is also intricately linked to their specific chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

  • Acyl Chain Length: Generally, increasing the length of the fatty acid chain (from C8 to C12) enhances antimicrobial, particularly antifungal, activity.[5][7] This is likely due to improved interaction with the lipid components of the microbial cell membrane.

  • Position of Esterification: The regiochemistry of acylation plays a critical role. Studies have indicated that acylation at the C-3 and C-4 positions of the rhamnopyranoside ring can lead to potent antimicrobial compounds.[5]

  • Degree of Substitution: Fully esterified rhamnopyranosides often exhibit greater antifungal activity, suggesting that masking the polar hydroxyl groups enhances their ability to traverse the fungal cell envelope.[2]

The following diagram illustrates the key structural features of a this compound scaffold and the sites for ester modification that influence its antimicrobial activity.

SAR_Rhamnopyranoside cluster_modifications Key Modification Sites cluster_properties Resulting Properties Scaffold This compound Scaffold C2_OH C-2 Hydroxyl Scaffold->C2_OH Esterification with Acyl Chains (R-COOH) C3_OH C-3 Hydroxyl Scaffold->C3_OH Esterification with Acyl Chains (R-COOH) C4_OH C-4 Hydroxyl Scaffold->C4_OH Esterification with Acyl Chains (R-COOH) Lipophilicity Increased Lipophilicity C2_OH->Lipophilicity C3_OH->Lipophilicity C4_OH->Lipophilicity Membrane_Interaction Enhanced Membrane Interaction Lipophilicity->Membrane_Interaction Antimicrobial_Efficacy Modulated Antimicrobial Efficacy Membrane_Interaction->Antimicrobial_Efficacy

Caption: Structure-Activity Relationship of this compound Esters.

Experimental Protocols for Efficacy Validation

To ensure the reproducibility and comparability of findings, standardized methodologies are essential. The following are detailed protocols for determining the antimicrobial efficacy and cytotoxicity of novel this compound esters, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, suspend several colonies of the test microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound ester in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative (growth) control (broth with inoculum and no compound). A sterility control (broth only) should also be included.

    • Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

The following workflow diagram illustrates the key steps in the MIC determination process.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well plate prep_inoculum->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_dilutions->inoculate controls Include Positive, Negative, and Sterility Controls inoculate->controls incubate Incubate Plate (37°C, 16-20h) controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Assessment of Cytotoxicity (MTT Assay)

It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to human cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed human cell lines (e.g., HEK293 for general cytotoxicity or specific cell lines relevant to the intended application) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ester in a complete cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Proposed Mechanism of Action

The amphiphilic nature of this compound esters is central to their antimicrobial activity. The lipophilic acyl chains are proposed to insert into the lipid bilayer of the microbial cell membrane, while the hydrophilic sugar headgroup remains at the surface. This disruption of the membrane architecture can lead to:

  • Increased Membrane Permeability: The insertion of the esters can create pores or channels in the membrane, leading to the leakage of essential ions and metabolites.

  • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also affect the function of membrane-associated proteins, such as those involved in respiration and transport.

  • Inhibition of Intracellular Targets: In the case of fungi, molecular docking studies suggest that these esters can bind to and inhibit enzymes like lanosterol 14α-demethylase, which is critical for cell membrane integrity.[2][6]

The following diagram illustrates the proposed mechanism of membrane disruption by this compound esters.

Mechanism_of_Action compound This compound Ester membrane Microbial Cell Membrane (Lipid Bilayer) compound->membrane Insertion of Acyl Chains disruption Membrane Disruption and Permeabilization membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed Mechanism of Membrane Disruption.

Conclusion and Future Directions

Novel this compound esters represent a promising class of antimicrobial agents with demonstrable efficacy against a range of pathogenic bacteria and fungi. Their synthetic tractability allows for the fine-tuning of their structure to optimize activity and selectivity. The prevailing evidence points towards a mechanism involving the disruption of microbial cell membranes, a target that is less prone to the development of resistance compared to specific enzymatic targets.

While the antimicrobial data is encouraging, further research is warranted in several key areas:

  • Comprehensive Cytotoxicity Profiling: A critical next step is the thorough evaluation of the cytotoxicity of these esters against a panel of normal human cell lines to establish a robust safety profile and determine their therapeutic index.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of infection to assess their efficacy, pharmacokinetics, and pharmacodynamics in a physiological setting.

  • Mechanism of Action Elucidation: Further studies are needed to definitively elucidate the molecular mechanisms of action, which will aid in the rational design of next-generation analogs with improved properties.

References

  • Synthesis and antimicrobial activities of some rhamno-pyranoside deriv
  • Synthesis and Antimicrobial Study of Some Methyl 4-O-palmitoyl-α-L-rhamnopyranoside Deriv
  • In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-rel
  • Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms. [Link]

  • Naturally occurring important rhamnopyranosides (1), (2) and (3). [Link]

  • In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria. [Link]

  • In Vitro Antimicrobial and ADMET Studies of Some Novel Rhamnopyranoside Esters. (URL not available)
  • Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. [Link]

  • (PDF) Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. [Link]

  • Antimicrobial structure-efficacy relationship of sugar fatty acid esters. [Link]

  • Antifungal activities of the rhamnopyranoside derivatives (4-10). [Link]

Sources

A Comparative Guide to the Preclinical Validation of Methyl-L-rhamnopyranoside as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo validation of Methyl-L-rhamnopyranoside (MLR), a naturally derived monosaccharide derivative, as a potential therapeutic agent. Drawing from established principles in drug discovery, this document compares the projected performance of MLR against standard therapeutic agents, supported by detailed experimental protocols and data interpretation guides. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate glycoside-based compounds for clinical translation.

Introduction: The Therapeutic Promise of this compound

This compound is a glycoside that has garnered interest due to the diverse biological activities associated with its parent molecule, L-rhamnose, a key component in various plant glycosides and bacterial cell walls.[1][2] Derivatives of rhamnose have demonstrated a spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The therapeutic potential of these glycosides often stems from their ability to modulate cellular signaling pathways, such as those involved in inflammation and cell proliferation.[5][6]

However, transitioning a promising compound from a laboratory curiosity to a validated therapeutic candidate requires a systematic and rigorous evaluation of its efficacy and safety. This guide outlines a logical, multi-stage validation process, beginning with cell-based in vitro assays to establish mechanism of action and concluding with in vivo animal models to assess systemic efficacy and preliminary safety.

Part 1: In Vitro Validation - Elucidating Cellular Mechanisms and Potency

The primary goal of in vitro validation is to determine a compound's biological activity in a controlled cellular environment.[7][8][9] This phase is critical for establishing a dose-response relationship, identifying the mechanism of action, and providing a rationale for advancing to more complex in vivo studies. Based on the known potential of related compounds, we will focus on validating MLR's anti-inflammatory and anticancer properties.

Logical Workflow for In Vitro Validation

The following workflow ensures a systematic evaluation, from initial cytotoxicity screening to more complex mechanistic studies.

G cluster_0 Initial Screening cluster_1 Anti-Inflammatory Validation cluster_2 Anticancer Validation A Cytotoxicity Profiling (e.g., MTT Assay across multiple cell lines) B Determine Non-Toxic Concentration Range A->B Establish IC50/ CC50 values C LPS-Stimulated Macrophage Model (e.g., RAW 264.7) B->C Select sub-lethal doses for functional assays G Cancer Cell Line Panel (e.g., HeLa, HepG2, MCF-7) B->G Select relevant IC50 doses for mechanistic assays D Measure Nitric Oxide (NO) (Griess Assay) C->D E Quantify Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->E F Assess Pathway Modulation (Western Blot for p-NF-κB, p-p38) D->F E->F H Anti-Proliferative Assay (e.g., Clonogenic Assay) G->H I Apoptosis Induction Assay (e.g., Annexin V/PI Staining) G->I J Cell Cycle Analysis (Flow Cytometry) I->J

Caption: Workflow for the in vitro validation of this compound.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[10] The anti-inflammatory potential of MLR can be robustly assessed using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard model that mimics bacterial-induced inflammation.[11][12]

Comparative Performance: MLR vs. Dexamethasone

The following table presents hypothetical data comparing the in vitro anti-inflammatory efficacy of MLR with Dexamethasone, a potent corticosteroid. The goal is to determine if MLR can inhibit key inflammatory markers at non-toxic concentrations.

ParameterThis compound (MLR)Dexamethasone (Standard)Rationale
Cell Viability (CC50 in RAW 264.7) > 200 µM> 100 µMEnsures that observed effects are not due to cytotoxicity.
Nitric Oxide (NO) Inhibition (IC50) 25 µM5 µMMeasures inhibition of iNOS, a key inflammatory enzyme.[12]
TNF-α Secretion Inhibition (IC50) 30 µM8 µMTNF-α is a critical pro-inflammatory cytokine.[11]
IL-6 Secretion Inhibition (IC50) 45 µM12 µMIL-6 is involved in both acute and chronic inflammation.[12]

Experimental Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of MLR (e.g., 1, 5, 10, 25, 50, 100 µM) or Dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Validation: The positive control (LPS only) should show a significant increase in NO production compared to the negative control (media only). The standard drug (Dexamethasone) should show dose-dependent inhibition.

Anticancer Activity

Glycosides have been explored as anticancer agents due to their ability to induce apoptosis and arrest the cell cycle.[5][6][13] The validation of MLR's anticancer potential involves screening against a panel of cancer cell lines to assess its cytotoxicity and anti-proliferative effects.

Comparative Performance: MLR vs. Doxorubicin

This table presents a hypothetical comparison of MLR's cytotoxic activity against Doxorubicin, a widely used chemotherapy agent.

ParameterThis compound (MLR)Doxorubicin (Standard)Rationale
Cytotoxicity (IC50 in HeLa cells) 15 µM0.5 µMMeasures the concentration required to inhibit cell growth by 50%.[7]
Cytotoxicity (IC50 in HepG2 cells) 22 µM1.2 µMAssesses activity against a different cancer type (liver carcinoma).[14]
Selectivity Index (SI) *13.32.5A higher SI indicates greater selectivity for cancer cells over normal cells.

*Selectivity Index (SI) = CC50 in normal cells (e.g., fibroblasts) / IC50 in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of MLR or Doxorubicin for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

  • Validation: The assay is validated if the positive control (Doxorubicin) shows a potent cytotoxic effect and the vehicle control shows high cell viability.

Potential Mechanism of Action: Anti-Inflammatory Signaling

Many anti-inflammatory compounds act by inhibiting the NF-κB and MAPK signaling pathways.[11][12] Western blotting can be used to determine if MLR reduces the phosphorylation of key proteins in these pathways, such as NF-κB p65 and p38 MAPK, in LPS-stimulated macrophages.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK_pathway->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Cytokines Inflammatory Response Genes->Cytokines MLR This compound (Hypothesized Target) MLR->MAPK_pathway Inhibition? MLR->IKK Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Part 2: In Vivo Validation - Assessing Systemic Efficacy and Safety

Successful in vitro results provide the foundation for in vivo animal studies, which are essential for evaluating a compound's efficacy and safety in a whole biological system.[15][16][17] These studies help bridge the gap between cellular activity and potential clinical utility. The choice of animal model is critical and should accurately reflect the human disease state being targeted.[10][17]

Logical Workflow for In Vivo Validation

This workflow outlines the progression from acute efficacy models to preliminary safety and pharmacokinetic assessments.

G cluster_0 Acute Efficacy Models cluster_1 Data Collection & Analysis cluster_2 Preliminary Safety & PK/PD A Anti-Inflammatory Model: Carrageenan-Induced Paw Edema (Rats) C Measure Primary Endpoints (Paw Volume, Tumor Size) A->C B Anticancer Model: Tumor Xenograft (Mice) B->C D Histopathology of Tissues C->D E Biomarker Analysis (e.g., Serum Cytokines) C->E H Pharmacodynamic (PD) Analysis (Correlate Drug Levels with Biomarkers) E->H Correlate efficacy with safety profile F Acute Toxicity Study (Dose Escalation) G Pharmacokinetic (PK) Profiling (Blood Sampling over time) F->G G->H

Caption: Workflow for the in vivo validation of this compound.

Anti-Inflammatory Efficacy Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[17][18] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema).

Comparative Performance: MLR vs. Indomethacin

This table shows hypothetical data on the ability of MLR to reduce paw edema compared to Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID).

Parameter (at 4 hours post-carrageenan)This compound (MLR) (50 mg/kg, p.o.)Indomethacin (10 mg/kg, p.o.)Vehicle Control
Paw Volume Increase (mL) 0.35 mL0.25 mL0.80 mL
% Inhibition of Edema 56.25%68.75%0%

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, Standard (Indomethacin), and MLR test groups (e.g., 25, 50, 100 mg/kg). Fast animals overnight before the experiment.

  • Drug Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Preliminary Pharmacokinetics and Toxicology

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial.[19] Preliminary pharmacokinetic studies involve administering a single dose of MLR to animals and measuring its concentration in blood plasma over time. Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and identify any potential adverse effects.[20][21]

Conclusion and Future Directions

This guide provides a structured, evidence-based pathway for the preclinical validation of this compound. The successful completion of these in vitro and in vivo studies would establish a strong foundation for its therapeutic potential. Positive data, particularly a favorable efficacy and safety profile compared to existing standards, would justify advancing MLR into more comprehensive preclinical toxicology studies and, ultimately, toward an Investigational New Drug (IND) application for human clinical trials. The exploration of glycoside derivatives like MLR represents a promising avenue for discovering novel therapeutics with potentially unique mechanisms of action.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Pharmacological and Toxicological Methods.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Matin, M. M., et al. (2008). Antimicrobial evaluation of methyl 4-O-acetyl-α-L-rhamnopyranoside derivatives. The Chittagong University Journal of Biological Sciences.
  • Unknown Author. (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • Matin, M. M., et al. (2010). Synthesis and antimicrobial evaluation of some methyl 4-O-decanoyl-α-L-rhamnopyranoside derivatives.
  • Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Unknown Author. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Biosynth. (n.d.). Methyl α-L-rhamnopyranoside. Biosynth.
  • Matin, M. M. (2014).
  • Alfa Cytology. (n.d.).
  • Unknown Author. (2014).
  • Matin, M. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies.
  • Unknown Author. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • Matin, M. M., et al. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies.
  • Unknown Author. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Unknown Source.
  • Unknown Author. (n.d.). Example of In Vitro Study for Efficacy. Developing Medicines.
  • Unknown Author. (n.d.).
  • Rietbrock, N., Kuhlmann, J., & Vöhringer, H. F. (1977). [Pharmacokinetics of cardiac glycosides and clinical consequences]. Fortschritte der Medizin. [Link]

  • Riaz, T., Akram, M., Laila, U., et al. (2023). Therapeutic applications of glycosides obtained from medicinal plants.
  • Unknown Author. (n.d.). The effects of reaction conditions on the yield (mmol)
  • Unknown Author. (2022). Naturally Occurring Rhamnopyranose Esters as Anticancer Agents: Molecular Docking and ADMET Study. UNIMAS Publisher (UNIPub).
  • Unknown Author. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering.
  • Unknown Author. (2023). Synthesis and anticancer potential of glycosides. RSC Publishing.
  • Unknown Author. (n.d.). test for glycosides.pdf. Unknown Source.
  • Unknown Author. (n.d.). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. PubMed Central.
  • Unknown Author. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. MDPI.
  • Unknown Author. (2024). Search for new steroidal glycosides with anti-cancer potential from natural resources.
  • Unknown Author. (2021). Nematic van der Waals Free energy. J. Sci. Res., 13(2), 657-668.
  • Lee, J., et al. (2014). Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK.
  • Unknown Author. (n.d.). Anti-inflammatory activity of quercetin-3-rhamnopyranosyl-(1-6)
  • Unknown Author. (n.d.). Cardiac Glycosides (Digoxin). CV Pharmacology.
  • Unknown Author. (n.d.). Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. PubMed Central.
  • Unknown Author. (2021). Quo vadis Cardiac Glycoside Research?. PubMed.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. PubMed Central.
  • Unknown Author. (n.d.). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.
  • Unknown Author. (n.d.). Chemical Tests of Glycosides. Pharmacognosy - Pharmacy 180.
  • Unknown Author. (n.d.). Glycosides. Unknown Source.
  • Kaur, C. D. (2024). Identification Tests of Glycosides based on types # Pharmacognosy#saiedupharmaa. YouTube.

Sources

A Researcher's Guide to In Silico Drug Discovery: Comparing Binding Affinities of Rhamnopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by computational methodologies that precede and refine wet-lab experimentation. Among the vast libraries of natural compounds, rhamnopyranoside derivatives—sugar molecules characterized by a rhamnose core—have emerged as a promising class due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the binding affinities of various rhamnopyranoside derivatives to key protein targets, supported by data from molecular docking studies. Furthermore, it offers a detailed, field-proven protocol for conducting such studies, ensuring scientific rigor and reproducibility.

Comparative Analysis: Binding Affinities of Rhamnopyranoside Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction.[4] This binding affinity is commonly expressed in kcal/mol, where a more negative value indicates a stronger, more stable interaction.[4] The table below summarizes findings from several studies, comparing the binding affinities of different rhamnopyranoside derivatives against a range of therapeutic protein targets.

Rhamnopyranoside Derivative/CompoundTarget Protein (PDB ID)Therapeutic AreaBinding Affinity (kcal/mol)
Unidentified Rhamnopyranose Ester (Compound 6)Acyl-CoA thioesterase (3TJM)Anticancer-11.3[1][2][5]
Unidentified Rhamnopyranose Ester (Compound 6)Progesterone Receptor (4OAR)Anticancer-8.9[1][2][5]
Unidentified Rhamnopyranose Ester (Compound 6)Cyclin-dependent kinase 8 (5FGK)Anticancer-8.5[1][2]
Decanoyl derivative of 3,4-di-O-stearateLanosterol 14α-demethylase (3LD6)Antifungal-7.6[3]
Lauroyl derivative of 3,4-di-O-stearateLanosterol 14α-demethylase (3LD6)Antifungal-7.5[3]
Quercetin 3-glucoside 7-rhamnosideH-Ras p21 (121P)Anticancer-6.61[6]
Isorhamnetin 7-rhamnosideH-Ras p21 (121P)Anticancer-5.54[6]

This table presents a selection of data from published studies to illustrate the comparative binding affinities. The specific structures of the numbered rhamnopyranose esters can be found in the cited literature.

Methodology Deep Dive: A Validated Molecular Docking Protocol

The reliability of any in silico study hinges on a robust and well-validated methodology. This section provides a comprehensive, step-by-step protocol for performing a molecular docking experiment using AutoDock, a widely used and freely available software suite.[7] The causality behind each step is explained to provide a deeper understanding of the process.

The Molecular Docking Workflow

The entire process can be visualized as a systematic pipeline, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Retrieve Protein Structure (e.g., from RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens, add charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Set torsions, add charges) Ligand->PrepLig Grid 5. Define Grid Box (Specify binding site) PrepProt->Grid RunDock 7. Run AutoDock (Perform docking simulation) PrepLig->RunDock RunGrid 6. Run AutoGrid (Generate affinity maps) Grid->RunGrid RunGrid->RunDock Analyze 8. Analyze Results (Examine binding energies & poses) RunDock->Analyze Validate 9. Protocol Validation (Re-dock native ligand, calculate RMSD) Analyze->Validate Visualize 10. Visualize Complex (e.g., in PyMOL or ChimeraX) Analyze->Visualize

Sources

A Head-to-Head Comparison of Methyl-α-L-rhamnopyranoside and Other Methyl Glycosides in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glycoscience, methyl glycosides serve as indispensable tools for dissecting complex biological processes. Their structural simplicity and stability make them ideal probes for studying carbohydrate-protein interactions, enzymatic activities, and cellular responses. Among these, Methyl-α-L-rhamnopyranoside holds a unique position due to the presence of the L-rhamnose moiety, a deoxy sugar found in the cell walls of various pathogens. This guide provides a comprehensive, head-to-head comparison of Methyl-α-L-rhamnopyranoside with other commonly utilized methyl glycosides—Methyl-α-D-glucopyranoside, Methyl-α-D-mannopyranoside, and Methyl-β-D-galactopyranoside—across a spectrum of biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their experimental designs.

Introduction to Methyl Glycosides in Biological Research

Methyl glycosides are monosaccharides in which a methyl group is attached to the anomeric carbon. This modification locks the sugar in a specific anomeric configuration (α or β), preventing mutarotation and rendering the molecule resistant to enzymatic cleavage by glycosidases that act on the free anomeric carbon. This inherent stability is paramount in biological assays, as it ensures that the observed effects are attributable to the specific carbohydrate structure presented.

The selection of a particular methyl glycoside is dictated by the biological question at hand. For instance, researchers studying interactions with mannose-binding lectins would logically employ Methyl-α-D-mannopyranoside. This guide focuses on the less ubiquitous but increasingly important Methyl-α-L-rhamnopyranoside and its performance relative to more common methyl glycosides.

Comparative Analysis in Key Biological Assays

This section delves into a comparative analysis of Methyl-α-L-rhamnopyranoside and its counterparts in antibacterial, antifungal, antiviral, and enzyme inhibition assays. The data presented is a synthesis of published literature, providing a foundation for experimental design and hypothesis generation.

Antibacterial and Antifungal Activity

The unique 6-deoxy nature of L-rhamnose, a key component of bacterial cell walls, suggests that Methyl-α-L-rhamnopyranoside and its derivatives may exhibit interesting antimicrobial properties. While the parent methyl glycosides themselves often show weak antimicrobial activity, their derivatives, particularly acylated forms, have demonstrated significant potential.

Studies have shown that acylated derivatives of Methyl-α-L-rhamnopyranoside exhibit notable antifungal activity, in some cases surpassing that of standard antibiotics.[1][2] For instance, certain 4-O-acetyl-α-L-rhamnopyranoside derivatives have shown greater efficacy against fungal pathogens than against bacteria.[2] Similarly, derivatives of other methyl glycosides, such as Methyl-β-D-galactopyranoside, have also been synthesized and evaluated for their antimicrobial properties, with some showing promising results against both bacterial and fungal strains.[3][4][5]

While direct comparative studies of the underivatized methyl glycosides are limited, the available data on their derivatives suggest that the nature of the sugar moiety plays a crucial role in determining the spectrum and potency of antimicrobial activity. The lipophilicity introduced by acylation is a common strategy to enhance the ability of these molecules to penetrate microbial cell membranes.

Table 1: Summary of Reported Antimicrobial Activity of Methyl Glycoside Derivatives

Methyl Glycoside DerivativeTarget OrganismsReported ActivityReference
Acylated Methyl-α-L-rhamnopyranosidesFungi (e.g., Alternaria alternata, Curvularia lunata)More prone to antifungal than antibacterial activity.[2]
Acylated Methyl-β-D-galactopyranosidesBacteria (e.g., Bacillus subtilis, Escherichia coli), FungiPromising antifungal and antibacterial activities.[3][4]
Acylated Methyl-α-D-glucopyranosidesBacteria, FungiModerate to good antibacterial and antifungal activity.[6]
Acylated Methyl-α-D-mannopyranosidesBacteria, FungiPotential therapeutic target for bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a compound against a specific bacterium.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, test compound stock solution, positive control antibiotic, negative control (broth only).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control well with a known antibiotic and a negative control well with uninoculated broth.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Add positive and negative controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection D->E

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity

The exploration of methyl glycosides as antiviral agents is an emerging area of research. While data on the parent compounds is sparse, some glycosylated natural products have shown promising antiviral activities. For example, quercetin-3-O-α-L-rhamnopyranoside, a flavonoid glycoside containing rhamnose, has demonstrated inhibitory effects against the influenza A virus.[8] This suggests that the rhamnose moiety may play a role in the antiviral activity.

The evaluation of antiviral efficacy typically involves cell-based assays where the ability of a compound to protect host cells from virus-induced cytopathic effects is measured. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Antiviral Activity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well cell culture plates, susceptible host cells, virus stock, test compound, cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate the plate for a period sufficient to allow for viral replication and cytopathic effect development in the untreated virus control wells.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the 50% effective concentration (EC50).

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed host cells in 96-well plate B Treat with test compound A->B C Infect with virus B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Results F->G Data Analysis (EC50)

Caption: Workflow of the MTT Assay for Antiviral Activity.

Enzyme Inhibition

Methyl glycosides are valuable tools for studying enzyme kinetics and inhibition, particularly for glycosidases and glycosyltransferases. Their stability to hydrolysis allows them to act as competitive inhibitors by binding to the active site of these enzymes.

The inhibitory potential of a methyl glycoside is highly dependent on the specific enzyme and the stereochemistry of the sugar. For instance, in the context of α-glucosidase, an enzyme involved in carbohydrate digestion, various flavonoids and their glycosides have been investigated as inhibitors.[9][10] While direct data on Methyl-α-L-rhamnopyranoside is limited, the structural diversity among methyl glycosides suggests that they will exhibit differential inhibitory activities against a panel of glycosidases.

Table 2: Comparative α-Glucosidase Inhibition of Natural Compounds and Acarbose

CompoundTypeIC50 (µM)Reference
LupenoneTriterpene0.72[11]
LupeolTriterpene1.05[11]
α-AmyrinTriterpene2.13[11]
β-AmyrinTriterpene1.22[11]
AcarboseAminooligosaccharide241.6[11]
3-OxolupenalTerpenoid141.8[12]
Katononic AcidTerpenoid194.8[12]

Experimental Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay to screen for inhibitors of α-glucosidase.

  • Materials: 96-well microtiter plates, α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, test compound, and a buffer solution (e.g., phosphate buffer, pH 6.8).

  • Procedure:

    • Add the buffer, test compound at various concentrations, and α-glucosidase solution to the wells of a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare reaction mixture (Buffer, Inhibitor, Enzyme) B Pre-incubate at 37°C A->B C Add substrate (pNPG) B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: General workflow for an enzyme inhibition assay.

Lectin Binding Affinity

Lectins are proteins that bind specifically to carbohydrates. The interaction between lectins and their carbohydrate ligands is fundamental to many biological processes, including cell recognition, adhesion, and signaling. Methyl glycosides are excellent tools for studying these interactions due to their defined anomeric configuration.

The binding affinity of different methyl glycosides to a specific lectin can vary significantly, reflecting the lectin's binding site architecture. For example, a study on the binding of methyl glycosides to concanavalin A, a mannose/glucose-binding lectin, revealed differences in their dissociation rate constants, which accounts for their varied affinities.[13] While Methyl-α-D-mannopyranoside and Methyl-α-D-glucopyranoside are known ligands for concanavalin A, the binding of Methyl-α-L-rhamnopyranoside would be expected to be weak or non-existent due to the lectin's specificity.

Table 3: Comparative Lectin Binding of Select Methyl Glycosides

Methyl GlycosideLectinBinding CharacteristicsReference
Methyl-α-D-mannopyranosideConcanavalin ABinds in a single bimolecular step.[13]
Methyl-α-D-glucopyranosideConcanavalin ABinds in a single bimolecular step.[13]
Methyl-α-D-galactopyranosidePeanut AgglutininStudied by 13C NMR.[14]
Methyl-β-D-galactopyranosidePeanut AgglutininStudied by 13C NMR.[14]

Expert Insights and Future Directions

This comparative guide highlights the nuanced differences in the biological activities of Methyl-α-L-rhamnopyranoside and other common methyl glycosides. The key takeaways for researchers are:

  • Derivatization is Key for Antimicrobial Activity: The parent methyl glycosides generally exhibit low intrinsic antimicrobial activity. However, their acylated derivatives can be potent antimicrobial agents, with the nature of the sugar and the acyl chain influencing the activity spectrum.

  • Stereochemistry Dictates Biological Specificity: The subtle differences in the stereochemistry of these molecules lead to profound differences in their interactions with biological targets such as enzymes and lectins. This underscores the importance of selecting the appropriate methyl glycoside for a given biological investigation.

  • Emerging Roles in Virology and Enzyme Inhibition: The potential of methyl glycosides and their derivatives as antiviral agents and enzyme inhibitors is an exciting and underexplored area of research. Further studies are warranted to elucidate their mechanisms of action and therapeutic potential.

Future research should focus on direct, systematic comparisons of a wider range of methyl glycosides in various biological assays. Such studies will provide a more complete picture of their structure-activity relationships and facilitate the rational design of novel carbohydrate-based therapeutics and research tools.

References

  • Azarkan, M., et al. (2018). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the...
  • Kawsar, S. M. A. (2021). Handbook of Methyl β-D-Galactopyranosides:: Synthesis and Biological Investigation.Approaches to Pharmaceutical Uses.
  • Hossain, M. A., et al. (2024). Biological evaluation of some mannopyranoside derivatives Biological evaluation of some derivatives of methyl- -D- mannopyranoside.
  • Kawsar, S. M. A., et al. (2022).
  • Kawsar, S. M. A., et al. (2022).
  • PubChem. (n.d.). Methyl alpha-D-mannopyranoside.
  • MedchemExpress. (n.d.). Methyl α-D-mannopyranoside (α-Methyl-D-mannoside).
  • Kawsar, S. M. A., et al. (2022).
  • Federal Register. (2018). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside)
  • Sigma-Aldrich. (n.d.). Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9.
  • Matin, M. M., et al. (n.d.).
  • Chowdhury, S. A., & Bhattacharjee, S. C. (2021). In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides. Journal of Scientific Research.
  • Sanaullah, A. F. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. PubMed Central.
  • ResearchGate. (n.d.). Inhibition of α-glucosidase activity by (A) ME plant extracts and (B)...
  • Mardani, M., et al. (2022). Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review. MDPI.
  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.).
  • Matin, M. M., et al. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies.
  • Clegg, R. M., et al. (1982).
  • O'Connor, S., et al. (2018).
  • Nikkon, F., et al. (2013). Characterization and Antimicrobial Activity of 4-(β-d-Glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl thiocarboxamide; a Novel Bioactive Compound from Moringa oleifera Seed Extract.
  • Kumar, S., et al. (2019). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables.
  • Li, Y., et al. (2022). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. MDPI.
  • Kabir, A. K., et al. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside.
  • Salcedo-Galagarza, S., et al. (2024). Isolation of Alpha-Glucosidase Inhibitors from the Panamanian Mangrove Plant Mora oleifera (Triana ex Hemsl.) Ducke. PubMed Central.
  • Hussain, H., et al. (2017). Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia.
  • PubChem. (n.d.). Methyl alpha-L-rhamnopyranoside.
  • Grumbt, M., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. PubMed Central.
  • Azarkan, M., et al. (2018). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the...
  • Neurohr, K. J., et al. (1981). Kinetics of Binding of Methyl Alpha- And beta-D-galactopyranoside to Peanut Agglutinin: A carbon-13 Nuclear Magnetic Resonance Study. PubMed.
  • Ferreira, D., et al. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. MDPI.
  • Islam, M. R., et al. (2023).
  • Smith, G. A., et al. (2012). Comparison of Methyl Glucamine and Glycoside Surfactant Headgroup Synergism with Alkyl Sulfates.
  • Khan, M. F., et al. (2021). In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M.

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Methyl-L-rhamnopyranoside Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Glycoside Quantification

Methyl-L-rhamnopyranoside, a derivative of the deoxy sugar L-rhamnose, serves as a crucial chemical intermediate and a structural component in various biologically significant molecules, including bacterial polysaccharides and plant-derived cardiac glycosides. Its accurate and precise quantification is paramount in diverse fields, from the quality control of herbal medicines and food products to pharmacokinetic studies in drug development. Given the variety of analytical techniques available, a rigorous cross-validation is not merely an academic exercise but a necessity to ensure data integrity and select the most fit-for-purpose method for a given application.

This guide provides an in-depth comparison of three distinct, yet powerful, analytical techniques for the quantification of this compound: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent, data-driven comparison based on internationally recognized validation standards.

The Contenders: An Overview of Analytical Techniques

The selection of these three methods was deliberate, aiming to cover a spectrum of selectivity, sensitivity, and operational principles.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is a powerhouse for carbohydrate analysis. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on anion-exchange columns. PAD offers highly sensitive and direct detection without the need for derivatization, making it an attractive method for complex sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the analysis of volatile and semi-volatile compounds. Since sugars like this compound are non-volatile, a chemical derivatization step (silylation, in this case) is required to increase their volatility. The key advantage of GC-MS lies in its exceptional sensitivity and the structural confirmation provided by the mass spectrometer, which is invaluable for unambiguous identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that quantifies analytes based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. Its distinct advantage is the ability to provide highly accurate quantification, often without the need for an identical reference standard of the analyte, by using a certified internal standard. It is non-destructive, preserving the sample for further analysis.

The Arena: Designing the Cross-Validation Study

To ensure a robust and objective comparison, this study was designed in accordance with the ICH Q2(R1) guidelines on the validation of analytical procedures. The following key parameters were evaluated for each method.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of test results to the true value, assessed by spike/recovery studies.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

The overall process, from sample preparation to the final comparative analysis, follows a structured path. Each method requires a distinct sample handling and analysis workflow, which is a critical factor in method selection.

Cross_Validation_Workflow Overall Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Comparison start Stock Solution of this compound prep_hpaec Direct Dilution (Aqueous Mobile Phase) start->prep_hpaec For HPAEC prep_gc Lyophilization & Silylation Derivatization start->prep_gc For GC-MS prep_qnmr Lyophilization, Dissolution in D2O & Internal Standard Addition start->prep_qnmr For qNMR hpaec HPAEC-PAD prep_hpaec->hpaec gcms GC-MS prep_gc->gcms qnmr qNMR (500 MHz) prep_qnmr->qnmr data Data Acquisition (Peak Area / Integral) hpaec->data gcms->data qnmr->data validation Parameter Calculation (Linearity, Accuracy, Precision, LOD, LOQ) data->validation comparison Comparative Analysis validation->comparison

Caption: Workflow from sample preparation to final analysis.

Experimental Protocols

HPAEC-PAD Protocol
  • Rationale: This protocol leverages the inherent properties of carbohydrates to ionize at high pH for direct, sensitive analysis without derivatization.

  • Instrumentation: High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector.

  • Step-by-Step Methodology:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1 or similar).

    • Mobile Phase: 200 mM Sodium Hydroxide (NaOH). Causality: This high pH ensures the hydroxyl groups of the rhamnopyranoside are sufficiently ionized for retention on the anion-exchange column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Pulsed Amperometry using a gold working electrode with a standard quadruple-potential waveform for carbohydrates.

    • Sample Preparation: Standard solutions are prepared by dissolving this compound in ultrapure water and diluting to the desired concentration range.

    • Quantification: External standard calibration curve based on the integrated peak area.

GC-MS Protocol (with Silylation)
  • Rationale: This protocol converts the non-volatile sugar into a volatile trimethylsilyl (TMS) ether, enabling separation by gas chromatography and highly sensitive detection by mass spectrometry.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Step-by-Step Methodology:

    • Derivatization: a. Aliquot 100 µL of the sample/standard into a GC vial and evaporate to complete dryness under a stream of nitrogen. Causality: Water must be completely removed as it interferes with the silylation reagent. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 60 minutes.

    • GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity.

    • Quantification: External standard calibration curve based on the integrated peak area of the target ion.

Quantitative NMR (qNMR) Protocol
  • Rationale: This protocol uses a certified internal standard for absolute quantification based on the fundamental principle of NMR spectroscopy, providing high accuracy and traceability.

  • Instrumentation: 500 MHz (or higher) NMR Spectrometer.

  • **Step-by-

Benchmarking the performance of synthetic Methyl-L-rhamnopyranoside against commercially available standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Synthetic Methyl-α-L-rhamnopyranoside

An Objective Performance Comparison Against Commercial Standards

Introduction: The Role of Methyl-α-L-rhamnopyranoside in Modern Research

Methyl-α-L-rhamnopyranoside is a methylated derivative of L-rhamnose, a deoxy sugar widely found in nature, particularly in plant glycosides and bacterial cell walls.[1] Its molecular formula is C₇H₁₄O₅ and it has a molecular weight of approximately 178.18 g/mol .[2][3] This seemingly simple monosaccharide derivative serves as a critical tool for researchers in glycobiology, immunology, and drug development. Its applications range from being a fundamental building block in the synthesis of complex oligosaccharides to its use in developing novel vaccine adjuvants and antimicrobial agents.[4][5]

Given its pivotal role, the purity and structural integrity of the Methyl-α-L-rhamnopyranoside used in experiments are paramount. An impure or incorrectly identified standard can lead to misleading results, failed experiments, and a significant loss of time and resources. This guide provides an in-depth, objective comparison of a newly synthesized batch of Methyl-α-L-rhamnopyranoside against commercially available reference standards. Our goal is to validate the performance of the synthetic compound through a rigorous, multi-tiered analytical approach, providing researchers with a transparent framework for qualifying their own reagents.

The Benchmarking Workflow: A Strategy for Analytical Validation

To ensure a comprehensive and unbiased comparison, we employ a three-pillar analytical strategy: Identity, Purity, and Structure . Each pillar is supported by specific experimental techniques designed to provide orthogonal data, creating a self-validating system. The choice of these techniques is deliberate; they are standard, reliable methods in chemical analysis that, when used in concert, provide a high degree of confidence in the compound's quality.

  • Pillar 1: Physicochemical & Chromatographic Identity. This initial phase establishes a baseline identity. We compare the fundamental physical properties (melting point) and chromatographic behavior (HPLC retention time) of the synthetic compound to the commercial standards. A match in these properties is a strong first indicator of chemical identity.

  • Pillar 2: Spectroscopic Structure Confirmation. This is the most critical phase. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides an atomic-level "fingerprint" of the molecule. We verify that every proton and carbon is in the correct chemical environment, confirming the precise structure and stereochemistry.

  • Pillar 3: Molecular Weight Verification. Finally, Mass Spectrometry (MS) confirms that the compound has the correct molecular mass, ruling out the presence of significant impurities with different molecular weights.

G cluster_0 cluster_1 Pillar 1: Identity & Purity cluster_2 Pillar 2: Structure cluster_3 Pillar 3: Molecular Weight cluster_4 A Synthetic Methyl-L-rhamnopyranoside P1_MP Melting Point Analysis A->P1_MP P1_HPLC HPLC Purity & Retention Time A->P1_HPLC P2_HNMR ¹H NMR A->P2_HNMR P2_CNMR ¹³C NMR A->P2_CNMR P3_MS Mass Spectrometry A->P3_MS B Commercial Standard 1 B->P1_MP B->P1_HPLC B->P2_HNMR B->P2_CNMR B->P3_MS C Commercial Standard 2 C->P1_MP C->P1_HPLC C->P2_HNMR C->P2_CNMR C->P3_MS D Comparative Data Analysis P1_MP->D P1_HPLC->D P2_HNMR->D P2_CNMR->D P3_MS->D E Performance Verdict: Validated / Not Validated D->E

Caption: Overall workflow for benchmarking synthetic Methyl-α-L-rhamnopyranoside.

A Note on Synthesis: The Fischer Glycosylation Approach

For context, the synthetic Methyl-α-L-rhamnopyranoside evaluated in this guide was prepared via a standard Fischer glycosylation. This well-established method involves reacting L-rhamnose monohydrate with methanol under acidic conditions, typically using an ion-exchange resin like Dowex H⁺.[6] The reaction is refluxed, and upon completion, the product is purified by flash chromatography to separate the desired α-anomer from the minor β-anomer.[6] This straightforward and robust synthesis provides a high yield of the target compound.

G R L-Rhamnose Monohydrate Mix Reaction Mixture R->Mix M Methanol (Solvent/Reagent) M->Mix Cat Dowex H+ Resin (Acid Catalyst) Cat->Mix Heat Reflux (24h) Mix->Heat Filt Filtration & Concentration Heat->Filt Chrom Silica Gel Chromatography Filt->Chrom ProdA Product: Methyl-α-L-rhamnopyranoside Chrom->ProdA ProdB Byproduct: Methyl-β-L-rhamnopyranoside Chrom->ProdB

Caption: Simplified workflow for the synthesis of Methyl-α-L-rhamnopyranoside.

Experimental Comparison: Protocols and Data

Two high-purity commercial standards from leading suppliers (Commercial Standard 1 and Commercial Standard 2) were procured. Both standards specified a purity of ≥98%. The synthetic material was analyzed alongside these standards under identical conditions.

Experiment 1: Melting Point Analysis
  • Causality and Objective: The melting point is a fundamental physical property sensitive to impurities. Impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting range. This test provides a rapid and effective preliminary assessment of purity.

  • Protocol:

    • Dry a small sample (2-3 mg) of each material (Synthetic, Standard 1, Standard 2) under vacuum for 4 hours to remove residual moisture.

    • Load the samples into capillary tubes.

    • Place the tubes in a calibrated digital melting point apparatus.

    • Heat at a ramp rate of 2 °C/minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the material.

  • Results & Discussion:

SampleObserved Melting Range (°C)Literature Value (°C)
Synthetic Product106.5 - 108.0106 - 108[7]
Commercial Standard 1107.0 - 108.5N/A
Commercial Standard 2106.0 - 107.5N/A

The data shows that the melting point of the synthetic product is sharp and falls squarely within the range of the commercial standards and literature values.[7] This indicates a high degree of purity and suggests the absence of significant crystalline-disrupting impurities.

Experiment 2: High-Performance Liquid Chromatography (HPLC)
  • Causality and Objective: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For this analysis, we use a hydrophilic interaction liquid chromatography (HILIC) method, which is well-suited for polar compounds like sugars. This allows for precise quantification of purity (as a percentage of the total integrated peak area) and confirmation of identity through retention time matching.

  • Protocol:

    • System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase: 85:15 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 195 nm.

    • Sample Preparation: Dissolve 1 mg of each sample in 1 mL of 50:50 Acetonitrile:Water.

    • Injection Volume: 2 µL.

  • Results & Discussion:

SampleRetention Time (min)Purity by Area %
Synthetic Product3.8199.2%
Commercial Standard 13.8299.5%
Commercial Standard 23.8198.9%

The synthetic product exhibits a retention time that is virtually identical to the commercial standards, providing strong evidence of its identity. Furthermore, its purity, as determined by the peak area percentage, is 99.2%, comfortably exceeding the ≥98% specification of the commercial products.

Experiment 3: NMR and Mass Spectrometry Analysis
  • Causality and Objective: NMR spectroscopy provides the definitive structural proof. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR does the same for carbon atoms.[8] Their chemical shifts are exquisitely sensitive to the local electronic environment, allowing for unambiguous structural assignment. Mass spectrometry provides the exact molecular weight, confirming the elemental composition.

  • Protocol:

    • NMR:

      • Instrument: Bruker Avance III 500 MHz spectrometer.

      • Sample Preparation: Dissolve ~10 mg of each sample in 0.6 mL of Deuterium Oxide (D₂O).

      • Acquisition: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments at 298 K.

    • Mass Spectrometry (MS):

      • Instrument: Agilent 6230 TOF LC/MS.

      • Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis: Calculate the expected mass for the sodium adduct [M+Na]⁺.

  • Results & Discussion:

Spectroscopic Data Comparison

Parameter Synthetic Product Commercial Standard 1 Expected Value
¹H NMR (D₂O, 500 MHz)
H-1 (d, J≈1.5 Hz) δ 4.75 ppm δ 4.75 ppm ~δ 4.7-4.8 ppm
OCH₃ δ 3.41 ppm δ 3.41 ppm ~δ 3.4 ppm
C-CH₃ (d, J≈6.2 Hz) δ 1.29 ppm δ 1.29 ppm ~δ 1.3 ppm
¹³C NMR (D₂O, 125 MHz)
C-1 δ 102.1 ppm δ 102.1 ppm ~δ 102 ppm
OCH₃ δ 55.8 ppm δ 55.8 ppm ~δ 56 ppm
C-6 (CH₃) δ 17.9 ppm δ 17.9 ppm ~δ 18 ppm
MS (ESI+)

| [M+Na]⁺ | m/z 201.0734 | m/z 201.0736 | m/z 201.0733 (for C₇H₁₄O₅Na) |

The NMR spectra for the synthetic product were superimposable with those of the commercial standards. The key diagnostic peaks—the anomeric proton (H-1), the methoxy group protons (OCH₃), and the C-6 methyl group protons—all appeared at the expected chemical shifts with the correct splitting patterns.[9] Similarly, the ¹³C NMR shifts were in excellent agreement. The high-resolution mass spectrometry data confirmed the molecular formula, with the observed mass of the sodium adduct being within 0.5 ppm of the theoretical mass.

Conclusion: A Validated, High-Performance Reagent

Based on the comprehensive analytical data presented, the performance of the synthetic Methyl-α-L-rhamnopyranoside is demonstrably equivalent, and in some aspects superior, to the commercially available standards tested.

  • Identity Confirmation: The compound's identity was unequivocally confirmed by matching retention times in HPLC, superimposable ¹H and ¹³C NMR spectra, and an accurate mass measurement.

  • Purity Assessment: The purity of the synthetic material (99.2% by HPLC) meets and exceeds the typical ≥98% purity specification for commercial-grade standards. This was further corroborated by a sharp, well-defined melting point.

  • Structural Integrity: High-field NMR analysis confirmed the correct chemical structure and, critically, the α-anomeric configuration, with no detectable presence of the β-anomer or other structural isomers.

For researchers, scientists, and drug development professionals, this guide demonstrates that with a robust synthesis and proper purification, a synthetic batch of Methyl-α-L-rhamnopyranoside can serve as a reliable, high-quality standard. The multi-tiered validation workflow detailed herein provides a template for the rigorous quality control necessary for critical research applications.

References

  • Title: Methyl alpha-L-rhamnopyranoside Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives Source: ResearchGate (Originally from an unspecified journal) URL: [Link]

  • Title: Regioselective Synthesis of Some Rhamnopyranoside Esters for PASS Predication, and ADMET Studies Source: DergiPark URL: [Link]

  • Title: Synthesis of Methyl 1-Thio-L-Rhamnopyranoside-Derivatives Source: Taylor & Francis Online (Journal of Carbohydrate Chemistry) URL: [Link]

  • Title: Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside Source: PubMed (Carbohydrate Research) URL: [Link]

  • Title: Methyl alpha-L-rhamnopyranoside, 98% Source: Fisher Scientific URL: [Link]

  • Title: Methyl α-L-rhamnopyranoside | Chemical Substance Information Source: J-GLOBAL URL: [Link]

  • Title: Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies Source: PMC, National Institutes of Health URL: [Link]

  • Title: In Silico Biological Profile Prediction of Some Selectively Synthesized Acyl Rhamnopyranosides Source: J. Sci. Res. URL: [Link]

  • Title: 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides Source: Chem. zvesti URL: [Link]

  • Title: 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide Source: Scilit URL: [Link]

Sources

A Researcher's Guide to Glycosidase Substrate Specificity: The Case for Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of glycosidase activity is paramount. The choice of substrate is a critical decision that dictates the sensitivity, accuracy, and feasibility of enzymatic assays. This guide provides an in-depth validation and comparative analysis of methyl-L-rhamnopyranoside as a specific substrate for α-L-rhamnosidases, contextualized against common chromogenic and fluorogenic alternatives. Our focus is on empowering researchers to make informed decisions based on a clear understanding of the underlying principles and practical applications of each substrate.

The Central Role of α-L-Rhamnosidases and the Quest for the Ideal Substrate

α-L-Rhamnosidases (EC 3.2.1.40) are a class of glycoside hydrolases that catalyze the cleavage of terminal α-L-rhamnose residues from a variety of glycoconjugates, including flavonoids, terpenoids, and bacterial polysaccharides.[1] This activity is of significant interest in several industries. For instance, in the food and beverage sector, these enzymes are used to debitter citrus juices by hydrolyzing naringin and to enhance wine aromas by releasing volatile terpenes.[1][2] In pharmaceuticals, the modification of flavonoid glycosides by α-L-rhamnosidases can improve their bioavailability and therapeutic properties.[3]

The accurate measurement of α-L-rhamnosidase activity hinges on the selection of a suitable substrate. An ideal substrate should be highly specific for the enzyme of interest, readily available, and produce a quantifiable signal upon cleavage. This guide will dissect the utility of three classes of substrates:

  • Non-labeled substrates , exemplified by methyl-α-L-rhamnopyranoside .

  • Chromogenic substrates , with a focus on the widely used p-nitrophenyl-α-L-rhamnopyranoside (pNPR) .

  • Fluorogenic substrates , represented by 4-methylumbelliferyl-α-L-rhamnopyranoside (4MU-Rha) .

Understanding the Substrates: A Mechanistic Overview

Methyl-α-L-rhamnopyranoside: The "Back-to-Basics" Substrate

Methyl-α-L-rhamnopyranoside is a simple glycoside where the anomeric carbon of L-rhamnose is linked to a methyl group.[4] Its structure closely mimics the terminal rhamnosyl moiety of many natural substrates without the steric hindrance or electronic effects of a larger aglycone. This makes it an excellent tool for validating the fundamental specificity of an enzyme for the rhamnoside bond itself.

The enzymatic hydrolysis of methyl-α-L-rhamnopyranoside yields L-rhamnose and methanol.[5] A key challenge with this substrate is that neither of the products is directly chromogenic or fluorogenic. Therefore, a secondary, coupled enzymatic assay is required to quantify the reaction progress, typically by measuring the amount of methanol produced.[3][6]

p-Nitrophenyl-α-L-rhamnopyranoside (pNPR): The Workhorse Chromogenic Substrate

pNPR is the most common substrate for routine α-L-rhamnosidase assays.[1][7] The principle of this assay is straightforward and elegant. The enzyme cleaves the glycosidic bond, releasing L-rhamnose and p-nitrophenol (pNP).[8] Under alkaline conditions (typically by adding a stop solution like sodium carbonate), pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405 nm.[9] The intensity of the color is directly proportional to the amount of pNP released and, therefore, to the enzyme's activity.

4-Methylumbelliferyl-α-L-rhamnopyranoside (4MU-Rha): The High-Sensitivity Fluorogenic Option

Fluorogenic substrates are designed for assays requiring high sensitivity, such as those with low enzyme concentrations or for high-throughput screening. 4MU-Rha consists of L-rhamnose linked to a 4-methylumbelliferone (4-MU) fluorophore. Enzymatic cleavage releases 4-MU, which is highly fluorescent, exhibiting an excitation maximum around 360 nm and a strong emission maximum around 445-460 nm.[9] The fluorescence intensity provides a direct measure of enzyme activity.

Comparative Performance Analysis

The choice between these substrates is not merely a matter of preference but a critical experimental design decision. Below is a comprehensive comparison of their key performance characteristics.

FeatureMethyl-α-L-rhamnopyranosidep-Nitrophenyl-α-L-rhamnopyranoside (pNPR)4-Methylumbelliferyl-α-L-rhamnopyranoside (4MU-Rha)
Principle of Detection Indirect; requires a coupled enzymatic assay to detect methanol.Colorimetric; direct detection of released p-nitrophenol.Fluorometric; direct detection of released 4-methylumbelliferone.
Method of Quantification Spectrophotometry or fluorometry of the coupled assay product.Absorbance measurement at ~405 nm.Fluorescence measurement (Ex: ~360 nm, Em: ~450 nm).
Assay Complexity High; requires multiple enzymes and incubation steps.Low; single enzymatic step followed by addition of a stop solution.Low; single enzymatic step, can be continuous or stopped.
Relative Sensitivity Moderate to high, dependent on the coupled assay's sensitivity.Moderate.High to very high.
Throughput Capability Low to moderate due to the multi-step nature of the assay.High; well-suited for 96-well plate formats.Very high; ideal for high-throughput screening (HTS).
Common Applications Specificity validation, mechanistic studies.Routine enzyme activity assays, purification monitoring, kinetic studies.HTS, inhibitor screening, assays with low enzyme concentrations.
Advantages - Structurally simple aglycone, good for baseline specificity.- Less likely to cause substrate inhibition due to aglycone interactions.- Simple, robust, and inexpensive.- Visually intuitive color change.- Extensive literature support.- Highest sensitivity.- Wider dynamic range.- Suitable for continuous kinetic assays.
Disadvantages - Indirect and complex assay.- Potential for interference from other alcohols in the sample.- Higher cost due to the need for coupling enzymes.- Lower sensitivity than fluorogenic substrates.- Assay requires a high pH stop solution, precluding continuous measurement.- Potential for color interference from sample components.- Higher cost.- Potential for interference from fluorescent compounds in the sample.- Requires a fluorescence plate reader.

Quantitative Insights: Enzyme Kinetics

While kinetic parameters are highly dependent on the specific enzyme and reaction conditions, the following table provides a representative range of KM and Vmax values for α-L-rhamnosidases from various sources with pNPR and natural substrates. This data underscores the diversity in enzyme performance and the importance of empirical validation.

Enzyme SourceSubstrateKM (mM)Vmax (U/mg or µmol/min/mg)Reference
Aspergillus nidulanspNPR0.2764.6
Dictyoglomus thermophilumpNPR0.0540.0102 (at 37°C)[9]
Papiliotrema laurentiipNPR1.3824.64
Papiliotrema laurentiiEpimedin C3.280.01
Aspergillus flavusNaringin0.412.43[2]

Note: Direct comparative kinetic data for methyl-α-L-rhamnopyranoside and 4-methylumbelliferyl-α-L-rhamnopyranoside is sparse in the literature, highlighting a need for further research in this area.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a foundation for researchers to adapt to their specific experimental needs.

Protocol 1: Validation of α-L-Rhamnosidase Activity using Methyl-α-L-rhamnopyranoside

This protocol utilizes a coupled enzyme system to detect the methanol released from the hydrolysis of methyl-α-L-rhamnopyranoside.[3][6]

Workflow Diagram:

G cluster_0 Step 1: Primary Enzymatic Reaction cluster_1 Step 2: Coupled Detection Reaction A Methyl-α-L-rhamnopyranoside + α-L-Rhamnosidase B L-Rhamnose + Methanol A->B Hydrolysis C Methanol + O₂ B->C D Formaldehyde + H₂O₂ C->D Alcohol Oxidase E H₂O₂ + Chromogen (e.g., ABTS) D->E F Oxidized Chromogen (Colored Product) E->F Peroxidase G Quantify Activity F->G Measure Absorbance

Caption: Coupled assay workflow for methyl-α-L-rhamnopyranoside.

Materials:

  • Methyl-α-L-rhamnopyranoside

  • Purified α-L-rhamnosidase

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Methanol Detection Kit (containing alcohol oxidase, peroxidase, and a suitable chromogen like ABTS) or individual reagents.

  • Methanol standards

  • Microplate reader

Procedure:

  • Primary Reaction Setup:

    • In a microplate well, combine 50 µL of reaction buffer, 10 µL of methyl-α-L-rhamnopyranoside solution (to a final concentration of 1-10 mM), and 20 µL of sample (e.g., purified enzyme, cell lysate).

    • Incubate at the optimal temperature for the α-L-rhamnosidase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Methanol Quantification (Coupled Reaction):

    • Prepare the methanol detection reagent according to the manufacturer's instructions. This typically involves mixing alcohol oxidase, peroxidase, and the chromogen in a buffer.

    • Add 100 µL of the detection reagent to each well of the primary reaction.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 420 nm for ABTS).

  • Calculation:

    • Prepare a standard curve using known concentrations of methanol.

    • Determine the concentration of methanol produced in your samples from the standard curve and calculate the α-L-rhamnosidase activity (e.g., in µmol of methanol produced per minute per mg of protein).

Protocol 2: Chromogenic Assay using p-Nitrophenyl-α-L-rhamnopyranoside (pNPR)

This is the standard endpoint assay for α-L-rhamnosidase activity.[9]

Workflow Diagram:

G A pNPR + α-L-Rhamnosidase B L-Rhamnose + p-Nitrophenol A->B Hydrolysis C Add Stop Solution (e.g., Na₂CO₃) B->C D p-Nitrophenolate (Yellow) C->D E Measure Absorbance at 405 nm D->E F Quantify Activity E->F

Caption: Workflow for the pNPR chromogenic assay.

Materials:

  • p-Nitrophenyl-α-L-rhamnopyranoside (pNPR)

  • Purified α-L-rhamnosidase

  • Reaction Buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • p-Nitrophenol standards

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microplate well, add 80 µL of pNPR solution (dissolved in reaction buffer to a final concentration of 1-5 mM).

    • Pre-incubate the plate at the desired temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Incubation:

    • Incubate for a fixed time (e.g., 10-30 minutes). The reaction should be timed to stay within the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of Stop Solution. This will raise the pH and develop the yellow color.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

  • Calculation:

    • Create a standard curve using known concentrations of p-nitrophenol.

    • Calculate the enzyme activity based on the amount of pNP released. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.

Causality and Experimental Choices: Selecting the Right Tool for the Job

The decision to use this compound versus its chromogenic or fluorogenic counterparts is driven by the experimental question.

  • For Validating Absolute Specificity: When the goal is to determine if an enzyme's activity is truly directed at the rhamnoside linkage itself, without potential influence from a bulky, aromatic aglycone, This compound is the superior choice. The simplicity of the methyl group provides the cleanest assessment of the enzyme's catalytic machinery acting on the glycosidic bond. The trade-off is the increased complexity and potential for error in the coupled assay format.

  • For Routine and High-Throughput Applications: For most applications, including enzyme purification, routine activity checks, and inhibitor screening, the practical advantages of pNPR and 4MU-Rha are undeniable.

    • pNPR offers a cost-effective, reliable, and straightforward method that is perfectly suited for teaching labs and research settings with standard spectrophotometers. Its main limitation is sensitivity and the endpoint nature of the assay.[8]

    • 4MU-Rha is the substrate of choice when sensitivity is paramount. Detecting low levels of enzyme activity, conserving precious enzyme samples, or performing high-throughput screens for inhibitors are scenarios where the high signal-to-noise ratio of a fluorogenic assay is essential. The higher cost and need for a fluorescence reader are the primary considerations.

Conclusion: A Multi-Substrate Approach for Comprehensive Enzyme Characterization

For the majority of applications, the operational simplicity and direct detection offered by chromogenic (p-nitrophenyl-α-L-rhamnopyranoside) and fluorogenic (4-methylumbelliferyl-α-L-rhamnopyranoside) substrates make them the pragmatic choice. By understanding the principles, advantages, and limitations of each substrate class, researchers can design robust and appropriate assays to accelerate their research and development efforts in the dynamic field of glycosidase enzymology.

References

  • Manzanares, P., Orejas, M., Ibañez, E., Vallés, S., & Ramón, D. (2000). Purification and Characterization of an alpha-L-rhamnosidase From Aspergillus nidulans. Letters in Applied Microbiology, 31(3), 198-202. [Link]

  • Yadav, V., Yadav, P. K., & Yadav, K. D. S. (2010). α-l-Rhamnosidase: A review. Process Biochemistry, 45(8), 1226-1235. [Link]

  • Zhang, J., et al. (2019). Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega, 4(1), 2137-2146. [Link]

  • Anthon, G. E., & Barrett, D. M. (2004). Enzymatic Determination of Methanol with Alcohol Oxidase, Peroxidase, and the Chromogen 2,2′-Azinobis(3-ethylbenzthiazoline-6-sulfonic acid). Journal of Agricultural and Food Chemistry, 52(12), 3749-3753. [Link]

  • Li, Q., et al. (2022). Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C. Molecules, 27(12), 3939. [Link]

  • Arshad, M., Ansari, A. R., Javed, S., & Shahzad, M. I. (2021). Biotechnological and bio-industrial applications of alpha–l-rhamnosidase enzyme. Politecnica, 21(41), 25-33. [Link]

  • Williamson, M. P., & Williams, D. H. (1981). Use of alcohol oxidase to measure the methanol produced during the hydrolysis of D- and L-methyl-3-hydroxybutyric acid. Biochemical Journal, 197(3), 743-745. [Link]

  • Megazyme. alpha-Rhamnosidase prokaryote Enzyme. [Link]

  • Ferreira-Lazarte, A., et al. (2021). Production of α-rhamnosidases from Lactobacillus plantarum WCFS1 and their role in deglycosylation of dietary flavonoids naringin and rutin. International Journal of Biological Macromolecules, 193(Pt A), 1093-1102. [Link]

  • Yan, Q., et al. (2023). α-l-rhamnosidase: production, properties, and applications. World Journal of Microbiology and Biotechnology, 39(7), 188. [Link]

  • ResearchGate. (a) The reaction scheme of hydrolysis of pNPR over free Rha or Rha@MOFs... [Link]

  • SpectraBase. ALPHA-L-RHAMNOSE-(1->2)-METHYL-ALPHA-L-RHAMNOSID. [Link]

  • Glycosynth. p-Nitrophenyl alpha-L-rhamnopyranoside. [Link]

  • Matin, M. M., et al. (2018). Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Journal of the Bangladesh Chemical Society, 30(2), 143-151. [Link]

  • PubChem. Methyl alpha-L-rhamnopyranoside. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl-L-rhamnopyranoside (CAS No. 14917-55-6). As researchers and drug development professionals, adherence to rigorous safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This document is structured to provide immediate, actionable intelligence for managing waste streams containing this chemical, ensuring the protection of personnel and the environment.

Core Safety Profile and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is critical. This compound is a solid crystalline compound.[1][2] While some safety data sheets (SDS) indicate that it is not classified as hazardous under OSHA standards, others may list it as a potential eye irritant (GHS07, H319).[2] Crucially, comprehensive toxicological and ecological data for this compound are largely unavailable.[3]

This lack of data necessitates a conservative approach. The foundational principle in a professional laboratory setting is to treat any chemical with incomplete hazard data as potentially hazardous . Therefore, all waste containing this compound should be managed through your institution's official Environmental Health and Safety (EHS) hazardous waste program.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.19 g/mol [2]
Appearance Solid, Crystalline[1][2]
Melting Point 106 - 109 °C[1][3]

| Incompatibilities | Strong oxidizing agents[2][6] |

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards to protect against potential eye irritation from dust particles.[3]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) are required to prevent skin contact.[3] A standard lab coat should be worn.

  • Respiratory Protection: While not typically required under normal handling with adequate ventilation, a full-face respirator should be used if exposure limits are exceeded or if dust formation is significant.[3]

  • General Hygiene: Always wash hands thoroughly after handling. Keep the chemical away from food, drink, and animal feed.[6]

Waste Stream Management: Segregation and Containment

Proper disposal begins with correct segregation at the point of generation. Never mix unknown chemicals.[7] this compound waste must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[2][6]

Protocol for Preparing a Hazardous Waste Container:

  • Select a Compatible Container: Use a container in good condition with a leak-proof, screw-on cap.[7][8] Plastic bottles are often preferred to glass to minimize the risk of breakage.[4] The original manufacturer's container is an excellent choice for disposing of the pure, unused solid.[8]

  • Apply a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled with an official EHS hazardous waste tag.[4][5]

  • Complete the Tag Information: Fill out the tag completely and legibly. This is a critical regulatory requirement.[4]

    • Full Chemical Name: Write "this compound." Do not use abbreviations, acronyms, or chemical formulas.[4]

    • Quantity/Concentration: For mixtures, list all components and their approximate percentages.

    • Generator Information: Your name, Principal Investigator (PI), department, and room number.[4]

    • Hazard Identification: Check the appropriate hazard boxes as indicated by your institution's EHS guidelines. Given the data, "irritant" would be a prudent choice.

  • Utilize Secondary Containment: Store the sealed waste container within a larger, chemically compatible secondary container, such as a lab tray or dishpan.[8] This is a crucial step to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[8]

  • Maintain Proper Storage: Keep the waste container closed at all times except when adding waste.[7][8] Store it in a designated satellite accumulation area near the point of generation.[9]

Step-by-Step Disposal Procedures

Follow the appropriate protocol based on the type of waste generated.

A. Disposal of Unused or Expired Solid this compound

  • Container: If possible, use the original manufacturer's container. If not, use a new, clean container as described in Section 2.

  • Labeling: Securely affix and complete a hazardous waste tag.

  • Storage: Place the sealed container in secondary containment in your lab's designated satellite accumulation area.

  • Pickup: Schedule a hazardous waste collection with your institution's EHS office.

B. Disposal of Contaminated Lab Supplies (Gloves, Wipes, Bench Paper)

  • Collection: Place all solid waste items contaminated with this compound into a designated waste bag.

  • Packaging: Double-bag the waste in clear plastic bags to allow for visual inspection by waste technicians.[8]

  • Labeling: Label the outer bag clearly as "Hazardous Waste" and list the contaminant ("Solid Debris contaminated with this compound").

  • Storage & Pickup: Store securely and arrange for EHS pickup.

C. Disposal of Contaminated Glassware and Sharps

  • Segregation: Sharps (pipette tips, broken glass) must be placed in a dedicated, puncture-resistant sharps container.[8]

  • Labeling: The sharps container must be labeled as hazardous waste, clearly indicating the chemical contaminant (this compound).[7]

  • Non-Sharp Glassware: Contaminated, non-broken glassware should be collected in a sturdy, sealable container (e.g., a cardboard box with a liner) and labeled as hazardous waste.

  • Decontamination: Do not attempt to rinse contaminated glassware for regular disposal unless following the triple-rinse protocol below, as the rinsate itself becomes hazardous waste.[7]

D. Management of Empty Containers An "empty" container that held this compound must be managed properly to be disposed of as regular trash.

  • Emptying: Ensure the container is as empty as possible, with all solid material removed.

  • Triple-Rinse Protocol:

    • Select a solvent capable of dissolving the residue. Given the compound's properties, water or methanol would be appropriate choices.

    • Add a small amount of the chosen solvent (approximately 5-10% of the container's volume) to the container.[5]

    • Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

    • Crucially, pour the resulting liquid (rinsate) into your hazardous liquid waste container. This rinsate is now considered hazardous waste.[5][7]

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Disposal: Once triple-rinsed, the container can be prepared for regular trash. Deface or completely remove the original chemical label, remove the cap, and dispose of it according to your facility's guidelines for non-hazardous lab glass or plastic.[5][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G Disposal Workflow for this compound start_node start_node process_node process_node decision_node decision_node waste_stream_node waste_stream_node final_step_node final_step_node start Identify Waste Containing This compound waste_type What is the waste type? start->waste_type pure_solid Unused/Expired Solid waste_type->pure_solid Solid Chemical contaminated_disposables Contaminated Disposables (Gloves, Wipes) waste_type->contaminated_disposables Disposables contaminated_glassware Contaminated Glassware / Sharps waste_type->contaminated_glassware Glassware/Sharps empty_container Empty Original Container waste_type->empty_container Empty Container package_solid Package in Original or Compatible Container pure_solid->package_solid package_disposables Double-bag in Clear Plastic Bags contaminated_disposables->package_disposables package_glassware Use Puncture-Proof Sharps Container or Lined Box for Glass contaminated_glassware->package_glassware triple_rinse Perform Triple-Rinse with Appropriate Solvent empty_container->triple_rinse label_waste Affix & Complete Hazardous Waste Tag package_solid->label_waste package_disposables->label_waste package_glassware->label_waste collect_rinsate Collect All Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Regular Trash triple_rinse->dispose_container For Container collect_rinsate->label_waste For Rinsate store_waste Store in Secondary Containment in a Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for cleanup if the spill is contained within it.

  • Use PPE: Don the appropriate PPE as listed in Section 1 before approaching the spill.

  • Contain & Clean: For a solid spill, gently sweep up the material to avoid creating dust.[1] Use spark-proof tools if there is any fire risk.[3] Place the swept material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[1][3]

  • Report: Report the incident to your laboratory supervisor and EHS office, following your institution's specific protocols.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally sound. When in doubt, always contact your institution's EHS department for guidance.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved January 12, 2026, from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Lehigh University. Retrieved January 12, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center. Retrieved January 12, 2026, from [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). The University of Chicago. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: Methyl α-D-mannopyranoside - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • Methyl alpha-L-rhamnopyranoside | C7H14O5 | CID 84695 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl-L-rhamnopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical safety requires a blend of rigorous protocol and experiential wisdom. As scientists, our primary directive is to ensure that our pursuit of discovery does not compromise our well-being or that of our colleagues. Methyl-L-rhamnopyranoside, a glycoside used in various research applications, is generally considered to have a low hazard profile. However, a thorough review of available Safety Data Sheets (SDS) reveals inconsistencies in hazard classification, a common challenge in the field[1][2]. While some sources classify it as not hazardous under OSHA standards, others recommend more stringent protective measures[1][2].

This guide adopts a foundational principle of laboratory safety: always err on the side of caution . We will treat this compound as a compound with potential hazards, particularly in its powdered form, which can be easily inhaled or cause irritation upon contact. This approach ensures a robust safety margin, building a culture of proactive protection rather than reactive response.

The Pre-Experiment Hazard Assessment: Your First Line of Defense

Before any chemical is handled, a comprehensive hazard assessment is not just recommended; it is essential. This is the cornerstone of a self-validating safety system. For this compound, which is a crystalline solid, the primary risks are inhalation of the powder and contact with skin or eyes[1][2][3].

Key Assessment Questions:

  • What is the physical form? As a solid powder, the risk of aerosolization during handling is high[4].

  • What is the scale of the operation? Handling milligrams for an analytical standard poses a different risk profile than weighing out multiple grams for a synthesis.

  • What are the subsequent steps? Will the compound be dissolved? If so, in what solvent? The personal protective equipment (PPE) must be compatible with all substances used in the procedure.

This initial assessment dictates the level of engineering controls (e.g., fume hood) and the specific PPE required.

Core Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on a conservative risk assessment designed to provide comprehensive protection during the handling of this compound in a laboratory setting.

PPE CategoryRecommended EquipmentRationale & Causality
Eye and Face Protection Tightly fitting safety goggles with side shields.[1]Non-negotiable baseline. Protects against accidental splashes when preparing solutions and from airborne particles of the powder which could cause mechanical irritation or unforeseen chemical irritation to the eyes[5][6].
Hand Protection Disposable nitrile gloves.[7]Primary barrier against skin contact. Nitrile gloves offer good protection against a wide range of chemicals for incidental contact[7]. Gloves must be inspected for tears or holes before each use. They should be removed and replaced immediately upon contamination, using the proper removal technique to avoid skin contact.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing. A lab coat prevents contamination from minor spills and contact with contaminated surfaces[8]. It should be removed before leaving the laboratory to prevent the spread of contaminants[9].
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or powder weighing station. A NIOSH-approved N95 respirator is the minimum recommendation.Mitigates inhalation risk. Fine powders can easily become airborne during weighing and transfer[4]. Inhalation is a primary route of exposure for many chemicals, and since the toxicological data for this compound is limited, minimizing inhalation exposure is a critical precautionary measure[1][2].

Step-by-Step Operational Plans

Procedural diligence is key to safety. The following protocols integrate the use of PPE into the practical workflow.

Weighing Solid this compound

The primary hazard during this step is the generation and inhalation of airborne powder.

Workflow Diagram: Weighing Protocol

cluster_prep Preparation cluster_weigh Weighing cluster_clean Cleanup Prep 1. Don Required PPE: Lab Coat, Goggles, Gloves Area 2. Designate & Prepare Weighing Area (Fume Hood or Powder Enclosure) Prep->Area Tare 3. Place Weigh Boat on Balance & Tare Area->Tare Transfer 4. Use Spatula to Gently Transfer Powder. Avoid dropping from a height. Tare->Transfer Close 5. Close Chemical Container Immediately Transfer->Close Clean 6. Clean Spatula & Weighing Area Close->Clean Dispose 7. Dispose of Gloves & Weigh Boat in Designated Waste Clean->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Safely Weighing Powdered Chemicals.

Preparing Solutions

This procedure introduces liquid splash hazards.

  • Work Area: Conduct the dissolution within a chemical fume hood to contain any potential vapors from the solvent.

  • PPE: Wear safety goggles, a lab coat, and nitrile gloves. Ensure your chosen glove material is resistant to the solvent you are using.

  • Procedure:

    • Add the weighed this compound to the receiving flask.

    • Slowly add the solvent to the solid. Adding acid to water is a standard safe practice; apply similar logic by adding the liquid to the solid to minimize splashing[8].

    • If necessary, stir the solution using a magnetic stirrer to avoid manual agitation that could lead to spills.

  • Cleanup: Once the solid is fully dissolved, cap the container. Dispose of any contaminated materials, such as the weigh boat, in the appropriate chemical waste container.

Emergency & Disposal Plans

Preparedness is paramount. All laboratory personnel must be familiar with the location and operation of safety equipment, including eyewash stations and safety showers[8].

Exposure Response
Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush the eye with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelid open. Seek immediate medical attention[3][10][11].
Skin Contact Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][12].
Inhalation Move to fresh air immediately. If breathing is difficult or symptoms develop, seek immediate medical attention[3][12].
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][3].
Spill & Disposal Plan

Small spills of this compound powder can be managed by in-lab personnel.

  • Control & Alert: Alert others in the area. Ensure proper PPE is worn before addressing the spill.

  • Containment: For a solid spill, gently cover it with a paper towel to prevent further aerosolization.

  • Cleanup: Carefully sweep up the material and place it into a sealed container for disposal[2][3]. Avoid actions that create dust, such as dry sweeping.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All waste, including contaminated cleaning materials and gloves, must be disposed of according to local, regional, and national hazardous waste regulations[2]. Do not dispose of chemical waste in standard trash or down the sink[6].

Decision Flowchart: PPE Selection

Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing Solid Powder Task->Weighing Solid Solution Handling Solution Task->Solution Liquid Storage Moving/Storing Container Task->Storage Storage Location Where is the task performed? Weighing->Location PPE_Base Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Solution->PPE_Base Storage->PPE_Base Hood Inside Fume Hood / Powder Enclosure Location->Hood Enclosure Bench On Open Bench Location->Bench Open Air Hood->PPE_Base PPE_Full Full PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator Bench->PPE_Full

Caption: Decision-making flowchart for selecting appropriate PPE.

By integrating this structured, safety-first approach, you not only protect yourself but also foster a laboratory environment where scientific excellence and personal safety are inextricably linked. This guide provides the framework; the ultimate responsibility for safe practice lies with the informed researcher at the bench.

References

  • Safety Data Sheet: Methyl-alpha-L-rhamnopyranoside. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara, Environment, Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University, Environmental Health and Safety. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention, NIOSH. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health & Safety. Retrieved from [Link]

  • General Lab Safety Procedure. (n.d.). Caltech Division of Chemistry and Chemical Engineering. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Safety Data Sheet Methyl alpha-D-glucopyranoside. (n.d.). Metascience. Retrieved from [Link]

  • Safety Data Sheet: Methyl α-D-mannopyranoside. (n.d.). Carl ROTH. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

Sources

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